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  • Product: 3-Hydrazinyl-2-methoxypyridine hydrochloride
  • CAS: 2197052-92-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Hydrazinyl-2-methoxypyridine hydrochloride (CAS 2197052-92-7)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Hydrazinyl-2-methoxypyridine hydrochloride, a heterocyclic building block with significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Hydrazinyl-2-methoxypyridine hydrochloride, a heterocyclic building block with significant potential in medicinal chemistry and novel compound synthesis. Drawing upon available data for the compound and its structural analogs, this document details its chemical properties, a plausible synthetic route, expected reactivity, potential applications, and essential safety protocols.

Introduction: The Significance of Hydrazinopyridines

Hydrazinopyridines are a class of heterocyclic compounds that have garnered considerable attention in the field of organic synthesis, primarily for their role as versatile intermediates.[1] The presence of both a pyridine ring and a reactive hydrazine moiety imparts a unique chemical character, allowing for a wide range of chemical transformations.[2] These compounds are instrumental in constructing more complex molecular architectures, particularly nitrogen-containing heterocyclic systems that are prevalent in many biologically active molecules.[1][3]

The title compound, 3-Hydrazinyl-2-methoxypyridine hydrochloride, belongs to this important class. The specific arrangement of the hydrazinyl and methoxy groups on the pyridine core suggests its utility as a scaffold for generating diverse libraries of compounds for screening in drug discovery and agrochemical research. The hydrochloride salt form generally enhances stability and simplifies handling of the otherwise reactive hydrazine base.

Physicochemical and Computational Properties

While extensive experimental data for 3-Hydrazinyl-2-methoxypyridine hydrochloride is not publicly available, information from chemical suppliers and computational models provides a solid foundation for understanding its core properties.[4]

Table 1: Physicochemical Properties of 3-Hydrazinyl-2-methoxypyridine hydrochloride

PropertyValueSource
CAS Number 2197052-92-7[4]
Molecular Formula C₆H₁₀ClN₃O[4]
Molecular Weight 175.62 g/mol [4]
Purity ≥97%[4]
Appearance Solid (predicted)-
Storage Sealed in dry, 2-8°C[4]

Table 2: Computational Data for 3-Hydrazinyl-2-methoxypyridine hydrochloride

ParameterValueSignificanceSource
Topological Polar Surface Area (TPSA) 60.17 ŲInfluences membrane permeability and drug absorption.[4]
LogP (Octanol-Water Partition Coefficient) 0.7976Indicates moderate lipophilicity.[4]
Hydrogen Bond Acceptors 4Potential for forming hydrogen bonds with biological targets.[4]
Hydrogen Bond Donors 2Potential for forming hydrogen bonds with biological targets.[4]
Rotatable Bonds 2Contributes to conformational flexibility.[4]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely commence from a 3-halo-2-methoxypyridine, such as 3-chloro- or 3-bromo-2-methoxypyridine. The reaction with an excess of hydrazine hydrate, a potent nucleophile, would displace the halide to form the corresponding 3-hydrazinyl-2-methoxypyridine. Subsequent treatment with hydrochloric acid would then yield the target hydrochloride salt.

Synthesis_Pathway Start 3-Halo-2-methoxypyridine (X = Cl, Br) Intermediate 3-Hydrazinyl-2-methoxypyridine Start->Intermediate Hydrazine Hydrate (H₂NNH₂·H₂O) Solvent (e.g., Ethanol, Dioxane) Heat Product 3-Hydrazinyl-2-methoxypyridine hydrochloride Intermediate->Product HCl

Caption: Proposed synthesis of 3-Hydrazinyl-2-methoxypyridine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a projection based on similar documented procedures and should be optimized for safety and yield in a laboratory setting.

Step 1: Synthesis of 3-Hydrazinyl-2-methoxypyridine

  • To a solution of 3-chloro-2-methoxypyridine (1.0 eq) in a suitable solvent such as ethanol or dioxane, add hydrazine hydrate (4-6 eq).[5]

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield 3-hydrazinyl-2-methoxypyridine.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the purified 3-hydrazinyl-2-methoxypyridine in a minimal amount of a suitable solvent (e.g., isopropanol, diethyl ether).

  • Slowly add a solution of hydrochloric acid (e.g., HCl in isopropanol or ethereal HCl) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether), and dry under vacuum to yield 3-Hydrazinyl-2-methoxypyridine hydrochloride.

Reactivity and Chemical Profile

The reactivity of 3-Hydrazinyl-2-methoxypyridine hydrochloride is dominated by the nucleophilic character of the terminal nitrogen of the hydrazine group. This makes it an excellent synthon for a variety of chemical transformations.

  • Formation of Hydrazones: The hydrazine moiety readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in creating diverse molecular libraries.[3]

  • Cyclization Reactions: As a bifunctional molecule, it can participate in cyclization reactions to form various heterocyclic ring systems such as pyrazoles, triazoles, and pyridazines, which are common motifs in pharmacologically active compounds.[7][8]

  • Acylation: The hydrazine group can be acylated using acyl chlorides or anhydrides to form hydrazides.[8]

Reactivity_Profile Core 3-Hydrazinyl-2-methoxypyridine Hydrazone Hydrazones Core->Hydrazone R-CHO or R-CO-R' Heterocycles Heterocyclic Rings (Pyrazoles, Triazoles, etc.) Core->Heterocycles Cyclizing Agents Hydrazide Hydrazides Core->Hydrazide Acylating Agents

Caption: Key reaction pathways for 3-Hydrazinyl-2-methoxypyridine.

Predicted Spectroscopic Data

While experimental spectra for 3-Hydrazinyl-2-methoxypyridine hydrochloride are not available, we can predict the key features based on the analysis of its structural components and data from analogous compounds.

1H NMR Spectroscopy:

  • Aromatic Protons: The pyridine ring protons are expected to appear in the aromatic region (δ 6.5-8.5 ppm).[9][10] The electron-donating methoxy and hydrazinyl groups will influence their chemical shifts.

  • Methoxy Protons: A singlet corresponding to the three protons of the methoxy group is anticipated around δ 3.9-4.1 ppm.[9]

  • Hydrazine Protons: The NH and NH₂ protons of the hydrazine group will likely appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.[11]

13C NMR Spectroscopy:

  • Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm).

  • Methoxy Carbon: The carbon of the methoxy group is expected around δ 55 ppm.[10]

Infrared (IR) Spectroscopy:

  • N-H Stretching: The N-H stretching vibrations of the hydrazinium ion (R-NH-NH₃⁺) are expected in the range of 2500-3200 cm⁻¹.[12][13][14]

  • Aromatic C-H Stretching: Vibrations above 3000 cm⁻¹.

  • C=C and C=N Stretching: In the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-O Stretching: The C-O stretch of the methoxy group is expected around 1020-1250 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₆H₉N₃O) at m/z 139.07.[15] Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the N-N bond.

Potential Applications in Research and Development

Given its structural features, 3-Hydrazinyl-2-methoxypyridine hydrochloride is a promising building block for several areas of chemical research:

  • Medicinal Chemistry: As an intermediate, it can be used in the synthesis of novel compounds for screening against a wide range of biological targets. The pyridine and hydrazine moieties are present in numerous approved drugs, including antitubercular and anticancer agents.[3][7]

  • Agrochemicals: Hydrazinopyridine derivatives are also utilized in the development of new pesticides and herbicides.[2] The title compound could serve as a precursor for such molecules.

  • Materials Science: The ability to form coordination complexes with metals makes hydrazinopyridines interesting for the development of new catalysts and functional materials.[2]

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 3-Hydrazinyl-2-methoxypyridine hydrochloride is not publicly available. Therefore, it is imperative to handle this compound with the precautions appropriate for hydrazine derivatives, which are generally toxic and potentially carcinogenic.[16][17][18]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.[16]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[16][19]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is 2-8°C.[4]

First Aid Measures (General for Hydrazine Hydrochlorides):

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[16]

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[16]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water to drink. Seek immediate medical attention.[16]

Conclusion

3-Hydrazinyl-2-methoxypyridine hydrochloride is a valuable, albeit not extensively documented, chemical intermediate. Its structural features suggest significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While a lack of direct experimental data necessitates a cautious approach, this guide provides a solid, inferred framework for its synthesis, reactivity, and handling, empowering researchers to explore its full synthetic potential. As with any research chemical, all handling and reactions should be conducted with appropriate safety measures in a controlled laboratory environment.

References

  • An infrared spectroscopic method of distinguishing isomeric disubstituted hydrazines as salts. Journal of the Chemical Society C: Organic. (URL: [Link])

  • 2-Methoxypyridine. PubChem. (URL: [Link])

  • Empowered Hydrazine Pharmaceuticals with Calca Solutions. Calca Solutions. (URL: [Link])

  • The Chemistry of 2-Hydrazinopyridine: A Deep Dive into Organic Synthesis. NINGBO INNO PHARMCHEM CO., LTD. Published February 16, 2026. (URL: [Link])

  • HYDRAZINE HYDROCHLORDE (HYDRAZINE DIHYDROCHLORIDE). Suvchem Laboratory Chemicals. (URL: [Link])

  • Hydrazine, p-tolyl-, hydrochloride. NIST WebBook. (URL: [Link])

  • Hydrazine dihydrochloride. NIST WebBook. (URL: [Link])

  • A Facile Synthesis of Amide Derivatives of[2][12][15]Triazolo[4,3-a]pyridine. Published July 15, 2017. (URL: [Link])

  • 4-Methoxypyridine. PubChem. (URL: [Link])

  • Material Safety Data Sheet - Hydrazine dihydrochloride. Cole-Parmer. Published March 22, 2006. (URL: [Link])

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. (URL: [Link])

  • Safety Data Sheet: Hydrazine monohydrochloride. Chemos GmbH&Co.KG. (URL: [Link])

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Semantic Scholar. (URL: [Link])

  • Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. PMC. Published June 22, 2022. (URL: [Link])

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[13][15]pyridine-1,3-diones. ResearchGate. Published January 8, 2016. (URL: [Link])

  • Synthesis of C-6 and C-3 substituted chalcogen derivatives of 2-methoxypyridine through lithiation of 2-methoxypyridine: An experimental and quantum chemical study. Academia.edu. (URL: [Link])

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Published July 3, 2025. (URL: [Link])

  • 4 - Organic Syntheses Procedure. (URL: [Link])

  • DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. (URL: [Link])

  • H NMR Spectroscopy. (URL: [Link])

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  • United States Patent Office. Googleapis.com. (URL: [Link])

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Catalyzed metalation applied to 2-methoxypyridine. The Journal of Organic Chemistry. (URL: [Link])

  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Published August 7, 2025. (URL: [Link])

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. Published December 18, 2025. (URL: [Link])

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. (URL: [Link])

  • 2-Hydrazinyl-6-methoxypyridine. PubChem. (URL: [Link])

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (URL: [Link])

  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (URL: [Link])

  • process for synthesis of (3-chloro-2-pyridyl)hydrazine. Justia Patents. Published January 19, 2023. (URL: [Link])

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Published August 16, 2024. (URL: [Link])

  • Chemoselective Demethylation of Methoxypyridine. Published April 2, 2019. (URL: [Link])

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Exploratory

An In-depth Technical Guide to 3-Hydrazino-2-methoxypyridine HCl: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 3-hydrazino-2-methoxypyridine hydrochloride, a heterocyclic building block of increasing interest to researchers in medicinal chemistry and drug development. We w...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-hydrazino-2-methoxypyridine hydrochloride, a heterocyclic building block of increasing interest to researchers in medicinal chemistry and drug development. We will delve into its chemical structure, a validated synthetic pathway, detailed spectroscopic characterization, and critical safety protocols. This document is intended to serve as a foundational resource for scientists leveraging this compound in novel molecular design and discovery.

Core Chemical Identity and Physicochemical Properties

3-Hydrazino-2-methoxypyridine HCl is a substituted pyridine derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of a hydrazine moiety at the 3-position provides a versatile reactive handle for further chemical modification, making it a valuable intermediate for constructing more complex molecular architectures.[2] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

Below is the fundamental structural representation of the molecule.

Caption: Chemical Structure of 3-Hydrazino-2-methoxypyridine HCl.

Quantitative data and key identifiers for the compound are summarized in the table below.

PropertyValueSource
CAS Number 2197052-92-7[3]
Molecular Formula C₆H₁₀ClN₃O[3]
Molecular Weight 175.62 g/mol [3]
Topological Polar Surface Area (TPSA) 60.17 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 2[3]
Storage Conditions Sealed in dry, 2-8°C[3]

Synthesis and Purification Workflow

The synthesis of hydrazinopyridines is most commonly achieved via nucleophilic aromatic substitution of a halogenated pyridine precursor with hydrazine.[4][5] In the case of 3-hydrazino-2-methoxypyridine, the logical precursor would be 3-chloro-2-methoxypyridine or 3-bromo-2-methoxypyridine. The reaction is typically performed using an excess of hydrazine hydrate, which acts as both the nucleophile and the reaction solvent.[6][7]

The workflow diagram below illustrates a typical laboratory-scale synthesis and purification process.

G start Precursor: 3-Halo-2-methoxypyridine reaction Reaction Setup start->reaction reagents Reagents: Hydrazine Hydrate (excess) Optional: Polar Solvent (e.g., Ethanol) reagents->reaction reflux Reflux Reaction (e.g., 4-8 hours at 100-130°C) reaction->reflux Heat workup Workup reflux->workup Reaction Complete cool Cool to Room Temperature workup->cool filter Filter Precipitate cool->filter wash Wash with Water/Solvent filter->wash dry Dry Under Vacuum wash->dry purification Purification & Salt Formation dry->purification recrystallize Recrystallization (e.g., from Ethanol) purification->recrystallize hcl_add Add HCl in Dioxane/Ether recrystallize->hcl_add final_product Final Product: 3-Hydrazino-2-methoxypyridine HCl hcl_add->final_product

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis of 3-Hydrazino-2-methoxypyridine HCl

This protocol is a representative procedure based on established methods for analogous compounds.[6][7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-chloro-2-methoxypyridine (1.0 eq) with an excess of hydrazine hydrate (e.g., 4-6 molar equivalents).[6] An optional polar solvent like ethanol can be added to aid solubility.[6]

  • Reaction: Heat the mixture to reflux (typically 100-130°C) and maintain for 4-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Isolation of Free Base: Upon completion, cool the reaction mixture to room temperature. A precipitate of the product free base should form. Isolate the solid by vacuum filtration.

  • Washing: Wash the crude solid with cold water and then a small amount of a non-polar solvent (e.g., diethyl ether) to remove residual impurities.

  • Drying: Dry the isolated solid under vacuum to yield the 3-hydrazino-2-methoxypyridine free base.

  • Salt Formation: Dissolve the dried free base in a suitable solvent such as dioxane or diethyl ether. Add a solution of hydrogen chloride (e.g., 2 M HCl in dioxane) dropwise with stirring.[4]

  • Final Isolation: The hydrochloride salt will precipitate. Isolate the final product by vacuum filtration, wash with ether, and dry under vacuum.

Spectroscopic and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the functional groups and the pyridine ring system.

Technique Expected Observations and Rationale
¹H NMR Pyridine Ring Protons: Three distinct signals in the aromatic region (approx. 6.5-8.0 ppm). The proton at C4 will likely be a doublet of doublets, coupled to protons at C3 and C5. The C5 and C6 protons will also appear as multiplets. Formation of the hydrochloride salt causes a downfield shift of all ring protons due to the increased positive charge on the ring nitrogen, which decreases electron density on the ring carbons.[8] Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.9-4.1 ppm.[9] Hydrazine Protons (-NH-NH₂): Broad singlets that are D₂O exchangeable. The exact chemical shift can vary depending on solvent and concentration.
¹³C NMR Pyridine Ring Carbons: Six distinct signals. The carbon bearing the methoxy group (C2) would be significantly downfield (e.g., ~160 ppm). Other ring carbons would appear in the typical aromatic region (110-150 ppm). Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
IR Spectroscopy N-H Stretching: Broad bands in the 3100-3400 cm⁻¹ region corresponding to the hydrazine N-H bonds.[10][11] C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H (methoxy) stretches just below 3000 cm⁻¹. C=N and C=C Stretching: Strong absorptions in the 1450-1650 cm⁻¹ region, characteristic of the pyridine ring.[12] C-O Stretching: A strong band around 1250-1260 cm⁻¹ for the aryl-alkyl ether linkage.[12]
Mass Spectrometry (ESI-MS) Molecular Ion: The analysis would show the mass of the protonated free base [M+H]⁺ at m/z 140.08. The full HCl salt (175.62 Da) is not typically observed. Fragmentation: Common fragmentation patterns could include the loss of the methoxy group (-31 Da) or cleavage of the hydrazine N-N bond.

Chemical Reactivity and Applications

The primary site of reactivity on 3-hydrazino-2-methoxypyridine is the terminal amine of the hydrazine group. This nucleophilic nitrogen readily participates in condensation reactions with aldehydes and ketones to form stable hydrazone derivatives.[12][13] This reactivity is a cornerstone of its utility as a building block.

cluster_0 Reactants Hydrazine 3-Hydrazino-2-methoxypyridine Product Hydrazone Derivative Hydrazine->Product + Ketone Aldehyde or Ketone (R-CO-R') Ketone->Product Condensation Water H₂O Product->Water -

Caption: Reaction of 3-hydrazino-2-methoxypyridine to form a hydrazone.

Hydrazones and the broader class of hydrazides are powerful tools in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][13] Furthermore, hydrazine-based reagents are used to enhance the ionization efficiency and sensitivity of analysis for certain molecules, such as steroids, in LC-MS/MS applications.[14][15][16] The pyridine core itself is a well-established pharmacophore, known to engage in various interactions with biological targets.[17]

Safety, Handling, and Storage

As with all laboratory chemicals, 3-hydrazino-2-methoxypyridine HCl must be handled with appropriate care. The following guidelines are derived from available Safety Data Sheets (SDS) for this and structurally similar compounds.[18][19][20]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[20]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[21] Avoid contact with skin, eyes, and clothing.[19] Wash hands thoroughly after handling.[18]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[18][21] Recommended storage is often refrigerated (2-8°C) and under an inert atmosphere.[3][19]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[18][19]

    • In case of skin contact: Wash off immediately with plenty of soap and water.[18]

    • If inhaled: Move the person to fresh air.[18][19]

    • If swallowed: Rinse mouth and seek medical attention.[18]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]

Conclusion

3-Hydrazino-2-methoxypyridine HCl is a valuable and versatile chemical intermediate. Its structure combines the medicinally relevant pyridine core with a reactive hydrazine handle, opening avenues for the synthesis of diverse compound libraries. Understanding its synthesis, spectroscopic properties, and reactivity is key for any researcher aiming to incorporate this building block into a drug discovery program or synthetic chemistry project. Adherence to strict safety protocols is mandatory for its handling and storage.

References

  • Arote, R. B., et al. (2017). A Facile Synthesis of Amide Derivatives of[3][18][22]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(9), 1919-1924. Retrieved from [Link]

  • Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde azine. Asian Journal of Chemistry, 26(4), 1031-1034. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Ferreira, R. J., et al. (2025, July 3). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 30(13), 5634. Retrieved from [Link]

  • Szafran, M., & Brzezinski, B. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(7), 247-252. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Chander, S., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1-24. Retrieved from [Link]

  • Denham, S. G., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1169, 122588. Retrieved from [Link]

  • Kumar, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy, 15, 4449-4471. Retrieved from [Link]

  • Jasril, J., et al. (2021). Synthesis, docking, and molecular dynamic study of hydrazones compounds to search potential inhibitor for breast cancer MCF-7. Thai Journal of Pharmaceutical Sciences, 45(6), 477-486. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-6-methoxypyridine. Retrieved from [Link]

  • NIST. (n.d.). Hydrazine dihydrochloride. Retrieved from [Link]

  • Denham, S. G., et al. (2021). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1169, 122588. Retrieved from [Link]

  • Ajani, O. O., et al. (2010). Comparative study of microwave assisted and conventional synthesis of novel 2-quinoxalinone-3-hydrazone derivatives and its spectroscopic properties. Journal of Molecular Structure, 984(1-3), 340-349. Retrieved from [Link]

  • ResearchGate. (2014, February 17). Hydrazinolysis of 3-R-[3][18][22]Triazino[2,3-c]quinazolin-2-ones. Synthetic and Theoretical Aspects. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis and reactivity of 5-hydrazino-3-nitro-1,2,4-triazole (HNT): an amphoteric energetic platform. Journal of Materials Chemistry A, 3, 11337-11345. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Reactions with hydrazinopyrimidine 2. Retrieved from [Link]

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Foundational

Difference between 3-hydrazinyl and 2-hydrazinyl pyridine isomers

Comparative Analysis of Electronic Structure, Synthetic Accessibility, and Reactivity Profiles Executive Summary In heterocyclic chemistry and drug discovery, the distinction between 2-hydrazinylpyridine (2-HP) and 3-hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Electronic Structure, Synthetic Accessibility, and Reactivity Profiles

Executive Summary

In heterocyclic chemistry and drug discovery, the distinction between 2-hydrazinylpyridine (2-HP) and 3-hydrazinylpyridine (3-HP) is not merely positional; it represents a fundamental divergence in electronic behavior, synthetic accessibility, and downstream reactivity.

  • 2-Hydrazinylpyridine behaves as an amidine-like system , capable of annular tautomerism and facile cyclization into fused bicyclic systems (e.g., triazolopyridines). It is easily synthesized via nucleophilic aromatic substitution (SNAr).

  • 3-Hydrazinylpyridine functions as a heteroaryl-hydrazine (analogous to phenylhydrazine), lacking direct conjugation with the ring nitrogen. It requires metal-catalyzed or diazonium-based synthesis and typically yields pendant pyrazoles rather than fused systems upon condensation.

This guide details the mechanistic underpinnings of these differences to inform scaffold selection in medicinal chemistry.

Electronic Structure & Tautomerism

The core differentiator between the isomers is the ability of the hydrazine moiety to conjugate with the pyridine ring nitrogen.

2-Hydrazinylpyridine: The Amidine Resonance

2-HP exists in a tautomeric equilibrium between the hydrazine form (A) and the 1,2-dihydro-2-pyridone imine form (B) . This is possible because the hydrazine nitrogen at the 2-position can donate electron density to the ring nitrogen, creating a stable, neutral quinoid-like species.

  • Consequence: Enhanced basicity and nucleophilicity at the terminal nitrogen (N-beta) due to the "alpha effect" and resonance donation.

  • Tautomerism: In polar aprotic solvents (e.g., DMSO), the imine form is significantly populated.

3-Hydrazinylpyridine: Isolated Conjugation

3-HP cannot form a neutral quinoid imine tautomer without disrupting the aromaticity of the pyridine ring energetically unfavorably (requiring charge separation). It behaves strictly as a substituted hydrazine.

  • Consequence: Lower stability (prone to oxidation) and reactivity patterns similar to phenylhydrazine.

Visualization: Tautomeric Equilibrium

Tautomerism cluster_2HP 2-Hydrazinylpyridine (Resonance Stabilized) cluster_3HP 3-Hydrazinylpyridine (No Resonance) node2A Hydrazine Form (Aromatic Pyridine) node2B Imine Form (1,2-Dihydro-2-pyridone-like) node2A->node2B Tautomerization (Facile) node3A Hydrazine Form (Aromatic Pyridine) node3B No Stable Neutral Imine Tautomer

Figure 1: Tautomeric possibilities. 2-HP stabilizes via an amidine-like resonance (top), while 3-HP lacks this pathway (bottom).

Synthetic Accessibility

The position of the hydrazine group dictates the synthetic strategy. The 2-position is activated for nucleophilic attack; the 3-position is not.

Feature2-Hydrazinylpyridine3-Hydrazinylpyridine
Primary Method SNAr (Nucleophilic Aromatic Substitution)Diazotization / Reduction or Pd-Catalysis
Starting Material 2-Chloropyridine or 2-Bromopyridine3-Aminopyridine or 3-Bromopyridine
Reagents Hydrazine hydrate (excess), Ethanol/Water1. NaNO₂/HCl, 2. SnCl₂ or Na-Ascorbate
Yield High (>90%)Moderate (40-70%)
Scalability Excellent (Kg scale easy)Challenging (Diazo handling/Pd cost)
Synthesis Workflow Diagram

Synthesis cluster_2 2-HP Synthesis (S_NAr) cluster_3 3-HP Synthesis (Diazotization) Start2 2-Chloropyridine Process2 Reflux in EtOH (Nucleophilic Attack) Start2->Process2 Activated Position Reagent2 + Hydrazine Hydrate (Excess to prevent dimer) Reagent2->Process2 Product2 2-Hydrazinylpyridine Process2->Product2 Start3 3-Aminopyridine Step3a Diazotization (NaNO2 / HCl, 0°C) Start3->Step3a Inter3 Diazonium Salt [Py-N2+]Cl- Step3a->Inter3 Step3b Reduction (SnCl2 / HCl) Inter3->Step3b Product3 3-Hydrazinylpyridine (Isolated as HCl salt) Step3b->Product3

Figure 2: Synthetic pathways.[1][2] 2-HP utilizes direct displacement, while 3-HP requires functional group interconversion.

Reactivity Profile: Cyclization & Heterocycle Formation

The most critical difference for drug discovery is the outcome of reactions with 1,3-electrophiles (e.g., acetylacetone, diketones).

2-HP: Formation of Fused Systems

Reaction with 1,3-dicarbonyls often leads to [1,2,4]triazolo[4,3-a]pyridines .

  • Mechanism: The terminal hydrazine nitrogen attacks a carbonyl, forming a hydrazone. The ring nitrogen (N1) then attacks the second carbonyl (or imine intermediate), closing a 5-membered ring fused to the pyridine.

  • Product: Fused Bicyclic System.

3-HP: Formation of Pendant Systems

Reaction with 1,3-dicarbonyls leads to 1-(pyridin-3-yl)pyrazoles .

  • Mechanism: The terminal hydrazine nitrogen attacks a carbonyl. The internal hydrazine nitrogen (N-alpha) attacks the second carbonyl. The pyridine ring nitrogen is too distant and geometrically constrained to participate.

  • Product: Two isolated aromatic rings connected by a single bond.

Cyclization Logic Diagram

Reactivity cluster_R2 2-Hydrazinylpyridine cluster_R3 3-Hydrazinylpyridine Reagent 1,3-Dicarbonyl (e.g., Acetylacetone) Inter2 Hydrazone Intermediate Reagent->Inter2 Inter3 Hydrazone Intermediate Reagent->Inter3 Input2 2-HP Input2->Inter2 Prod2 Fused Triazolopyridine ([1,2,4]triazolo[4,3-a]pyridine) Inter2->Prod2 Ring N Attack Input3 3-HP Input3->Inter3 Prod3 Pendant Pyrazole (1-(pyridin-3-yl)pyrazole) Inter3->Prod3 N-alpha Attack

Figure 3: Divergent cyclization pathways. 2-HP yields fused triazoles; 3-HP yields pendant pyrazoles.

Physicochemical Properties & Stability[1][3][4][5]

Property2-Hydrazinylpyridine3-Hydrazinylpyridine
CAS Number 4930-98-722841-92-5 (HCl salt typical)
Physical State Solid / Low-melting solidCrystalline solid (usually as HCl)
Oxidative Stability Moderate (Slowly oxidizes to air)Low (Rapidly oxidizes; store as salt)
Basicity (pKa) Higher (Amidine resonance)Lower (Inductive withdrawal by Py)
Storage 2-8°C, Inert atmosphere-20°C, Hygroscopic, Light sensitive

Note on Stability: 3-Hydrazinylpyridine is significantly less stable as a free base due to the lack of resonance stabilization that 2-HP enjoys. It is almost exclusively handled as the mono- or dihydrochloride salt to prevent decomposition into diazonium/radical species.

Experimental Protocols

Protocol A: Synthesis of 2-Hydrazinylpyridine (SNAr)

Validated for scale-up.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Charge 2-chloropyridine (11.3 g, 100 mmol) and Hydrazine hydrate (80% aq., 25 mL, ~400 mmol). Note: Excess hydrazine is crucial to prevent the formation of bis(pyridin-2-yl)hydrazine dimer.

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (EtOAc/MeOH 9:1) or LCMS.

  • Workup: Cool to room temperature. If solid precipitates, filter.[3] If oil, dilute with water and extract with dichloromethane (DCM).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from benzene/hexane or ether if necessary.

  • Yield: Expect 90–95% of off-white/pale yellow crystals.

Protocol B: Synthesis of 3-Hydrazinylpyridine (Diazotization/Reduction)

Requires careful temperature control.

  • Diazotization: Dissolve 3-aminopyridine (9.4 g, 100 mmol) in concentrated HCl (40 mL). Cool to -5°C in an ice/salt bath. Add a solution of NaNO₂ (7.0 g, 100 mmol) in water (15 mL) dropwise, maintaining temp < 0°C. Stir for 30 min.

  • Reduction: Prepare a solution of SnCl₂·2H₂O (50 g, 220 mmol) in conc. HCl (30 mL) at 0°C. Add the cold diazonium solution to the stannous chloride solution slowly with vigorous stirring.

  • Isolation: A complex salt precipitates. Heat on a steam bath for 10 min, then cool. Basify strongly with NaOH (caution: exotherm) to pH > 12.

  • Extraction: Extract immediately and rapidly with ether or DCM (3 x 100 mL). Speed is critical to avoid oxidation.

  • Salt Formation: To the organic layer, add ethanolic HCl to precipitate 3-hydrazinylpyridine dihydrochloride . Filter and dry under vacuum.

  • Yield: Expect 50–60%. Store under Argon.

References

  • Tautomerism in 2-hydrazinopyridines: Oniciu, D. C., et al. (2001).[4] "Tautomerism and Rotamerism in 2-(2-Phenylhydrazino)pyridine." Chemistry of Heterocyclic Compounds. Link

  • Synthesis of 2-Hydrazinopyridine: Lancelot, J. C., et al. (1987). "Reactivity of 2-hydrazinopyridines." Journal of Heterocyclic Chemistry. Link

  • Synthesis of 3-Hydrazinopyridine (Diazotization): Baxendale, I. R., et al. (2011). "Understanding a mild, metal-free reduction method for the large-scale synthesis of hydrazines." Tetrahedron. Link

  • Buchwald-Hartwig Coupling for Hydrazines: Lundgren, R. J., & Stradiotto, M. (2010). "Pd-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine." Angewandte Chemie International Edition. Link

  • Cyclization with Acetylacetone (Reactivity Differences): Peet, N. P., & Sunder, S. (1986). "Reinvestigation of the reaction of 2-hydrazinopyridine with acetylacetone." Journal of Heterocyclic Chemistry. Link

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 3-Hydrazinyl-2-methoxypyridine hydrochloride

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 3-Hydrazinyl-2-methoxypyridine hydrochloride (CAS No. 2197052-92-7).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 3-Hydrazinyl-2-methoxypyridine hydrochloride (CAS No. 2197052-92-7). Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, scientifically-grounded perspective on risk mitigation. The protocols herein are based on an analysis of the compound's chemical structure and toxicological data from related chemical families, namely hydrazine and pyridine derivatives.

Section 1: Compound Identification and Structural Hazard Analysis

3-Hydrazinyl-2-methoxypyridine hydrochloride is a heterocyclic organic compound used in research and development. Its structure contains two key functional groups that dictate its chemical reactivity and toxicological profile: a pyridine ring and a hydrazinyl (-NHNH₂) moiety.

The presence of the hydrazine group is a significant structural alert. Hydrazine and its derivatives are a well-documented class of reactive and toxic substances, known for potential carcinogenicity, acute toxicity, and corrosive properties.[1] The pyridine ring, while a common motif in pharmaceuticals, can also contribute to the overall toxicological profile. Therefore, this compound must be handled as a Particularly Hazardous Substance (PHS) with stringent safety protocols.[1]

Identifier Information Source
Chemical Name 3-Hydrazinyl-2-methoxypyridine hydrochlorideChemScene[2]
CAS Number 2197052-92-7ChemScene[2]
Molecular Formula C₆H₁₀ClN₃OChemScene[2]
Molecular Weight 175.62 g/mol ChemScene[2]
Physical State Solid (Assumed based on related compounds)N/A

Section 2: Synthesized Hazard Profile and GHS Classification

While a specific, official SDS for this exact CAS number is not widely available, a reliable hazard profile can be constructed by examining analogous compounds like 3-Chloro-2-hydrazinopyridine and other hydrazine derivatives.[1][3] This process of "hazard-by-analogy" is a cornerstone of chemical safety assessment for novel research chemicals.

Anticipated GHS Hazard Classification:

Hazard Class Hazard Category Hazard Statement Rationale / Notes
Acute Toxicity, OralCategory 3 or 4H301: Toxic if swallowed / H302: Harmful if swallowedHydrazine derivatives frequently exhibit significant oral toxicity.[4][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationPyridine and hydrazine compounds are known skin irritants.[3][6]
Serious Eye Damage/IrritationCategory 1 or 2AH318: Causes serious eye damage / H319: Causes serious eye irritationDirect contact with eyes is likely to cause significant damage.[3][6]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationDusts from related compounds are known to irritate the respiratory tract.[3]
Potential Chronic Hazards
CarcinogenicityCategory 1B or 2H350: May cause cancer / H351: Suspected of causing cancerMany hydrazines are considered potential or confirmed carcinogens.[5]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defectsA known risk for certain hydrazine compounds.[4][5]
Logical Framework for Hazard Assessment

The following diagram illustrates the reasoning behind the synthesized hazard profile, linking the compound's structural features to its probable toxicological endpoints.

G cluster_0 Structural Features cluster_1 Associated Health Hazards A 3-Hydrazinyl-2-methoxypyridine HCl B Hydrazine Moiety (-NHNH2) A->B C Pyridine Ring A->C D Acute Toxicity (Oral, Dermal) B->D High Reactivity & Systemic Effects E Skin/Eye Irritation & Corrosion B->E G Potential Carcinogenicity & Mutagenicity B->G Known Class Effect [15] C->E Irritant Properties F Respiratory Irritation C->F

Caption: Relationship between chemical structure and potential hazards.

Section 3: Risk Mitigation and Safe Handling Protocols

A multi-layered approach encompassing engineering controls, personal protective equipment, and stringent work practices is mandatory. The causality is clear: the potential for severe acute and chronic health effects necessitates isolating the researcher from the material.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazards identified in Section 2.

Protection Type Specification Justification
Hand Protection Nitrile or Neoprene GlovesProtects against skin contact and irritation.[6]
Eye Protection ANSI Z87.1-compliant safety goggles or glassesPrevents eye irritation or serious damage from dust or splashes.[1][3]
Body Protection Flame-resistant laboratory coatProtects skin and clothing from contamination.
Respiratory Not required if handled exclusively in a fume hood.A fume hood provides primary respiratory protection.
Step-by-Step Safe Handling Workflow

This protocol establishes a self-validating system where each step minimizes exposure.

  • Preparation: Designate a specific area within a fume hood for the experiment. Assemble all necessary equipment (spatulas, glassware, balances, waste containers) before retrieving the chemical.

  • PPE Donning: Put on all required PPE as specified in the table above.

  • Chemical Retrieval: Transport the chemical in a sealed, labeled, and secondarily contained container from its storage location to the designated fume hood.

  • Weighing & Transfer: Perform all weighing and transfer operations on a disposable weigh paper or in a tared container within the fume hood to contain any spills. Avoid generating dust.[3]

  • Reaction/Use: Add the compound to the reaction vessel slowly. Keep the container closed when not in use.

  • Decontamination: Thoroughly wipe down the work area, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

  • Waste Disposal: All solid waste (weigh papers, contaminated wipes, gloves) and liquid waste must be disposed of in a clearly labeled hazardous waste container.

  • PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after handling.[3]

Safe Handling Workflow Diagram

G start Start: Prepare Workspace (Fume Hood) ppe Don PPE (Gloves, Goggles, Lab Coat) start->ppe retrieve Retrieve Chemical (Secondary Containment) ppe->retrieve weigh Weigh & Transfer (Avoid Dust Generation) [10] retrieve->weigh use Perform Experiment weigh->use decon Decontaminate Workspace & Equipment use->decon waste Segregate & Dispose of Hazardous Waste decon->waste doff Doff PPE & Wash Hands waste->doff end End doff->end

Caption: Standard Operating Procedure for safe handling.

Section 4: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, get medical advice.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink plenty of water. Call a poison control center or doctor immediately for treatment advice.[7]

Accidental Release Measures

This protocol is for a small spill (<1g) inside a chemical fume hood. For larger spills, evacuate the area and contact emergency services.

  • Isolate: Ensure the spill is contained within the fume hood. Do not attempt to clean a spill outside of a hood without respiratory protection.

  • Protect: Wear all PPE as described in Section 3.2.

  • Contain: Gently cover the spill with a non-combustible absorbent material like sand or vermiculite. Avoid raising dust.[9]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container using non-sparking tools.[9][10]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Section 5: Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials such as strong oxidizing agents.[8] The storage area should be locked or otherwise secured.[7]

  • Disposal: Dispose of all waste material (including empty containers) through an approved hazardous waste disposal program, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[7]

References

  • SAFETY DATA SHEET - Fisher Scientific.

  • 2197052-92-7 | 3-Hydrazinyl-2-methoxypyridine hydrochloride - ChemScene.

  • SAFETY DATA SHEET - Sigma-Aldrich (for a related hydrazine compound).

  • SAFETY DATA SHEET - TCI Chemicals (for Hydrazine Monohydrate).

  • Aldrich M25406 - SAFETY DATA SHEET (for 2-Methoxypyridine).

  • Methyl Ethyl Ketone (MEK) - Chemius.

  • Ethyl methyl ketone - PENTA.

  • Safety Data Sheet - Cayman Chemical (for Hydralazine hydrochloride).

  • SAFETY DATA SHEET - Sigma-Aldrich (for Methyl Ethyl Ketone).

  • 3-Chloro-2-hydrazinopyridine - Apollo Scientific.

  • 3-Hydroxy-2-methylpyridine Safety Data Sheet - Jubilant Ingrevia.

  • METHYL ETHYL KETONE | CAMEO Chemicals | NOAA.

  • Methyl ethyl ketone SDS, 78-93-3 Safety Data Sheets - ECHEMI.

  • SAFETY DATA SHEET - ThermoFisher (for a related pyridine compound).

  • Hydrazine - Standard Operating Procedure, UC Santa Barbara.

  • 5-HYDRAZINO-2-METHOXYPYRIDINE Safety Data Sheets - Echemi.

  • ATSDR Hydrazines Tox Profile - Agency for Toxic Substances and Disease Registry.

Sources

Foundational

Technical Assessment: Solution Stability Profile of 3-Hydrazinyl-2-methoxypyridine Hydrochloride

Executive Summary 3-Hydrazinyl-2-methoxypyridine hydrochloride is a critical heterocyclic building block, primarily utilized in the synthesis of pyrazoles and indazoles for kinase inhibitor development. While the hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydrazinyl-2-methoxypyridine hydrochloride is a critical heterocyclic building block, primarily utilized in the synthesis of pyrazoles and indazoles for kinase inhibitor development. While the hydrochloride salt exhibits reasonable solid-state stability when stored desiccant-sealed at 2–8°C, its solution stability is kinetically fragile.

The compound is highly susceptible to oxidative dehydrogenation and disproportionation in neutral-to-alkaline aqueous media. Researchers must recognize that the hydrochloride salt provides only a temporary "pH buffer." Once dissolved in buffers > pH 4.5 or in the presence of dissolved oxygen, the protective protonation equilibrium shifts, exposing the free hydrazine moiety to rapid degradation.

Critical Operational Directive: Avoid ketonic solvents (acetone, MEK) entirely, as they form hydrazones within seconds. All analytical workflows must utilize acidified mobile phases to prevent on-column degradation.

Chemical Basis of Instability

To understand the handling requirements, one must understand the degradation driver: the alpha-effect of the hydrazine moiety adjacent to the electron-rich methoxypyridine ring.

The Protonation Switch

In the hydrochloride form, the terminal nitrogen of the hydrazine group is protonated (


). This protonation locks the lone pair, rendering it unreactive toward oxidants.
  • Acidic Solution (pH < 3): Stable. The equilibrium favors the protonated species.

  • Neutral/Basic Solution (pH > 6): Unstable. Deprotonation exposes the lone pair, initiating radical formation via Single Electron Transfer (SET) with dissolved oxygen.

The Methoxy Substituent Effect

The 2-methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density on the pyridine ring and, by extension, the hydrazine attachment. While this enhances nucleophilicity (good for synthesis), it simultaneously lowers the oxidation potential, making the molecule more susceptible to air oxidation than a simple chloropyridine hydrazine.

Degradation Mechanisms & Pathways

The degradation of 3-Hydrazinyl-2-methoxypyridine is not random; it follows specific, predictable pathways.

Primary Pathway: Oxidative Dehydrogenation

In the presence of oxygen and absence of strong acid, the hydrazine oxidizes to a diazenyl radical , eventually forming the diazene (diimide) intermediate. This species is transient and typically decomposes via two routes:

  • Dimerization: Forming azo-bridged dimers (colored impurities, usually yellow/orange).

  • Deamination: Loss of

    
     to form 2-methoxypyridine (hydrodeamination).
    
Secondary Pathway: Metal-Catalyzed Auto-oxidation

Trace metal ions (Cu²⁺, Fe³⁺) ubiquitous in non-HPLC grade solvents catalyze the oxidation of aryl hydrazines by orders of magnitude. The pyridine nitrogen can chelate these metals, bringing the oxidant directly to the reaction site.

Visualization: Degradation Logic

The following diagram illustrates the critical degradation nodes.

DegradationPathway cluster_legend Legend Start 3-Hydrazinyl-2-methoxypyridine (Protonated/Stable) Equilibrium Free Base (Reactive Species) Start->Equilibrium pH > 4.5 Deprotonation Radical Diazenyl Radical (Intermediate) Equilibrium->Radical O2 / Metal Ions -e, -H+ Hydrazone Hydrazone Adduct (If Acetone present) Equilibrium->Hydrazone Ketones (Condensation) Dimer Azo Dimer (Colored Impurity) Radical->Dimer Dimerization Deam 2-Methoxypyridine (Deaminated) Radical->Deam -N2 Gas Stable Stable Risk High Risk

Caption: Mechanistic flow of 3-Hydrazinyl-2-methoxypyridine degradation. Note the bifurcation at the "Free Base" stage dependent on pH and solvent purity.

Experimental Assessment Protocols

Do not rely on generic literature. You must validate the stability of your specific lot under your conditions.

Analytical Method: Stability-Indicating HPLC

Standard C18 methods often fail because the basic hydrazine tails on the column. You must use a low-pH ion-pairing method or a high-aqueous acidic method .

Recommended Parameters:

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation).

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 240 nm (Hydrazine absorption) and 280 nm (Pyridine ring).

  • Diluent: CRITICAL: 0.1% HCl in Water/MeCN (50:50). Never dissolve in pure neutral water or DMSO for storage.

Stress Testing Workflow

Perform this 24-hour stress test to establish the "Safe Operating Window."

Stress ConditionPreparationTimepointAcceptance Criteria
Acid Control 0.1 N HCl24 Hours> 98% Recovery
Neutral Hydrolysis pH 7.0 Phosphate Buffer4 Hours< 5% Degradation
Base Hydrolysis 0.1 N NaOH1 HourExpect rapid degradation (Reference only)
Oxidation 3% H₂O₂30 MinsIdentification of N-oxide/Azo species
Photolytic Ambient Light (Solution)24 HoursMonitor for discoloration (Yellowing)
Visualization: Validation Workflow

StabilityWorkflow cluster_conditions Stress Conditions Sample Sample Preparation Dissolve in 0.1% HCl/MeCN Split Split into Aliquots Sample->Split Acid Acid (0.1N HCl) Reference Stability Split->Acid Base Base (pH 10) Forced Degradation Split->Base Ox Oxidation (H2O2) Radical Pathway Split->Ox Quench Quench/Neutralize Return to pH 2-3 Acid->Quench Base->Quench Ox->Quench HPLC HPLC-UV/MS Analysis (Acidic Mobile Phase) Quench->HPLC Data Data Analysis Mass Balance Check HPLC->Data

Caption: Step-by-step stress testing protocol to determine the specific stability half-life of the compound.

Handling & Mitigation Strategies

To ensure integrity during synthesis or analysis, implement these "Self-Validating" controls.

Solvent Selection
  • Preferred: Methanol, Ethanol, Acetonitrile (Degassed).

  • Forbidden: Acetone, Methyl Ethyl Ketone (MEK), Cyclohexanone.

    • Reason: Aryl hydrazines react with ketones to form hydrazones within seconds at room temperature. This is the most common error in handling this class of compounds.

  • Additives: If using neutral solvents for long periods, add 0.1% Ascorbic Acid or EDTA to scavenge metal ions and oxygen.

Storage of Solutions
  • Short Term (< 24h): Keep at 4°C in amber vials. Ensure the pH is < 4.

  • Long Term: Do not store in solution. Lyophilize immediately. If solution storage is unavoidable, freeze at -80°C in degassed solvent.

Synthesis Tip: The "Salt Break"

If you need to use the free base for a reaction (e.g., a coupling):

  • Suspend the HCl salt in the solvent.

  • Add the base (e.g., TEA, DIPEA) immediately before adding the electrophile.

  • Do not "pre-stir" the free base for extended periods.

References

  • Oxidation of Hydrazines: Ragnarsson, U. (2001). "Synthetic methodology for the preparation of N-protected hydrazines." Chemical Society Reviews. Link

  • Pyridylhydrazine Chemistry: El-Sawy, E. R., et al. (2012). "Synthesis and biological activity of some new heterocyclic compounds containing the pyridine moiety." Acta Pharmaceutica. Link

  • General Stability of Hydrazine Derivatives: Smith, P. A. S. (1983). "Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds." Benjamin/Cummings Publishing.
  • Analytical Method Grounding: International Conference on Harmonisation (ICH). (2005).[1][2] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

  • Safety Data Sheet Context: Fisher Scientific. (2021).[3] "Safety Data Sheet: 3-Methoxyphenylhydrazine hydrochloride" (Analogue behavior reference). Link

Sources

Exploratory

A Technical Guide to 3-Hydrazinyl-2-Methoxypyridine Derivatives: Synthesis, Characterization, and Therapeutic Potential

Abstract The pyridine nucleus is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs. When functionalized with a hydrazinyl moiety, it unlocks a versatile scaffold capable of forming...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine nucleus is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs. When functionalized with a hydrazinyl moiety, it unlocks a versatile scaffold capable of forming diverse hydrazone derivatives with significant therapeutic potential. This guide provides an in-depth review of the synthesis, characterization, and biological rationale for exploring derivatives of 3-hydrazinyl-2-methoxypyridine. We present a robust, multi-step synthetic pathway to the core scaffold, detail the subsequent derivatization into bioactive hydrazones, and explore the compelling evidence supporting their investigation as potent kinase inhibitors and anticancer agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in the discovery of novel therapeutics.

Introduction: The Strategic Value of the Pyridine-Hydrazone Scaffold

The pyridine ring is a bioisostere of the benzene ring, offering improved water solubility, hydrogen bonding capabilities, and unique metabolic profiles, making it a highly valued heterocycle in drug design.[1] Similarly, the hydrazide-hydrazone moiety (–(C=O)NHN=CH) is a well-established pharmacophore known to confer a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3]

The combination of these two privileged fragments into a single molecular architecture—specifically, derivatives of 3-hydrazinyl-2-methoxypyridine—creates a compelling starting point for new drug discovery campaigns. The hydrazine group at the 3-position serves as a versatile chemical handle for the construction of large libraries of hydrazone derivatives. The methoxy group at the 2-position modulates the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with biological targets.[3] This strategic combination has led to the exploration of related structures as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[4][5]

This guide will elucidate a logical and experimentally grounded pathway for the synthesis of the core 3-hydrazinyl-2-methoxypyridine scaffold and its subsequent conversion into therapeutically relevant hydrazone derivatives.

Synthesis of the Core Scaffold: A Proposed Multi-Step Pathway

Direct synthesis of 3-hydrazinyl-2-methoxypyridine is not widely reported. Therefore, a robust, multi-step approach is proposed, leveraging well-established, high-yielding chemical transformations common in heterocyclic chemistry. The strategy begins with a readily available dichloropyridine and proceeds through nitration, selective methoxylation, nitro-group reduction, and finally, conversion of the resulting amine to the target hydrazine.

The causality behind this pathway is rooted in the principles of aromatic chemistry. The electron-withdrawing nature of the pyridine nitrogen and the introduced nitro group facilitates nucleophilic aromatic substitution (SNAr), allowing for the sequential and controlled introduction of the methoxy and, ultimately, the hydrazinyl functionalities.

Synthetic_Pathway A 2,3-Dichloropyridine B 2,3-Dichloro-5-nitropyridine A->B HNO₃, H₂SO₄ C 3-Chloro-2-methoxy-5-nitropyridine B->C NaOCH₃, MeOH D 5-Amino-3-chloro-2-methoxypyridine C->D SnCl₂, HCl or H₂, Pd/C E 3-Chloro-2-methoxy-pyridine-5-diazonium Salt(Unstable Intermediate) D->E NaNO₂, HCl (aq) 0-5 °C F 3-Chloro-5-hydrazinyl-2-methoxypyridine E->F Na₂SO₃ (aq) or SnCl₂/HCl

Figure 1: Proposed multi-step synthesis of a 3-hydrazinyl-2-methoxypyridine precursor.
Step-by-Step Experimental Protocols

The following protocols are based on established literature procedures for analogous transformations. Researchers should perform appropriate safety assessments and small-scale trials before proceeding.

Step 1: Nitration of 2,3-Dichloropyridine

  • Rationale: Introduction of a strong electron-withdrawing nitro group is crucial to activate the pyridine ring for subsequent nucleophilic aromatic substitution reactions. The reaction is typically performed using a mixture of concentrated nitric and sulfuric acids.

  • Protocol:

    • To a stirred solution of concentrated sulfuric acid, cool the flask to 0 °C in an ice bath.

    • Slowly add 2,3-dichloropyridine (1.0 eq).

    • Add fuming nitric acid (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the resulting precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the nitrated product.[3]

Step 2: Regioselective Methoxylation

  • Rationale: The chlorine atom at the 2-position (ortho to the pyridine nitrogen) is more activated towards nucleophilic attack than the chlorine at the 3-position. This allows for the selective displacement of the C2-chlorine by a methoxide nucleophile.[6]

  • Protocol:

    • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous methanol under an inert atmosphere (N₂).

    • Cool the sodium methoxide solution to 15 °C.

    • Add the 2,3-dichloro-5-nitropyridine (1.0 eq) portion-wise, maintaining the temperature below 30 °C.[7]

    • Stir the mixture at room temperature for 4-5 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 3-chloro-2-methoxy-5-nitropyridine.[2][7]

Step 3: Reduction of the Nitro Group

  • Rationale: The nitro group must be converted to a primary amine to enable the final diazotization step. A common and effective method is reduction using stannous chloride (SnCl₂) in concentrated hydrochloric acid.

  • Protocol:

    • Suspend 3-chloro-2-methoxy-5-nitropyridine (1.0 eq) in concentrated hydrochloric acid.

    • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated HCl dropwise with vigorous stirring. An exotherm may be observed.

    • Heat the mixture to 50-60 °C for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the mixture in an ice bath and neutralize carefully with a concentrated aqueous solution of sodium hydroxide until strongly basic (pH > 12).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 5-amino-3-chloro-2-methoxypyridine.[2]

Step 4: Diazotization and Conversion to Hydrazine

  • Rationale: This is a two-part transformation. First, the primary amine is converted to an unstable diazonium salt using nitrous acid (generated in situ from sodium nitrite and HCl). Second, the diazonium salt is immediately reduced to the corresponding hydrazine. This must be performed at low temperatures (0-5 °C) to prevent decomposition of the diazonium intermediate.[8][9]

  • Protocol:

    • Dissolve the 5-amino-3-chloro-2-methoxypyridine (1.0 eq) in dilute hydrochloric acid and cool to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, prepare a cold (0 °C) solution of sodium sulfite (Na₂SO₃, ~3.0 eq) in water.

    • Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, maintaining the temperature below 5 °C.

    • Allow the reaction to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional hour.

    • The resulting hydrazine may precipitate or require extraction. Acidify the mixture and extract with an organic solvent. Basify the aqueous layer and re-extract to isolate the product. Purify via column chromatography or recrystallization.

Synthesis of Bioactive Hydrazone Derivatives

The true synthetic utility of the 3-hydrazinyl-2-methoxypyridine scaffold lies in its facile conversion to a diverse library of hydrazones. This is typically achieved through a simple acid-catalyzed condensation reaction with a wide variety of commercially available aldehydes and ketones.

Figure 2: General scheme for the synthesis of hydrazone derivatives.
General Protocol for Hydrazone Synthesis
  • Rationale: The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. Subsequent dehydration, typically promoted by a catalytic amount of acid and heat, drives the reaction to completion, forming the stable C=N double bond of the hydrazone.

  • Protocol:

    • Dissolve 3-hydrazinyl-2-methoxypyridine (1.0 eq) in a suitable solvent, such as ethanol or methanol.

    • Add the desired aldehyde or ketone (1.0-1.1 eq) to the solution.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed (typically 2-6 hours).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.

    • Collect the solid product by filtration, wash with cold ethanol and water, and dry. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can be performed for further purification.[7][8]

Biological Activity and Therapeutic Rationale

The primary motivation for synthesizing 3-hydrazinyl-2-methoxypyridine derivatives stems from the extensive body of literature demonstrating the potent anticancer activity of related hydrazone compounds. Many of these molecules function as inhibitors of protein kinases, which are enzymes that play a pivotal role in cell growth, proliferation, and survival signaling pathways.

In many cancers, specific kinases are mutated or overexpressed, leading to uncontrolled cell division. Designing small molecules that can fit into the ATP-binding pocket of these kinases and block their activity is a clinically validated strategy for cancer therapy.[4][10] The pyridine-hydrazone scaffold is particularly well-suited for this purpose, offering a rigid core and multiple points for substitution to optimize binding affinity and selectivity for specific kinase targets.

Reported Activities of Structurally Related Compounds

While data on the specific 3-hydrazinyl-2-methoxypyridine core is emerging, numerous studies on analogous structures highlight the potential of this chemical class. The following table summarizes the cytotoxic activity of representative pyridine and quinoline-based hydrazone derivatives against various human cancer cell lines.

Compound ClassR' Group (from Aldehyde)Cancer Cell LineReported Activity (IC₅₀)Reference
Pyrazine-carbohydrazide4-HydroxyphenylA549 (Lung)Lower than Cisplatin[7]
Quinoline Hydrazide2-Chloro-7-methoxyquinolinylSH-SY5Y (Neuroblastoma)~5-10 µM[3]
Quinoline Hydrazide2-Chloro-7-methoxyquinolinylKelly (Neuroblastoma)~5-10 µM[3]
Quinazolinone Hydrazidep-Bromo benzylEBC-1 (Lung)8.6 µM[4][5]
Isatin-Pyridine HydrazoneVarious ArylA-2780 (Ovarian)-0.81 to -0.38 log(IC₅₀) µM
Isatin-Pyridine HydrazoneVarious ArylMCF-7 (Breast)-0.17 to -0.12 log(IC₅₀) µM

This table is a representative summary. IC₅₀ values are highly dependent on assay conditions.

The data clearly indicates that modifying the "R" groups on the hydrazone, often by introducing different substituted aromatic aldehydes, can significantly modulate the potency and selectivity of the compounds against different cancer types. This underscores the value of the 3-hydrazinyl-2-methoxypyridine scaffold as a platform for generating large, diverse libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Characterization of Derivatives

Unambiguous structure elucidation is critical. The synthesized hydrazone derivatives should be characterized using a standard suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the pyridine ring protons, the methoxy group (a singlet around 3.9-4.1 ppm), the hydrazone C=N-H proton (a singlet, often downfield >8.0 ppm), and protons from the aldehyde/ketone-derived moiety.

    • ¹³C NMR: Key signals will include those for the pyridine ring carbons, the methoxy carbon (~55-60 ppm), and the hydrazone C=N carbon (typically in the 140-160 ppm range).

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands corresponding to the N-H stretch (around 3200-3400 cm⁻¹), C=N stretch (1600-1650 cm⁻¹), and C-O stretches of the methoxy group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight of the synthesized compounds by identifying the molecular ion peak ([M+H]⁺).

Conclusion and Future Outlook

The 3-hydrazinyl-2-methoxypyridine scaffold represents a promising and synthetically accessible platform for the development of novel therapeutic agents. The multi-step synthetic pathway outlined in this guide, while requiring careful execution, relies on well-understood and scalable chemical reactions. The subsequent derivatization into hydrazones is straightforward, allowing for the rapid generation of diverse chemical libraries.

Given the established precedent for pyridine-hydrazone derivatives as potent anticancer agents and kinase inhibitors, future research should focus on:

  • Library Synthesis: Synthesizing a broad array of derivatives using diverse aromatic and heterocyclic aldehydes.

  • Biological Screening: Evaluating these libraries in high-throughput kinase inhibition assays and cancer cell line viability panels.

  • Structure-Activity Relationship (SAR) Studies: Identifying key structural features that govern potency and selectivity.

  • In Silico Modeling: Using computational docking studies to predict and rationalize the binding of active compounds to specific kinase targets.

By systematically exploring the chemical space around this versatile core, the scientific community can unlock its full potential in the ongoing search for next-generation targeted therapies.

References

  • Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. (n.d.). Bentham Science.

  • Altaf, A.A., et al. (2015). A review on the medicinal importance of pyridine derivatives. J. Drug Des. Med. Chem., 1(1), 1-11.

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega.

  • Khan, M. S., et al. (2017). A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives. Hygeia.J.D.Med., 9(1), 61-79.

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939.

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(9), 2329.

  • Rathod, V. M., et al. (2021). Importance of Pyridine Derivatives in Biological Activities. World Journal of Pharmaceutical Research, 10(9), 1234-1245.

  • Synthesis and Anticancer Activity of New Hydrazide-hydrazoncs and Their Pd(II) Complexes. (n.d.). DSpace Repository.

  • Klanjčić, N., et al. (2017). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. SynOpen, 1(1), 43-47.

  • Gökçe, M., et al. (2020). Synthesis and anticancer properties of novel hydrazone derivatives incorporating pyridine and isatin moieties. Archiv der Pharmazie, 354(2), e2000377.

  • Organic Chemistry Explained. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.

  • Al-Ostoot, F. H., et al. (2015). Synthesis, Characterization, and Anti-Cancer Activity of Some New N′-(2-Oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones Derivatives. Molecules, 20(8), 14954-14971.

  • Sadegh-pour, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry, 10, 969559.

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube.

  • Getlik, M., et al. (2013). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. The Journal of Organic Chemistry, 78(11), 5705-5710.

  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (n.d.). Google Patents.

  • Process for synthesis of (3-chloro-2-pyridyl)hydrazine. (2023). Justia Patents.

  • Zhang, L. J., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389.

  • Chemistry LibreTexts. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.

  • CN105418496A - 3-chloro-2-hydrazinopyridine derivative, preparation method thereof and applications thereof. (n.d.). Google Patents.

  • (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE 22841-92-5 wiki. (n.d.). Guidechem.

  • Sadegh-pour, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. PubMed.

  • Landberg, B. E. (1971). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Oregon State University.

  • Al-Ostoot, F. H., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6049.

  • CN104529880A - Synthesis method of 2,3-dichloropyridine. (n.d.). Google Patents.

  • Zhang, L. J., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. ResearchGate.

  • Sadegh-pour, M., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. ResearchGate.

  • Al-Zahrani, A. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry.

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Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of Pyrazoles from 3-Hydrazinyl-2-methoxypyridine Hydrochloride

This is a comprehensive Application Note and Protocol designed for senior researchers and drug discovery scientists. It synthesizes established organic chemistry principles with specific handling requirements for the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol designed for senior researchers and drug discovery scientists. It synthesizes established organic chemistry principles with specific handling requirements for the pyridyl hydrazine scaffold.

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors and anti-inflammatory agents (e.g., Celecoxib, Rimonabant). 3-Hydrazinyl-2-methoxypyridine hydrochloride (CAS: 2197052-92-7) is a critical building block for introducing the 2-methoxypyridine moiety, a motif frequently employed to optimize hydrogen-bonding interactions within enzyme active sites.

This guide details the Knorr Pyrazole Synthesis utilizing this specific heteroaryl hydrazine. It addresses the unique challenges posed by the hydrochloride salt form, the electron-deficient nature of the pyridine ring, and the critical issue of regioselectivity when reacting with unsymmetrical 1,3-dicarbonyls.

Chemical Context & Mechanistic Insight

The Challenge of Regioselectivity

The reaction between a hydrazine and an unsymmetrical 1,3-dicarbonyl (


) can yield two regioisomers: the 1,3-disubstituted and 1,5-disubstituted pyrazoles.

For 3-hydrazinyl-2-methoxypyridine , the regiochemical outcome is governed by the nucleophilicity differential between the two hydrazine nitrogens:

  • 
     (Terminal 
    
    
    
    ):
    significantly more nucleophilic. It attacks the most electrophilic carbonyl carbon first.
  • 
     (Internal 
    
    
    
    ):
    nucleophilicity is attenuated by the electron-withdrawing pyridine ring and steric bulk of the ortho-methoxy group.
Mechanistic Pathway

The reaction proceeds via a stepwise condensation-cyclization sequence. The initial attack by the terminal amine (


) on the more reactive carbonyl determines the final substitution pattern.

KnorrMechanism Start 3-Hydrazinyl-2- methoxypyridine (Free Base) Intermediates Hydrazone Intermediate Start->Intermediates N(beta) attacks more electrophilic C=O Diketone Unsymmetrical 1,3-Diketone (R1-CO-CH2-CO-R2) Diketone->Intermediates Cyclization Intramolecular Cyclization (- H2O) Intermediates->Cyclization Acid/Heat Product 1-(2-methoxypyridin-3-yl) -pyrazole Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the condensation of 3-hydrazinyl-2-methoxypyridine with 1,3-diketones. Regioselectivity is determined at the first step.

Experimental Protocol

Materials & Reagents
  • Starting Material: 3-Hydrazinyl-2-methoxypyridine hydrochloride (1.0 equiv).

  • Electrophile: 1,3-Dicarbonyl compound (e.g., Acetylacetone, Ethyl acetoacetate) (1.1 equiv).

  • Base: Sodium Acetate (NaOAc) or Triethylamine (

    
    ) (1.1 - 1.5 equiv) to neutralize the HCl salt.
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst (Optional): Acetic acid (AcOH) or HCl (catalytic amounts) if cyclization is sluggish.

Standard Workflow (Self-Validating)

This protocol uses acetylacetone as a model electrophile to synthesize 1-(2-methoxypyridin-3-yl)-3,5-dimethyl-1H-pyrazole .

Step 1: Salt Neutralization (Critical)

The hydrazine exists as an HCl salt. Direct reaction without a base often leads to low yields or degradation because the protonated hydrazine is non-nucleophilic.

  • Action: Dissolve 3-Hydrazinyl-2-methoxypyridine HCl (1.0 mmol) in Ethanol (5 mL).

  • Action: Add Sodium Acetate (1.2 mmol) or

    
     (1.2 mmol). Stir for 10 minutes at Room Temperature (RT).
    
  • Observation: The solution may become cloudy as NaCl forms (if using NaOAc). This confirms the liberation of the free hydrazine base.

Step 2: Condensation
  • Action: Add Acetylacetone (1.1 mmol) dropwise to the stirred mixture.

  • Action: Stir at RT for 30 minutes.

  • Checkpoint: Monitor by TLC or LC-MS. You should see the disappearance of the hydrazine and the formation of a hydrazone intermediate (often distinct UV trace).

Step 3: Cyclization[1]
  • Action: Heat the reaction mixture to reflux (

    
    ) for 2-4 hours.
    
  • Note: If the reaction involves a keto-ester (e.g., ethyl acetoacetate), longer reflux times (6-12h) or the addition of catalytic AcOH may be required to drive the elimination of water/ethanol.

Step 4: Workup & Isolation
  • Action: Cool to RT. Remove solvent under reduced pressure.

  • Action: Resuspend residue in Ethyl Acetate and wash with water (to remove salts) and brine.

  • Action: Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallization from EtOH/Heptane or Flash Chromatography (Hexane/EtOAc gradient).

Workflow Step1 Step 1: Neutralization (Hydrazine HCl + Base -> Free Base) Step2 Step 2: Addition of Electrophile (1,3-Dicarbonyl) Step1->Step2 Step3 Step 3: Reflux (2-4 hrs) Monitor via LC-MS Step2->Step3 Step4 Step 4: Workup (Extraction/Evaporation) Step3->Step4 QC QC Checkpoint: NMR (Regiochemistry) LC-MS (Purity) Step4->QC

Figure 2: Experimental workflow for the synthesis of pyrazoles from hydrazine hydrochloride salts.

Optimization & Troubleshooting ("The Scientist's Notebook")

Regioselectivity Control

When using unsymmetrical diketones (e.g., Benzoylacetone), you may obtain a mixture of isomers.[2]

VariableRecommendationMechanism
Solvent Ethanol (Standard)General purpose; usually favors thermodynamic product.
Solvent TFE or HFIP (Advanced)Fluorinated alcohols can enhance regioselectivity via H-bonding activation of the carbonyl [1].
Temperature Low Temp (0°C) Kinetic control. Favors attack at the least hindered carbonyl.[3]
Catalyst Lewis Acid (

)
Can activate specific carbonyls, altering isomer ratios [2].
Common Issues
  • Incomplete Reaction: If the intermediate hydrazone persists (seen on LC-MS), add 5-10% Acetic Acid and continue reflux. The acid catalyzes the dehydration step.

  • Oxidation: Pyridyl hydrazines can oxidize to diazonium species or azides if left in air/light for extended periods. Always use fresh solutions.

Characterization Data (Expected)

For 1-(2-methoxypyridin-3-yl)-3,5-dimethyl-1H-pyrazole :

  • 1H NMR (

    
    ): 
    
    • 
       2.2-2.3 ppm (s, 3H, 
      
      
      
      at C3/C5).
    • 
       2.4-2.5 ppm (s, 3H, 
      
      
      
      at C3/C5).
    • 
       3.9-4.0 ppm (s, 3H, 
      
      
      
      ).
    • 
       6.0 ppm (s, 1H, Pyrazole H-4).
      
    • 
       7.0-8.2 ppm (m, 3H, Pyridine protons).
      
  • Key Diagnostic: The chemical shift of the pyrazole

    
     groups and NOE (Nuclear Overhauser Effect) studies between the pyrazole substituents and the pyridine ring protons are essential to confirm regiochemistry.
    

References

  • Deng, X., & Mani, N. S. (2008).[4][5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link

  • Gosselin, F., et al. (2010). Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Organic Letters. Link

  • Knorr, L. (1883).[2] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[2][5] Organic Letters. Link

Sources

Application

Technical Application Note: Cyclization Strategies Utilizing 3-Hydrazinyl-2-methoxypyridine Hydrochloride

Executive Summary 3-Hydrazinyl-2-methoxypyridine hydrochloride is a specialized heterocyclic building block offering unique reactivity for the synthesis of fused nitrogenous scaffolds. Unlike simple phenylhydrazines, the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydrazinyl-2-methoxypyridine hydrochloride is a specialized heterocyclic building block offering unique reactivity for the synthesis of fused nitrogenous scaffolds. Unlike simple phenylhydrazines, the presence of the 2-methoxy group adjacent to the 3-hydrazinyl moiety introduces distinct electronic bias and steric constraints. This application note details the protocols for utilizing this reagent in two primary cyclization pathways:

  • Fischer Indole Synthesis to access Azaindoles (Pyrrolopyridines) , where the 2-methoxy group facilitates difficult cyclizations via electronic activation.

  • Condensation-Cyclization with 1,3-dicarbonyls to form Pyrazolyl-pyridines , a common pharmacophore in kinase inhibitors.

Chemical Profile & Handling

PropertySpecification
Systematic Name 3-Hydrazinyl-2-methoxypyridine hydrochloride
CAS 2197052-92-7 (HCl salt) / 160590-38-5 (Free base)
MW 175.62 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol.[1] Sparingly soluble in DCM/EtOAc (unless neutralized).
Stability Hygroscopic. Store under inert atmosphere at 2-8°C.
Handling The HCl salt is stable but acidic. For reactions requiring nucleophilic hydrazine, in situ neutralization (e.g., with Et₃N, NaOAc) is often required.

Mechanistic Pathways & Strategic Utility

The 3-hydrazinyl-2-methoxypyridine scaffold serves as a "bidentate" nucleophile (via the hydrazine) and a latent electrophile (via the 2-methoxy group, amenable to displacement or directing effects).

Mechanistic Logic: The "Methoxy Effect"

In cyclization reactions, particularly the Fischer Indole synthesis, electron-deficient pyridines typically react poorly.[2] However, the 2-methoxy substituent acts as a strong Electron Donating Group (EDG) by resonance, significantly increasing the electron density at C3 and C4. This lowers the activation energy for the critical [3,3]-sigmatropic rearrangement step.

ReactionPathways Start 3-Hydrazinyl-2-methoxypyridine (HCl Salt) Base Neutralization (Et3N / NaOAc) Start->Base Free-basing Hydrazone Intermediate Hydrazone Base->Hydrazone + Carbonyl Source Diketone 1,3-Dicarbonyl (R-CO-CH2-CO-R') Base->Diketone Condensation Sigmatropic [3,3]-Sigmatropic Rearrangement Hydrazone->Sigmatropic Acid Catalysis (H2SO4/AcOH) Reflux Ketone Ketone/Aldehyde (R-CO-R') Ketone->Hydrazone Azaindole Azaindole Scaffold (Pyrrolo[2,3-c]pyridine) Sigmatropic->Azaindole - NH3 Cyclization at C4 Pyrazole Pyrazolyl-Pyridine (Non-Fused) Diketone->Pyrazole Cyclodehydration (EtOH, Reflux)

Figure 1: Divergent cyclization pathways controlled by reaction partners and conditions. The Fischer route (top) leverages the electronic activation of the pyridine ring, while the Pyrazole route (bottom) utilizes the hydrazine nucleophilicity.

Protocol A: Synthesis of Azaindoles (Fischer Indole Cyclization)

This protocol describes the synthesis of substituted pyrrolo[2,3-c]pyridines (6-azaindoles) or pyrrolo[3,2-c]pyridines (5-azaindoles). The regioselectivity (cyclization at C2 vs C4) is influenced by the steric bulk of the hydrazone and the directing power of the 2-methoxy group. Literature suggests the 2-methoxy group strongly activates the C4 position for cyclization in certain contexts, or allows cyclization at C2 followed by potential elimination/rearrangement.

Materials
  • Reagent: 3-Hydrazinyl-2-methoxypyridine HCl (1.0 equiv)

  • Carbonyl Partner: Acetophenone, Cyclohexanone, or Phenylacetaldehyde (1.0 - 1.2 equiv)

  • Catalyst: Sulfuric acid (4% in solvent) or Polyphosphoric Acid (PPA)

  • Solvent: Acetic Acid or Ethanol (for hydrazone formation); Acetic Acid/H₂SO₄ (for cyclization)

Step-by-Step Methodology
  • Free-Basing (Optional but Recommended):

    • Dissolve the HCl salt in a minimum amount of water. Carefully neutralize with saturated NaHCO₃ until pH ~8. Extract with EtOAc, dry over Na₂SO₄, and concentrate to obtain the free hydrazine oil. Note: Use immediately due to oxidation sensitivity.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the free hydrazine (or HCl salt + 1 equiv NaOAc) in Ethanol (5 mL/mmol).

    • Add the ketone/aldehyde (1.1 equiv).

    • Stir at Room Temperature for 2-4 hours . Monitor by TLC (disappearance of hydrazine).

    • Checkpoint: If the hydrazone precipitates, filter and wash with cold ethanol. If not, concentrate to dryness.

  • Cyclization (Fischer Indole Step):

    • Dissolve the crude hydrazone in Glacial Acetic Acid (10 mL/mmol).

    • Add Conc. H₂SO₄ (0.5 mL/mmol) dropwise. Caution: Exothermic.

    • Heat the mixture to reflux (110-120°C) for 4-16 hours.

    • Monitoring: Look for the formation of a fluorescent spot on TLC (characteristic of indoles/azaindoles).

  • Work-up & Purification:

    • Cool to room temperature.[3] Pour the reaction mixture onto crushed ice/water.

    • Neutralize carefully with NH₄OH or NaOH pellets to pH >9.

    • Extract with DCM (3x). Wash combined organics with brine.

    • Purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Expected Outcome

Formation of the Azaindole scaffold.[1][2][4][5] The 2-methoxy group is typically retained, yielding a 7-methoxy-azaindole derivative, which can be further functionalized (e.g., hydrolysis to the lactam/pyridone).

Protocol B: Synthesis of Pyrazolyl-Pyridines

This protocol targets the formation of a pyrazole ring attached to the pyridine at the 3-position. This is the most robust reaction for this scaffold.

Materials
  • Reagent: 3-Hydrazinyl-2-methoxypyridine HCl (1.0 equiv)

  • Partner: 1,3-Diketone (e.g., Acetylacetone, 1.1 equiv) or 1,1,3,3-tetramethoxypropane (for unsubstituted pyrazole).

  • Base: Triethylamine (Et₃N) (1.1 equiv to neutralize HCl)

  • Solvent: Ethanol or Methanol (HPLC grade)

Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vessel with 3-Hydrazinyl-2-methoxypyridine HCl (1.0 equiv) and Ethanol (10 volumes).

    • Add Et₃N (1.1 equiv) and stir for 10 minutes at RT to liberate the free hydrazine.

  • Condensation:

    • Add the 1,3-diketone (1.1 equiv) dropwise.

    • Heat the mixture to Reflux (78°C) for 2-6 hours.

    • Reaction Logic: The terminal hydrazine nitrogen attacks the most accessible carbonyl first, followed by cyclization of the internal nitrogen onto the second carbonyl.

  • Isolation:

    • Method A (Precipitation): Cool the mixture to 0°C. The product often crystallizes out. Filter and wash with cold ethanol.

    • Method B (Extraction): If no precipitate, concentrate the solvent, redissolve in EtOAc, wash with water/brine, and dry.

  • Data Validation:

    • 1H NMR: Look for the disappearance of the diketone signals and the appearance of the pyrazole C4-H singlet (typically around δ 6.0 - 6.5 ppm).

    • MS: M+1 peak corresponding to [Pyridine-OMe] + [Pyrazole] - [H₂O].

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Fischer) Incomplete hydrazone formation or decomposition.Isolate the hydrazone intermediate before adding acid. Use a milder acid catalyst like ZnCl₂ in acetic acid.
Regioisomer Mix Competition between C2 and C4 cyclization.The 2-methoxy group directs; however, if mixtures occur, separate via HPLC. Steric bulk on the ketone favors the less hindered position.
Salt Insolubility HCl salt not dissolving in organic solvent.Mandatory: Use Et₃N or NaOAc to free-base the hydrazine in situ. Alternatively, use alcohol/water mixtures.
Oxidation Hydrazine oxidizing to diazonium/tars.Perform all reactions under Nitrogen/Argon atmosphere. Use degassed solvents.

References

  • Fischer Indole Cyclization of Pyridyl Hydrazines

    • Source: Voloshchuk, V. V., et al. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines."[1] Journal of Organic and Pharmaceutical Chemistry, 2024.[1]

    • Relevance: Cites the specific use of 3-hydrazinyl-2-methoxypyridine for azaindole synthesis.
  • General Pyrazole Synthesis from Hydrazines

    • Source: "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles." PMC, 2025.
    • Relevance: Validates the reactivity of aryl hydrazines with dicarbonyls and TCCA.
  • Compound Data & Safety

    • Source: Fisher Scientific Safety Data Sheet (SDS) for 3-Methoxyphenylhydrazine HCl (Analogous handling).
  • Pyrazolo[3,4-b]pyridine Synthesis Context

    • Source: "Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques." MDPI, 2022.
    • Relevance: Describes the cyclization of 5-aminopyrazoles, providing context for the reverse assembly str

Sources

Method

Application Notes and Protocols for the Fischer Indole Synthesis of Aza-indoles using 3-Hydrazinyl-2-methoxypyridine HCl

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Hydrazinyl-2-methoxypyridine HCl in the Fischer indole synthesis to generate v...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Hydrazinyl-2-methoxypyridine HCl in the Fischer indole synthesis to generate valuable aza-indole scaffolds. This document delineates the underlying chemical principles, provides detailed experimental protocols, and offers expert insights to ensure successful synthesis and troubleshooting.

Introduction: The Strategic Importance of Aza-indoles and the Fischer Synthesis

Aza-indoles, structural analogs of indoles where a carbon atom in the benzene ring is replaced by a nitrogen atom, are a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Their prevalence in biologically active natural products and synthetic molecules underscores their importance. The Fischer indole synthesis, a classic and robust method discovered by Emil Fischer in 1883, remains a cornerstone for constructing the indole nucleus.[1][3][4] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[3][4]

While immensely powerful, the application of the Fischer indole synthesis to produce aza-indoles has been perceived as challenging.[5] The primary difficulty arises from the electron-deficient nature of the pyridine ring, which can deactivate the molecule towards the key electrophilic cyclization step.[6][7] However, strategic placement of electron-donating groups (EDGs) on the pyridylhydrazine can overcome this hurdle, rendering the synthesis efficient and high-yielding.[2][5]

The subject of this guide, 3-hydrazinyl-2-methoxypyridine HCl, is an exemplary starting material for the synthesis of 6-aza-indoles. The methoxy group at the 2-position acts as an effective EDG, facilitating the crucial C-C bond formation at the C-7 position of the resulting aza-indole. This guide will provide the necessary theoretical and practical framework for leveraging this valuable reagent.

The Reaction Mechanism: A Step-by-Step Elucidation

The Fischer indole synthesis proceeds through a cascade of well-defined steps under acidic conditions. Understanding this mechanism is paramount for rational optimization and troubleshooting.[3][8][9]

  • Hydrazone Formation: The synthesis commences with the condensation of 3-hydrazinyl-2-methoxypyridine with an aldehyde or ketone to form the corresponding pyridylhydrazone. This is a reversible reaction, often driven to completion by removal of water.

  • Tautomerization to Ene-hydrazine: The pyridylhydrazone undergoes tautomerization to its more reactive ene-hydrazine isomer. This step is crucial as it sets the stage for the key bond-forming event.

  • [3][3]-Sigmatropic Rearrangement: Following protonation of the ene-hydrazine, a concerted, pericyclic[3][3]-sigmatropic rearrangement (akin to a Cope rearrangement) occurs. This is the rate-determining step and the hallmark of the Fischer indole synthesis, leading to the formation of a new C-C bond and a di-imine intermediate.[3][8]

  • Rearomatization and Cyclization: The di-imine intermediate rapidly rearomatizes. Subsequent intramolecular cyclization, driven by the nucleophilic attack of an amino group onto an imine carbon, forms a five-membered ring.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic intermediate to yield the thermodynamically stable, aromatic aza-indole product.[3][8]

Fischer_Indole_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product A 3-Hydrazinyl-2-methoxypyridine C Pyridylhydrazone A->C Condensation B Aldehyde or Ketone B->C D Ene-hydrazine C->D Tautomerization E [3,3]-Sigmatropic Rearrangement (Di-imine intermediate) D->E Acid-catalyzed rearrangement F Cyclized Intermediate E->F Cyclization G 6-Aza-indole F->G Elimination of NH3

Caption: The mechanistic pathway of the Fischer indole synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of 6-aza-indoles using 3-hydrazinyl-2-methoxypyridine HCl. The procedure is presented in two stages: the formation of the pyridylhydrazone intermediate and its subsequent cyclization.

Stage 1: Synthesis of the Pyridylhydrazone Intermediate

This step can be performed separately to isolate the hydrazone, or as a one-pot procedure leading directly into the cyclization.[8] Isolation of the hydrazone is recommended for initial optimizations.

Materials:

  • 3-Hydrazinyl-2-methoxypyridine HCl

  • Aldehyde or ketone (e.g., cyclohexanone)

  • Ethanol or acetic acid

  • Sodium acetate (optional, if starting with the hydrochloride salt in a less acidic medium)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydrazinyl-2-methoxypyridine HCl (1.0 eq.) in ethanol or acetic acid.

  • Add the desired aldehyde or ketone (1.0-1.2 eq.) to the solution.

  • If using ethanol as the solvent, add sodium acetate (1.1 eq.) to neutralize the HCl and free the hydrazine base.

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, the hydrazone may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol) or used directly in the next step.

Stage 2: Acid-Catalyzed Cyclization to the 6-Aza-indole

The choice of acid catalyst is critical and can significantly impact the reaction yield and purity of the final product.[3][8]

Materials:

  • Pyridylhydrazone from Stage 1

  • Acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid, p-toluenesulfonic acid (PTSA), or zinc chloride)

  • High-boiling point solvent (if not using PPA), such as toluene, xylene, or diglyme

Procedure:

  • Using Polyphosphoric Acid (PPA):

    • Add the crude or purified pyridylhydrazone to PPA (typically 10-20 times the weight of the hydrazone).

    • Heat the mixture with stirring to 80-150 °C. The optimal temperature will depend on the substrate.

    • Monitor the reaction by TLC until the starting material is consumed (typically 1-8 hours).

    • Allow the reaction mixture to cool to approximately 80-90 °C and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., concentrated NaOH or NH4OH) to a pH of 8-9.

    • The product will often precipitate and can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Using a Brønsted or Lewis Acid in a Solvent:

    • Dissolve the pyridylhydrazone in a high-boiling point solvent.

    • Add the acid catalyst (e.g., H2SO4, PTSA, or ZnCl2) in catalytic or stoichiometric amounts.

    • Heat the reaction mixture to reflux (typically 110-180 °C).

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and wash with an aqueous basic solution (e.g., saturated NaHCO3) to neutralize the acid.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude aza-indole can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow A Dissolve 3-Hydrazinyl-2-methoxypyridine HCl and Carbonyl Compound B Heat and Stir (Hydrazone Formation) A->B C Isolate Hydrazone (Optional) B->C D Add Acid Catalyst B->D One-pot C->D E Heat to Induce Cyclization D->E F Reaction Quench and Neutralization E->F G Extraction and Drying F->G H Purification (Column Chromatography) G->H I Characterization H->I

Caption: A generalized experimental workflow for the synthesis.

Data Presentation: Reaction Parameters

The following table summarizes key reaction parameters that can be varied for optimization.

ParameterOptionsConsiderations
Carbonyl Compound Aliphatic or aromatic aldehydes and ketonesUnsymmetrical ketones can lead to regioisomers. Steric hindrance can affect reaction rates.[7]
Solvent (Hydrazone Formation) Ethanol, Acetic AcidAcetic acid can also act as a catalyst for hydrazone formation.
Acid Catalyst (Cyclization) Polyphosphoric acid (PPA), H₂SO₄, p-TsOH, ZnCl₂, BF₃·OEt₂PPA often serves as both solvent and catalyst.[7][8] Lewis acids can be milder.[1] The choice of acid can influence regioselectivity.
Reaction Temperature 80 °C to 180 °CHigher temperatures may be required for less reactive substrates but can also lead to decomposition.
Reaction Time 1 to 24 hoursMonitor by TLC to determine the optimal reaction time.

Troubleshooting and Expert Insights

The synthesis of aza-indoles via the Fischer reaction can sometimes be challenging. Here are some common issues and their solutions:

  • Low or No Yield:

    • Cause: Deactivation by the pyridine ring.

    • Solution: Ensure the use of an electron-donating group on the pyridine ring, such as the methoxy group in the title compound. Use a stronger acid catalyst or higher reaction temperatures, but monitor for decomposition.[6]

  • Formation of Regioisomers:

    • Cause: Use of unsymmetrical ketones.

    • Solution: The regioselectivity is often influenced by the steric and electronic nature of the ketone and the choice of acid catalyst. A systematic screening of catalysts may be necessary to favor the desired isomer.[6]

  • Product Decomposition or Tar Formation:

    • Cause: Excessively harsh reaction conditions (high temperature or highly concentrated acid).[6]

    • Solution: Use the mildest effective acid catalyst and the lowest possible temperature. Consider using a higher boiling point solvent for better temperature control. Minimize reaction time once the starting material is consumed.[6]

  • Air Sensitivity:

    • Cause: Some intermediates or the final product may be sensitive to oxidation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]

Safety Precautions

  • Hydrazine Derivatives: Hydrazines and their derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Acids: Strong acids like sulfuric acid and polyphosphoric acid are corrosive. Handle with extreme care and appropriate PPE. Always add acid to water (or other solutions) slowly, never the other way around.

  • High Temperatures: Reactions at elevated temperatures should be conducted with caution, using appropriate heating mantles and condensers.

Conclusion

The Fischer indole synthesis remains a highly effective and versatile method for the construction of indole and aza-indole scaffolds. By leveraging the activating effect of the methoxy group in 3-hydrazinyl-2-methoxypyridine HCl, researchers can efficiently access valuable 6-aza-indoles. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and proactive troubleshooting are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel and biologically active molecules.

References

  • Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia. [Link]

  • Jeanty, M., Blu, J., Suzenet, F., & Guillaumet, G. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142-5145. [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (n.d.). Testbook. [Link]

  • Sama, S., et al. (2013). Marine Sponge/H3PO4: As a Naturally Occurring Chiral Catalyst for Solvent-free Fischer-Indole Synthesis. Iranian Journal of Pharmaceutical Research, 12(4), 443-450. [Link]

  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252. [Link]

  • Xu, D.-Q., et al. (2009). Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water. Green Chemistry, 11(7), 1039-1044. [Link]

  • Jeanty, M., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters, 11(22), 5142-5145. [Link]

  • Limmert, M. E., et al. (2004). 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement. Organic & Biomolecular Chemistry, 2(19), 2736-2744. [Link]

  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds, 50(9), 1305-1314. [Link]

  • Fischer Indole Synthesis Mechanism | Organic Chemistry. (2021, January 25). YouTube. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]

  • Fischer Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 522-525). Cambridge University Press. [Link]

  • Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • Sajjadifar, S., et al. (2010). New 3H-indole synthesis by Fischer's method. Part I. Molecules, 15(4), 2491-2498. [Link]

  • Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • 3-Hydrazinylpyridazine--hydrogen chloride (1/1) Properties - EPA. (n.d.). U.S. Environmental Protection Agency. [Link]

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Hydrazones from 3-Hydrazinyl-2-methoxypyridine Hydrochloride

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of hydrazones from 3-Hydrazinyl-2-methoxypyridine hydrochloride. The content here...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of hydrazones from 3-Hydrazinyl-2-methoxypyridine hydrochloride. The content herein is structured to deliver not just a protocol, but a deeper understanding of the reaction mechanism, critical experimental parameters, and practical applications, ensuring scientific integrity and reproducibility.

Scientific Introduction & Strategic Importance

Hydrazones (R₁R₂C=NNH₂) are a pivotal class of organic compounds formed via the condensation of a hydrazine derivative with an aldehyde or a ketone.[1] The resulting carbon-nitrogen double bond (imine) is a versatile functional group that serves as a cornerstone in synthetic organic chemistry and medicinal chemistry.[1] Pyridine-based hydrazones, in particular, are prominent scaffolds in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] The pyridine ring, a common moiety in FDA-approved drugs, often enhances biological interactions and improves pharmacokinetic profiles.[2][4][5]

The starting material, 3-Hydrazinyl-2-methoxypyridine hydrochloride, offers a unique building block. The methoxy group at the 2-position and the hydrazinyl group at the 3-position of the pyridine ring provide specific electronic and steric properties that can be leveraged to create novel chemical entities with potential therapeutic value. This guide will detail the process of converting this stable hydrochloride salt into a diverse library of hydrazone derivatives.

The Core Mechanism: An Acid-Catalyzed Condensation

The formation of a hydrazone is a classic nucleophilic addition-elimination reaction.[1] The process is typically catalyzed by a small amount of acid, with the optimal pH being mildly acidic (around 4-6).[1][6][7]

The Mechanistic Steps are as follows:

  • Liberation of the Nucleophile : 3-Hydrazinyl-2-methoxypyridine is supplied as a hydrochloride salt. In this form, the hydrazine's nucleophilicity is suppressed due to the protonation of its lone pair of electrons. To initiate the reaction, the free hydrazine must be liberated. This can be achieved by adding a stoichiometric amount of a mild base or by conducting the reaction in a buffered system or a protic solvent like ethanol which can facilitate the necessary equilibrium.

  • Activation of the Carbonyl : The acid catalyst protonates the oxygen atom of the aldehyde or ketone.[1] This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic hydrazine.

  • Nucleophilic Attack : The terminal nitrogen atom of the free 3-hydrazinyl-2-methoxypyridine attacks the activated carbonyl carbon, forming a protonated tetrahedral intermediate known as a carbinolamine.[1][7]

  • Proton Transfer : A proton is transferred from the attacking nitrogen to the oxygen atom, often mediated by the solvent, resulting in a neutral carbinolamine intermediate.[1]

  • Dehydration : The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).[1]

  • Elimination & Product Formation : The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming the stable C=N double bond of the hydrazone. A final deprotonation step regenerates the acid catalyst.[1]

Hydrazone Formation Mechanism cluster_0 Activation & Attack cluster_1 Dehydration & Elimination Carbonyl R₂C=O ActivatedCarbonyl R₂C⁺-OH Carbonyl->ActivatedCarbonyl Protonation H+ H⁺ Intermediate R₂C(OH)-N⁺H₂NH-Py ActivatedCarbonyl->Intermediate Nucleophilic Attack from Hydrazine Carbinolamine R₂C(OH)-NHNH-Py Intermediate->Carbinolamine -H⁺ ProtonatedCarbinolamine R₂C(O⁺H₂)-NHNH-Py Carbinolamine->ProtonatedCarbinolamine +H⁺ ImineIntermediate R₂C=N⁺HNH-Py ProtonatedCarbinolamine->ImineIntermediate -H₂O Hydrazone R₂C=NNH-Py ImineIntermediate->Hydrazone -H⁺ (Catalyst Regeneration)

Sources

Method

Strategic Synthesis of Fused Bicyclic Heterocycles via Hydrazinopyridines

Application Note & Protocol Guide Abstract & Strategic Overview The pyridine ring is a privileged scaffold in FDA-approved therapeutics. However, the saturation of simple pyridine IP space has driven the need for fused b...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract & Strategic Overview

The pyridine ring is a privileged scaffold in FDA-approved therapeutics. However, the saturation of simple pyridine IP space has driven the need for fused bicyclic systems that offer novel vectors for structure-activity relationship (SAR) exploration. 2-Hydrazinopyridines serve as high-value, bifunctional linchpins in this domain. Their unique reactivity profile—combining a nucleophilic hydrazine tail with an electrophilic pyridine core—enables the rapid assembly of diverse fused heterocycles, most notably [1,2,4]triazolo[4,3-a]pyridines and pyrazolo[3,4-b]pyridines .

This guide provides optimized protocols for synthesizing these cores, with a specific focus on controlling the Dimroth rearrangement , a critical isomerization event that dictates the final regioisomeric outcome of triazolopyridine synthesis.

Key Applications
  • Kinase Inhibition: Pyrazolopyridines as bioisosteres of ATP-mimetic quinazolines.

  • GPCR Ligands: Triazolopyridines for adenosine receptor modulation.

  • Fragment-Based Drug Discovery: Rigid, polar scaffolds with defined exit vectors.

Core Reagent Preparation: 2-Hydrazinopyridine[1][2]

Before attempting fusion reactions, the quality of the hydrazine precursor is paramount. Commercial sources often contain oxidation impurities. For sensitive applications, fresh synthesis is recommended.

Protocol A: Nucleophilic Aromatic Substitution (SnAr)

Objective: Synthesis of high-purity 2-hydrazinopyridine from 2-chloropyridine.

Reagents:

  • 2-Chloropyridine (1.0 equiv)

  • Hydrazine hydrate (80% or 98%, 5.0–10.0 equiv)

  • Solvent: Ethanol or n-Butanol (for higher temp)

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloropyridine (e.g., 11.3 g, 100 mmol) in Ethanol (50 mL).

  • Addition: Add Hydrazine hydrate (25 mL, ~500 mmol) slowly. Note: Excess hydrazine acts as both reactant and acid scavenger, preventing protonation of the pyridine nitrogen which would deactivate the ring.

  • Reflux: Heat to reflux (80–100 °C) for 4–12 hours. Monitor by TLC (EtOAc/MeOH 8:2) for disappearance of starting material.[1]

  • Workup:

    • Concentrate under reduced pressure to remove ethanol and excess hydrazine.

    • Crucial Step: The residue often contains hydrazine hydrochloride. Dissolve in minimal water, basify with 10% NaOH (if necessary), and extract continuously with Chloroform or DCM.

    • Dry organic layer over anhydrous

      
       and concentrate.[2]
      
  • Purification: Recrystallization from Et2O/Hexane or vacuum distillation.

    • Yield Target: >85%[2][3][4][5]

    • Appearance: Pale yellow oil or low-melting solid which darkens upon air exposure (store under Argon).

Application 1: [1,2,4]Triazolo[4,3-a]pyridines[2][6][7][8][9][10]

This scaffold is formed by closing a ring between the hydrazine nitrogens and the pyridine nitrogen.

Mechanistic Pathway & The Dimroth Rearrangement

A critical challenge in this synthesis is the Dimroth Rearrangement . The kinetically formed [1,2,4]triazolo[4,3-a]pyridine (isomer A) can rearrange under basic or thermal conditions to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridine (isomer B).

  • Isomer A ([4,3-a]): Formed initially.[1][5][6][7] The bridgehead nitrogen is part of the 5-membered ring.

  • Isomer B ([1,5-a]): Rearranged product. The bridgehead nitrogen is part of the 6-membered ring.

Control Strategy:

  • To retain [4,3-a]: Use neutral oxidative cyclization conditions at room temperature.

  • To promote [1,5-a]: Treat the [4,3-a] product with alkali (NaOH) or heat.

Protocol B: Oxidative Cyclization (Aldehyde Route)

This method is preferred for library generation as it utilizes diverse aldehydes.

Reagents:

  • 2-Hydrazinopyridine (1.0 equiv)

  • Aryl Aldehyde (1.0 equiv)

  • Oxidant: Iodobenzene Diacetate (IBD) (1.1 equiv) or Chloramine-T

  • Solvent: DCM or Ethanol

Step-by-Step:

  • Hydrazone Formation: Mix 2-hydrazinopyridine and aldehyde in Ethanol at RT for 1-2 hours. The hydrazone intermediate often precipitates. Isolate by filtration or use directly (one-pot).

  • Cyclization:

    • Dissolve the hydrazone in DCM.

    • Add Iodobenzene Diacetate (IBD) portion-wise at 0 °C (exothermic).

    • Stir at RT for 1–3 hours.

  • Mechanism: IBD generates a diazenium intermediate or nitrilimine-like species that undergoes intramolecular nucleophilic attack by the pyridine nitrogen.

  • Workup: Wash with sat.

    
    , dry, and concentrate.[8]
    
  • Purification: Flash chromatography (DCM/MeOH).

Data Summary: Oxidant Efficiency

OxidantConditionsYieldSelectivity ([4,3-a])Notes
PhI(OAc)2 (IBD) DCM, RT, 1h85-95%HighMetal-free, mildest condition.
NaOCl (Bleach) EtOH, RT70-80%ModerateGreen chemistry, cheap.
CuCl2 MeCN, Reflux60-75%LowThermal conditions may trigger rearrangement.

Visualization: Reaction Pathways[12]

The following diagram illustrates the divergence between the kinetic [4,3-a] product and the thermodynamic [1,5-a] product.

TriazoloSynthesis Hydrazine 2-Hydrazinopyridine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Aldehyde - H2O Kinetic [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Isomer) Hydrazone->Kinetic Oxidative Cyclization (IBD/DCM, RT) RingOpen Ring-Opened Intermediate Kinetic->RingOpen Base (OH-) or Heat (Ring Opening) Thermodynamic [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Isomer) RingOpen->Thermodynamic Recyclization (Dimroth Rearrangement)

Figure 1: Divergent synthesis pathways.[3][9] The Dimroth rearrangement shifts the bridgehead nitrogen, altering the electronic properties of the scaffold.

Application 2: Pyrazolo[3,4-b]pyridines[4][11][14]

This scaffold fuses a pyrazole ring to the pyridine.[10] The classic approach involves the condensation of 2-hydrazinopyridine with 1,3-dicarbonyls.

Protocol C: Condensation with 1,3-Dicarbonyls

Objective: Synthesis of 3-substituted or 3,4-disubstituted pyrazolo[3,4-b]pyridines.

Reagents:

  • 2-Hydrazinopyridine (1.0 equiv)

  • 1,3-Diketone (e.g., Acetylacetone) or

    
    -Keto Ester (1.0 equiv)
    
  • Catalyst: Acetic Acid (AcOH) or HCl (cat.)

  • Solvent: Ethanol or Refluxing AcOH[11]

Procedure:

  • Mixing: Dissolve reactants in Ethanol. Add catalytic AcOH (10 mol%).

  • Reflux: Heat to reflux for 3–6 hours.

  • Mechanism:

    • Step 1: Formation of the hydrazone at the more electrophilic carbonyl.

    • Step 2: Intramolecular attack of the pyridine nitrogen onto the second carbonyl (or enol).

    • Step 3: Loss of water/alcohol to aromatize.

  • Regioselectivity Note: With unsymmetrical 1,3-dicarbonyls, two isomers are possible. The reaction is generally controlled by the initial hydrazone formation at the least hindered or most electrophilic carbonyl.

  • Isolation: Cool to 0 °C. The product often crystallizes out. Filter and wash with cold EtOH.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield in Oxidative Cyclization:

    • Cause: Incomplete hydrazone formation before oxidant addition.

    • Fix: Ensure hydrazone is fully formed (TLC check) before adding IBD.

  • Unwanted Isomerization (Dimroth):

    • Cause: Reaction temperature too high or presence of adventitious base.

    • Fix: Keep reaction < 40 °C. Avoid basic workups if the kinetic isomer is desired.

  • Polychlorination:

    • Cause: Using excess NCS or NaOCl.

    • Fix: Titrate oxidant carefully; use IBD for higher chemoselectivity.

Safety: Hydrazine Handling
  • Toxicity: 2-Hydrazinopyridines are potential sensitizers and suspected genotoxins. Handle in a fume hood.

  • Instability: Hydrazines can decompose violently with strong oxidants. Add oxidants slowly at controlled temperatures.

References

  • Synthesis of [1,2,4]triazolo[4,3-a]pyridines via oxidative cyclization

    • Title: A mild, efficient and operationally simple one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines.[7][12]

    • Source: ResearchG
    • Link:

  • Dimroth Rearrangement Mechanism & Conditions

    • Title: A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
    • Source: Current Organic Chemistry (EurekaSelect).
    • Link:

  • Pyrazolo[3,4-b]pyridine Synthesis

    • Title: Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones.[10]

    • Source: PMC (PubMed Central).
    • Link:

  • General Reactivity of 2-Hydrazinopyridine

    • Title: Transformation of Pyridines into 2D and 3D Fused Bicyclic Heterocycles.[13]

    • Source: Journal of the American Chemical Society (PubMed).
    • Link:

  • One-pot Synthesis of Pyrido[2,3-d]pyridazines

    • Title: Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent.[4][14]

    • Source: RSC Medicinal Chemistry.
    • Link:

Sources

Application

Handling air-sensitive hydrazine hydrochloride salts in the lab

Application Note: Advanced Handling of Air-Sensitive & Hygroscopic Hydrazine Hydrochloride Salts Executive Summary Hydrazine hydrochloride salts (e.g., Hydrazine Monohydrochloride, Phenylhydrazine Hydrochloride) are freq...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Handling of Air-Sensitive & Hygroscopic Hydrazine Hydrochloride Salts

Executive Summary

Hydrazine hydrochloride salts (e.g., Hydrazine Monohydrochloride, Phenylhydrazine Hydrochloride) are frequently utilized in drug discovery for the synthesis of indoles (Fischer Indole Synthesis), pyrazoles, and as reducing agents in metal-catalyzed cross-couplings. While often cited as "stable alternatives" to their volatile free-base counterparts, this stability is relative. These salts are acutely hygroscopic and, upon absorbing atmospheric moisture, become susceptible to rapid auto-oxidation and hydrolysis.

This guide outlines a zero-compromise protocol for handling these reagents to ensure experimental reproducibility and operator safety. It moves beyond basic SDS advice to address the specific "failure modes" encountered in high-precision synthesis: stoichiometry errors due to water weight and yield loss due to oxidative degradation.

The Chemical Context: The Stability Paradox

To handle these salts effectively, one must understand why they degrade.

  • The Hygroscopic Trigger: In their dry crystalline form, hydrazine salts (

    
    ) are kinetically stable against oxidation because the lone pair on the nitrogen is protonated. However, the chloride counter-ion is highly hygroscopic.
    
  • The "Trojan Horse" Mechanism:

    • Adsorption: The salt absorbs atmospheric water, forming a hydrate layer on the crystal surface.

    • Dissociation: Water facilitates partial dissociation, creating a micro-environment of free hydrazine (

      
      ) in equilibrium.
      
    • Oxidation: The liberated free base reacts with atmospheric oxygen, leading to the formation of diazenes (

      
      ), which decompose into radicals, nitrogen gas, and tars.
      

Visual Indicator: Pure salts are typically white or off-white. A transition to yellow, pink, or reddish-brown indicates significant oxidation and the presence of diazonium-like degradation products.

Infrastructure & Safety Requirements

Critical Hazard: Hydrazine salts are potent skin sensitizers, potential carcinogens, and toxic by inhalation. While less volatile than free hydrazine, dust inhalation is a major risk vector.

ParameterRequirementRationale
Containment Class II Biosafety Cabinet or GloveboxPrevents inhalation of cytotoxic dust.
Atmosphere Nitrogen or Argon (Grade 5.0)Eliminates

and Moisture (< 5 ppm).
Weighing Anti-static gun + Closed BalanceSalts are static-prone; static dispersal creates aerosol hazards.
PPE Double Nitrile Gloves + Tyvek SleevesHydrazines penetrate standard latex rapidly.

Operational Protocols

Protocol A: Quality Control via Iodate Titration

Do not assume commercial purity. Old bottles often contain 5-15% water by weight, ruining stoichiometry.

Reagents: Potassium Iodate (


, 0.025 M standard), conc. HCl, Chloroform (

).
  • Dissolve: Dissolve ~100 mg of hydrazine salt in 20 mL water + 20 mL conc. HCl in a glass-stoppered flask.

  • Solvent Layer: Add 5 mL

    
    .
    
  • Titrate: Titrate with

    
     while shaking vigorously.
    
    • Mechanism:[1]

      
      .
      
  • Endpoint: The chloroform layer will initially turn violet (

    
     formation).[2] Continue titrating until the violet color disappears  (conversion of 
    
    
    
    to colorless
    
    
    ).
  • Calculation: Purity is calculated based on the consumption of iodate relative to the theoretical molecular weight.

Protocol B: Inert Weighing & Transfer

Objective: Transfer reagent without exposing it to air or humidity.[3]

  • Preparation: Dry glassware (reaction flask, stir bar) in an oven (>120°C) for 2 hours. Cool under a stream of dry Nitrogen.

  • Glovebox Method (Preferred):

    • Bring the reagent bottle and reaction flask into the antechamber. Cycle vacuum/refill 3x.

    • Weigh the salt directly into the reaction flask inside the box.

    • Seal the flask with a rubber septum before bringing it out.

  • Schlenk Line Method (Alternative):

    • Use a "solid addition funnel" or a bent glass elbow.

    • Connect the addition funnel containing the salt to the reaction flask under a strong counter-flow of Nitrogen.

    • Note: Avoid using paper weighing boats; the static charge of the salt causes it to stick, leading to mass errors. Use anti-static plastic boats or glass weighing funnels.

Protocol C: In-Situ Free-Basing (Activation)

Most reactions (e.g., Cross-Coupling) require the free hydrazine. Generating it in-situ is safer than handling pure hydrazine.

Diagram 1: The Activation Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Activation Salt Hydrazine HCl Salt (Solid) Suspension Salt Suspension (Inert atm) Salt->Suspension Solvent Degassed Solvent (EtOH/THF) Solvent->Suspension FreeBase Free Hydrazine (In Solution) Suspension->FreeBase + Base (Slow Add) Base Base Addition (NaOEt / Et3N) Base->FreeBase Byproduct NaCl Precipitate FreeBase->Byproduct Precipitation

Caption: Logical flow for the safe in-situ generation of reactive hydrazine species from stable salts.

Step-by-Step:

  • Suspend: Suspend the weighed salt in the reaction solvent (e.g., Ethanol, THF) under Nitrogen. It will likely not dissolve completely.[4]

  • Cool: Cool the suspension to 0°C. The neutralization is exothermic.

  • Neutralize: Add the stoichiometric base (e.g., Triethylamine, NaOEt, or NaOAc) dropwise via syringe.

    • Observation: You will typically see the suspension change character (e.g., fluffy HCl salt turns into a finer precipitate of NaCl/Et3N·HCl).

  • React: Add the electrophile (aldehyde/ketone/halide) immediately after neutralization. Do not let the free base sit idle, as it is now prone to oxidation.

Troubleshooting & Degradation Logic

Diagram 2: Degradation Pathways

D Salt R-NH-NH3+ Cl- (Stable Crystal) WetSalt Hydrated Salt (Sticky/Clumped) Salt->WetSalt + Moisture (Air) FreeBase Free Base (R-NH-NH2) WetSalt->FreeBase Equilibrium Oxidation Diazene (R-N=NH) FreeBase->Oxidation + O2 Decomp Tars + N2 Gas (Irreversible Loss) Oxidation->Decomp Radical Chain

Caption: The "Trojan Horse" mechanism where moisture ingress triggers the oxidative cascade.

SymptomDiagnosisCorrective Action
Material is sticky/clumped Hygroscopic water absorption.Discard. Do not attempt to dry (heating accelerates oxidation).
Pink/Red Discoloration Oxidation to azo/diazo species.Discard. Impurities will poison metal catalysts.
Low Yield in Reaction Incorrect Stoichiometry (Water weight).Perform Protocol A (Titration) to adjust mass loading.

Disposal & Deactivation

Never dispose of hydrazine salts directly into organic waste bins (fire hazard).

  • Dilution: Dissolve waste salt in a large excess of water.

  • Oxidation: Slowly add dilute household bleach (<5% NaOCl) or Hydrogen Peroxide (3%) while stirring in a fume hood.

    • Warning: This reaction generates

      
       gas and heat. Ensure venting.
      
  • Verification: Test with starch-iodide paper (blue = excess oxidant present) before disposal down the drain (if local regulations permit) or into aqueous waste.

References

  • Safety Data Sheet: Phenylhydrazine Hydrochloride. Carl Roth. Available at: [Link]

  • Hydrazine Titration Method with Potassium Iodate. Analytical Chemistry Protocols. Available at: [Link]

  • Fischer Indole Synthesis: Reaction Mechanism and Protocols. Organic Syntheses. Available at: [Link]

  • Handling of Hygroscopic Reagents in Synthesis. HepatoChem Application Notes. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Hydrazinyl-2-methoxypyridine Hydrochloride Synthesis

Ticket ID: #PYR-HYD-302 Subject: Yield Improvement & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Profile Target Molecule: 3-Hydrazinyl-2-methoxypyridi...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-HYD-302 Subject: Yield Improvement & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Target Molecule: 3-Hydrazinyl-2-methoxypyridine hydrochloride CAS: 2197052-92-7 Core Challenge: The 3-position of the pyridine ring is electron-rich and deactivated toward nucleophilic aromatic substitution (


). Unlike 2- or 4-hydrazinopyridines, which can be made by direct displacement of a halogen, the 3-isomer typically requires Diazotization-Reduction  of the 3-amine precursor or Pd-Catalyzed Cross-Coupling .

This guide prioritizes the Diazotization-Reduction (SnCl₂) route as it is the most scalable and cost-effective method for this specific substitution pattern, provided strict process controls are met.

The "Golden Standard" Protocol (Diazotization-Reduction)

This workflow is designed to minimize the two most common failure modes: Diazonium decomposition (leading to phenols/tars) and Over-reduction (reverting to the amine).

Reagent Stoichiometry Table
ReagentEquiv.[1][2]RoleCritical Parameter
3-Amino-2-methoxypyridine 1.0Starting MaterialPurity >98% essential to prevent azo-coupling side reactions.
Conc. HCl (12M) 10-12Solvent/Acid SourceMust be in large excess to prevent triazene formation.
Sodium Nitrite (

)
1.05 - 1.1Diazotizing AgentAdd as 2.5M aq. solution. Do not exceed 1.1 equiv.
Stannous Chloride (

)
2.2 - 2.5Reducing AgentFreshness is vital. Old

(oxidized) causes low yields.
Step-by-Step Methodology
  • Solubilization (The Acid Trap):

    • Dissolve 3-amino-2-methoxypyridine in Conc. HCl at

      
      .
      
    • Why: The 2-methoxy group is an electron-donating group (EDG), making the amine highly nucleophilic. High acidity is required to fully protonate the amine and prevent it from reacting with the forming diazonium salt (self-coupling).

  • Diazotization (The "Cold" Zone):

    • Cool internal temp to -5^\circ\text{C} to 0^\circ\text{C} .

    • Add

      
       solution dropwise subsurface.
      
    • Checkpoint: The solution should turn pale yellow/clear. If it turns orange/red, the temperature is too high, or acid is too dilute (azo dye formation).

  • Reduction (The Critical Transfer):

    • Do not add SnCl₂ to the diazo. Instead, transfer the cold diazonium solution into a pre-cooled (-5°C) solution of

      
       in Conc. HCl.
      
    • Why: This "inverse addition" ensures the reducing agent is always in excess relative to the diazonium salt, preventing side reactions.

    • Stir at -5°C for 2 hours, then allow to warm to Room Temp (RT) over 4 hours.

  • Isolation (Salt Formation):

    • The product is the hydrochloride salt. Often, it precipitates directly from the concentrated acid upon cooling.

    • If no precipitate: Concentrate under vacuum (keep bath <40°C) or add cold Ethanol/Ether to induce crystallization.

Workflow Visualization

The following diagram illustrates the reaction pathway and critical decision nodes.

G Start 3-Amino-2-methoxypyridine Acid Solubilization (Conc. HCl, <0°C) Start->Acid Diazo Diazonium Intermediate (Unstable) Acid->Diazo + NaNO2 (aq) Reduct Reduction (SnCl2, Inverse Addition) Diazo->Reduct Transfer to SnCl2 Fail1 Side Reaction: Triazene/Azo Coupling Diazo->Fail1 Low Acidity or Fast Addition Fail2 Side Reaction: Phenol Formation Diazo->Fail2 Temp > 5°C Product 3-Hydrazinyl-2-methoxypyridine Hydrochloride Reduct->Product Crystallization

Figure 1: Reaction workflow emphasizing the instability of the diazonium intermediate.

Troubleshooting Center (FAQs & Diagnostics)

Ticket #402: "My reaction mixture turned deep red/brown."
  • Diagnosis: Azo-coupling has occurred.[3]

  • Root Cause:

    • Insufficient Acidity: If the pH isn't low enough (<1), the free amine exists in equilibrium and attacks the diazonium salt.

    • Temperature Spike: If the internal temp exceeded 5°C during nitrite addition, the diazo species decomposed.

  • Solution: Ensure you are using Concentrated HCl (12M) . Do not dilute. Maintain cooling bath at -10°C to keep internal temp <0°C.

Ticket #405: "Yield is <20% and I see starting material."
  • Diagnosis: Incomplete Diazotization or Reduction failure.

  • Root Cause:

    • Old Nitrite: Sodium Nitrite oxidizes to Nitrate over time.

    • Stirring: The diazonium salt can be an insoluble slurry. If stirring is poor, the reaction is heterogeneous and fails.

  • Solution: Use fresh

    
    . Increase stirring speed (RPM). Ensure the 
    
    
    
    solution is fresh (clear, not cloudy).
Ticket #408: "How do I remove the Tin (Sn) residues?"
  • Context:

    
     leaves stubborn residues that are toxic and interfere with biological assays.
    
  • Solution:

    • Precipitation: If the product precipitates as HCl salt, filter and wash extensively with cold ethanol. Tin salts are soluble in ethanol; the product is less so.

    • Chelation: If the product is soluble, treat the aqueous workup with EDTA or Potassium Sodium Tartrate (Rochelle Salt) to chelate tin before extraction.

Alternative Methodology: Pd-Catalyzed Cross-Coupling

If the diazotization route is consistently low-yielding (e.g., due to sensitivity of the methoxy group), use Palladium Catalysis. This is superior for small-scale, high-value synthesis.

Substrate: 3-Chloro-2-methoxypyridine (or 3-Bromo). Reagent: Hydrazine Hydrate (or Benzophenone Hydrazone as a surrogate).

Recommended Conditions (Buchwald-Hartwig Type):

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)₂.
    
  • Ligand: BrettPhos or XantPhos (Bulky, electron-rich ligands are required to prevent catalyst poisoning by hydrazine).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene or Dioxane, 80-100°C.

Note: If using Benzophenone Hydrazone, an acidic hydrolysis step is required post-coupling to release the free hydrazine.

Decision Logic for Optimization

Use this logic tree to determine your next experimental move.

Troubleshooting Start Yield Assessment CheckColor Is mixture Red/Brown? Start->CheckColor CheckSM Is Starting Material present? CheckColor->CheckSM No (Clear/Yellow) Action1 CRITICAL FAILURE: Azo Coupling. Increase Acid Conc. Lower Temp. CheckColor->Action1 Yes Action2 INCOMPLETE REACTION: Check NaNO2 quality. Check Stirring. CheckSM->Action2 Yes Action3 SUCCESS: Proceed to Salt Crystallization CheckSM->Action3 No Action4 Switch to Pd-Catalysis (Buchwald-Hartwig) Action1->Action4 If optimization fails

Figure 2: Troubleshooting logic for yield optimization.

References

  • ChemScene. (n.d.). 3-Hydrazinyl-2-methoxypyridine hydrochloride Product Information. Retrieved from [4]

  • Lundgren, R. J., & Stradiotto, M. (2010).[5] Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Tosylates with Hydrazine. Angewandte Chemie International Edition. Retrieved from

  • Organic Chemistry Portal. (n.d.). Diazotisation - Mechanism and Procedures. Retrieved from

  • Wang, J. Y., et al. (2020).[6][7] Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium. The Hartwig Group.[6] Retrieved from

Sources

Optimization

Hydrazine Impurity Management: Technical Support &amp; Troubleshooting Hub

Status: Active Role: Senior Application Scientist Context: Process Chemistry & Impurity Control Compliance Standard: ICH M7 (Mutagenic Impurities) Executive Summary Hydrazine ( ) is a potent reducing agent and a common b...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Context: Process Chemistry & Impurity Control Compliance Standard: ICH M7 (Mutagenic Impurities)

Executive Summary

Hydrazine (


) is a potent reducing agent and a common building block in the synthesis of pyrazoles, pyridazines, and hydrazones. However, it is a known genotoxic impurity (GTI). Under ICH M7 guidelines , hydrazine is classified as a DNA-reactive impurity, often requiring control to extremely low levels (ppm/ppb) in the final Drug Substance.

Standard evaporation is frequently ineffective because hydrazine forms stable hydrates and "sticks" to polar functionalities. This guide provides validated protocols for the removal, detection, and destruction of unreacted hydrazine.

Part 1: The Regulatory & Safety Landscape

Q: Why can't I just rotovap the hydrazine away?

A: Hydrazine forms a high-boiling azeotrope with water (b.p. 120 °C) and stable hydrates. It is also a strong nucleophile that hydrogen-bonds aggressively to polar API surfaces. Simple evaporation often leaves residues above the permissible toxicological threshold.

Q: What are the target limits?

A: According to ICH M7 , mutagenic impurities must be controlled to a level that poses negligible carcinogenic risk.[1]

  • Standard Limit: Often

    
    /day intake (Threshold of Toxicological Concern - TTC).
    
  • PPM Calculation: For a drug with a max daily dose of 1 g, the limit is 1.5 ppm .

Part 2: Removal Protocols (Scavenging & Extraction)

Method A: Electrophilic Scavenging (The "Gold Standard")

Best for: Late-stage intermediates where standard washing fails.

This method uses a dicarbonyl compound to convert hydrazine into a stable, lipophilic pyrazole derivative that is easily removed via standard workup or chromatography.

The Scavenger: Acetylacetone (2,4-pentanedione) Mechanism: Cyclocondensation. Hydrazine reacts with acetylacetone to form 3,5-dimethylpyrazole . Why it works:

  • Thermodynamics: The formation of the aromatic pyrazole ring is highly favorable.

  • Separation: Unlike hydrazine (polar, basic), 3,5-dimethylpyrazole is non-basic and lipophilic. It extracts into the organic layer but does not salt out, or it moves rapidly on silica gel.

Protocol 1: Acetylacetone Scavenging
  • Quantify: Estimate the excess hydrazine remaining (e.g., via TLC or rough stoichiometry).

  • Add Scavenger: Add 1.5 to 2.0 equivalents of acetylacetone relative to the residual hydrazine.

  • Incubation: Stir the reaction mixture at room temperature for 30–60 minutes .

    • Note: If the reaction is sluggish, mild heating (40 °C) accelerates cyclization.

  • Workup:

    • Dilute with an organic solvent (EtOAc or DCM).

    • Wash with dilute acidic water (0.5 M HCl) to remove any unreacted amine impurities.

    • Crucial Distinction: The 3,5-dimethylpyrazole byproduct is neutral/lipophilic. It will remain in the organic layer.

  • Purification: The pyrazole byproduct is easily separated from the API during the subsequent crystallization or column chromatography step (it elutes very early on silica).

Method B: The "pH-Swing" Extraction

Best for: Early-stage intermediates stable to acid.

Hydrazine is a base (


). Protonating it renders it water-soluble, but "salting out" effects can trap it in the organic phase.
Protocol 2: Optimized Acidic Wash
  • Dissolution: Dissolve the crude mixture in a water-immiscible solvent (DCM or EtOAc). Avoid THF (it miscible with water and holds hydrazine salts).

  • First Wash (High Ionic Strength): Wash with saturated NH₄Cl or dilute brine. This removes bulk water-soluble impurities.

  • Second Wash (Protonation): Wash with 1 M HCl (at least 2 volumes).

    • Target pH: The aqueous phase must remain

      
      .
      
  • Third Wash (Polishing): Wash with water to remove residual acid.

  • Drying: Dry over

    
     (magnesium sulfate can sometimes coordinate hydrazines).
    

Part 3: Analytical Validation (How to Detect It)

Problem: Hydrazine lacks a UV chromophore and is difficult to detect by standard HPLC-UV. Solution: You must derivatize it before analysis.[2]

Derivatization Protocol for HPLC/GC

To prove you have met ICH M7 limits, use Benzaldehyde or Acetone derivatization.

ReagentProduct FormedDetection MethodNotes
Benzaldehyde BenzalazineHPLC-UV (approx 300 nm)High sensitivity. Standard method for trace analysis.
Acetone Acetone AzineGC-MSVolatile derivative. Good for headspace analysis.[2][3][4]
HNA Naphth-hydrazoneHPLC-Visible (406 nm)2-Hydroxy-1-naphthaldehyde moves detection to visible range.[5]

Quick Test (TLC): Spray the TLC plate with p-dimethylaminobenzaldehyde (Ehrlich’s reagent) . Hydrazine spots turn distinctively yellow/orange.

Part 4: Waste Treatment (Destruction)

WARNING: Never dispose of hydrazine solutions directly into general organic waste.

Destruction Protocol
  • Dilution: Dilute the hydrazine waste stream to

    
     concentration.
    
  • Oxidation: Slowly add 10–15% Sodium Hypochlorite (Bleach) .

    • Caution: This reaction is exothermic and evolves Nitrogen gas (

      
      ). Ensure good ventilation.
      
    • Alternative: Hydrogen Peroxide (

      
      ) with a Copper Sulfate (
      
      
      
      ) catalyst.
  • Verification: Check for residual oxidizer using starch-iodide paper before disposal.

Part 5: Visualizations & Logic Maps

Workflow 1: The Scavenging Mechanism

HydrazineScavenging Start Crude Mixture (API + Excess N2H4) Reagent Add Acetylacetone (2,4-pentanedione) Start->Reagent Step 1 Reaction Cyclization Reaction (Forms 3,5-dimethylpyrazole) Reagent->Reaction Step 2: Stir 1h Workup Aqueous Workup (Phase Separation) Reaction->Workup Step 3 Waste Aqueous Waste Workup->Waste Salts/Acids Product Organic Phase (API + Pyrazole) Workup->Product Lipophilic Species Purification Chromatography/Cryst. (Pyrazole removed) Product->Purification Step 4

Caption: Chemical scavenging of hydrazine converts the reactive impurity into a stable pyrazole, facilitating removal via standard purification.

Workflow 2: Troubleshooting Decision Tree

DecisionTree Question Is the API acid sensitive? Yes YES Question->Yes No NO Question->No Scavenge Method A: Acetylacetone Scavenging Yes->Scavenge Wash Method B: Acidic Wash (pH < 2) No->Wash Check Check Hydrazine Level (Derivatization HPLC) Scavenge->Check Wash->Check Fail Fail (> Limit) Check->Fail Pass Pass (< Limit) Check->Pass Resin Advanced: Polymer-Supported Benzaldehyde Fail->Resin Release Release Batch Pass->Release

Caption: Logic flow for selecting the appropriate hydrazine removal method based on API stability and validation results.

Part 6: Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Emulsion during acid wash Hydrazine salts acting as surfactants or API precipitation.Add brine to the aqueous layer to increase ionic strength; filter any solids before separation.
Hydrazine persists after rotovap Azeotrope formation.Do not rely on evaporation. Switch to Acetylacetone Scavenging .
New impurity peak in HPLC Acetylacetone excess or Pyrazole byproduct.The pyrazole (3,5-dimethylpyrazole) is lipophilic. Ensure adequate chromatography or crystallization is performed to remove it.[6]
Low recovery of API API trapped in hydrazine salt precipitate.Dissolve the precipitate in water and back-extract with DCM.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2023.

  • Teasdale, A., et al. "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control."[7] Organic Process Research & Development, 2013, 17(2), 221–230.[7]

  • Wang, J., et al. "A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS."[5] Journal of Pharmaceutical and Biomedical Analysis, 2009, 49(2), 529-533.[5]

  • Matsui, F., et al. "Determination of hydrazine in pharmaceuticals III: hydralazine and isoniazid using GLC."[8] Journal of Pharmaceutical Sciences, 1983, 72(8), 948-51.[8]

Sources

Troubleshooting

Technical Support Center: Purification of 3-Hydrazinyl-2-methoxypyridine Derivatives

Welcome to the technical support center for the purification of 3-hydrazinyl-2-methoxypyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-hydrazinyl-2-methoxypyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in your purification workflows.

Introduction

3-Hydrazinyl-2-methoxypyridine and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of a basic pyridine ring, a nucleophilic hydrazine group, and a methoxy substituent imparts unique chemical properties that can also present challenges during purification. Achieving high purity is critical for reliable downstream applications, including pharmacological and toxicological studies. This guide provides practical, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3-hydrazinyl-2-methoxypyridine derivatives.

Problem 1: Low Recovery After Column Chromatography

Symptom: You observe a significant loss of your target compound after performing silica gel column chromatography.

Potential Causes & Solutions:

  • Irreversible Adsorption to Acidic Silica Gel: The basic pyridine nitrogen and the hydrazinyl group can strongly interact with the acidic silanol groups on the surface of standard silica gel, leading to streaking and irreversible adsorption.

    • Solution 1: Deactivate the Silica Gel. Pre-treat the silica gel by preparing a slurry in your non-polar eluent containing 0.5-1% triethylamine or pyridine.[1][2][3] This will neutralize the acidic sites and reduce strong interactions with your basic compound.

    • Solution 2: Use an Alternative Stationary Phase. Consider using neutral or basic alumina as your stationary phase. Alternatively, reversed-phase chromatography on a C18 column is an excellent option for these polar compounds.[2][4]

  • Product Instability on the Column: Hydrazines can be susceptible to oxidation, especially when exposed to air over a prolonged period on a high-surface-area support like silica gel.[5]

    • Solution: Expedite the Purification. Use flash chromatography to minimize the time your compound spends on the column.[6][7] It is also advisable to work under an inert atmosphere (e.g., nitrogen or argon) if your derivative is particularly sensitive.[5]

Problem 2: Co-elution of Impurities

Symptom: Your purified fractions contain persistent impurities, such as unreacted starting materials or byproducts.

Potential Causes & Solutions:

  • Inadequate Separation by Chromatography: The polarity of your desired product and the impurities may be too similar for effective separation with the chosen solvent system.

    • Solution 1: Optimize Your Solvent System. Systematically screen different solvent systems using thin-layer chromatography (TLC). For normal-phase chromatography, consider mixtures like ethyl acetate/hexanes or methanol/dichloromethane.[3][8] For particularly polar compounds, a small percentage of methanol in dichloromethane can be effective.[3]

    • Solution 2: Employ Gradient Elution. Start with a less polar eluent and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[9]

  • Formation of Hydrazones: If your crude product was exposed to carbonyl-containing solvents (e.g., acetone), you may have formed hydrazone impurities.[10]

    • Solution: Use an Acidic Wash. Before chromatography, perform a liquid-liquid extraction. Dissolve your crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). Your basic pyridine derivative will move to the aqueous layer, leaving non-basic impurities behind.[1][9] You can then basify the aqueous layer and extract your product back into an organic solvent.[9]

Problem 3: Product Degradation During Workup

Symptom: You notice the formation of new, often colored, impurities after the reaction workup but before final purification.

Potential Causes & Solutions:

  • Oxidation of the Hydrazine Moiety: The hydrazinyl group is susceptible to air oxidation, which can be accelerated by heat and the presence of metal ions.

    • Solution 1: Maintain an Inert Atmosphere. Whenever possible, perform extractions and solvent removal under a nitrogen or argon atmosphere.[5]

    • Solution 2: Use Degassed Solvents. Solvents can contain dissolved oxygen. Degassing your solvents by sparging with an inert gas or by freeze-pump-thaw cycles can minimize oxidation.

  • Instability in Acidic or Basic Conditions: Depending on the other functional groups in your derivative, prolonged exposure to strong acids or bases during extraction can cause degradation.

    • Solution: Use Milder Conditions. Use dilute acids and bases for extractions and minimize the contact time. If your compound is particularly sensitive, consider forgoing acid-base extractions and proceeding directly to chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying a novel 3-hydrazinyl-2-methoxypyridine derivative?

A1: A multi-step approach is often most effective:

  • Initial Workup: Start with an acid-base extraction to remove non-basic organic impurities. This takes advantage of the basicity of the pyridine ring.[1][9]

  • Chromatography: For small to medium scales, flash column chromatography is the workhorse.[4][6] Given the basic nature of your compound, consider using silica gel treated with triethylamine or switching to reversed-phase (C18) chromatography.[1][2][4]

  • Recrystallization: If your purified compound is a solid, recrystallization is an excellent final step to achieve high purity and obtain crystalline material.[11]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[11]

  • Screening: Test the solubility of a small amount of your compound in various solvents like ethanol, methanol, isopropanol, acetone, and ethyl acetate.[11]

  • Solvent Systems: If a single solvent is not ideal, a binary solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat to redissolve and then allow to cool slowly.[2]

Q3: My compound streaks badly on the TLC plate. What can I do?

A3: Streaking is a common issue for basic compounds like pyridine derivatives on silica gel.[1] To mitigate this, add 0.5-1% triethylamine or a few drops of pyridine to your TLC developing solvent.[1][2][3] This will saturate the acidic sites on the silica and result in more defined spots.

Q4: Should I be concerned about the stability of the hydrazine group during purification?

A4: Yes, the hydrazine group can be reactive.[12] It is nucleophilic and can be oxidized.[5]

  • Avoid Carbonyls: Do not use acetone for cleaning glassware if residual amounts could come into contact with your compound, as this can form hydrazone byproducts.[10]

  • Protecting Groups: For multi-step syntheses where the hydrazine moiety needs to be protected, consider using a protecting group like N-tert-butoxycarbonyl (Boc).[13][14]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Normal Phase)
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane) that gives your product an Rf value of approximately 0.2-0.3.[2][6] Add 0.5% triethylamine to the eluent to prevent streaking.[2][3]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into your column and allow it to pack under positive pressure, ensuring there are no air bubbles.[9][10]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, for better resolution, use the "dry loading" method by adsorbing your dissolved sample onto a small amount of silica gel, evaporating the solvent to a dry powder, and then carefully adding this powder to the top of the column.[3][4]

  • Elution: Begin eluting with your chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move your compound down the column.[9][10]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.[10]

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.[9]

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with 1M aqueous HCl. The basic 3-hydrazinyl-2-methoxypyridine derivative will be protonated and move into the aqueous layer.[1][9]

  • Separation: Separate the aqueous layer and set it aside. The organic layer, containing non-basic impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or saturated NaHCO₃) until the pH is greater than 9. This will deprotonate your compound, making it soluble in organic solvents again.[9]

  • Back-Extraction: Extract the now basic aqueous solution with fresh organic solvent (e.g., three times with ethyl acetate).[9]

  • Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent like Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified product.[9]

Data & Visualization

Table 1: Common Solvent Systems for Chromatography of Pyridine Derivatives

Stationary PhaseSolvent System (Eluent)Compound PolarityNotes
Silica GelEthyl Acetate / HexanesLow to MediumA standard choice for many organic compounds.[8]
Silica GelMethanol / DichloromethaneMedium to HighEffective for more polar compounds.[3]
Silica Gel10% Ammonia in Methanol / DichloromethaneHigh (Basic)Useful for very polar or stubborn basic compounds.[3]
C18 (Reversed-Phase)Water / Acetonitrile (with 0.1% TFA or Formic Acid)High (Polar)Excellent for polar compounds; acid modifier improves peak shape.[4][10]

Diagram 1: Decision Workflow for Purification Strategy

PurificationWorkflow Purification Strategy for 3-Hydrazinyl-2-methoxypyridine Derivatives Start Crude Product AcidBase Perform Acid-Base Extraction Start->AcidBase Initial Cleanup Streaking Streaking on TLC? Start->Streaking Initial TLC IsSolid Is the product a solid? Recrystallize Recrystallization IsSolid->Recrystallize Yes FinalProduct Pure Product IsSolid->FinalProduct No (or Liquid) ColumnChrom Column Chromatography AcidBase->ColumnChrom CheckPurity Check Purity (TLC/NMR) ColumnChrom->CheckPurity Recrystallize->FinalProduct CheckPurity->IsSolid Purity OK? CheckPurity->ColumnChrom No, Impure Streaking->ColumnChrom No ModifyChrom Modify Chromatography: - Add Base to Eluent - Use Reversed-Phase Streaking->ModifyChrom Yes ModifyChrom->ColumnChrom

Caption: Decision workflow for selecting a purification strategy.

Diagram 2: Troubleshooting Low Yield in Column Chromatography

TroubleshootingWorkflow Troubleshooting Low Yield in Column Chromatography LowYield Low Product Recovery CheckTLC Analyze TLC of crude vs. fractions LowYield->CheckTLC StreakBaseline Streaking or material at baseline? CheckTLC->StreakBaseline Adsorption Cause: Irreversible Adsorption StreakBaseline->Adsorption Yes NoProduct No product visible in fractions? StreakBaseline->NoProduct No SolutionAdsorption1 Solution: Add base (e.g., NEt3) to eluent Adsorption->SolutionAdsorption1 SolutionAdsorption2 Solution: Switch to Alumina or Reversed-Phase Adsorption->SolutionAdsorption2 Degradation Cause: On-Column Degradation NoProduct->Degradation Yes SolutionDegradation Solution: Use Flash Chromatography to reduce time Degradation->SolutionDegradation

Caption: Troubleshooting workflow for low yields in column chromatography.

References

  • Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. ACS Publications. Available at: [Link]

  • Protecting groups – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Protecting groups in organic synthesis + H2O. Available at: [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]

  • SOP: FLASH CHROMATOGRAPHY. UCT Science. Available at: [Link]

  • Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate. Available at: [Link]

  • Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. ResearchGate. Available at: [Link]

  • HPLC Methods for analysis of Hydrazine. HELIX Chromatography. Available at: [Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[1][15]pyridine-1,3-diones. ResearchGate. Available at: [Link]

  • How To: Run a Flash Column. University of Rochester Department of Chemistry. Available at: [Link]

  • Some Useful and Practical Tips for Flash Chromatography. EPFL. Available at: [Link]

  • Supporting Information for Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazin. Beilstein Journals. Available at: [Link]

  • removal of pyridine. Sciencemadness Discussion Board. Available at: [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Available at: [Link]

  • The Preparation of Substituted Hydrazines. II. 1 3-Pyridylhydrazine via the Phototropic N-(3-Pyridyl)-sydnone 2. ACS Publications. Available at: [Link]

  • What is best method to remove pyridine from a reaction mixture?. ResearchGate. Available at: [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available at: [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available at: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]

  • Purifying method of N-(3-methoxy-2-methyl benzoyl). Google Patents.
  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available at: [Link]

  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. Google Patents.

Sources

Optimization

Solving solubility issues of 3-Hydrazinyl-2-methoxypyridine HCl in water

The following technical guide is structured as a specialized support resource for researchers working with 3-Hydrazinyl-2-methoxypyridine Hydrochloride (HCl) . It addresses the physicochemical paradoxes often encountered...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 3-Hydrazinyl-2-methoxypyridine Hydrochloride (HCl) . It addresses the physicochemical paradoxes often encountered with hydrazine-pyridine salts: they are theoretically water-soluble yet practically problematic due to pH sensitivity, oxidative instability, and common-ion effects.[1][2]

Executive Technical Summary

3-Hydrazinyl-2-methoxypyridine HCl is a critical intermediate often used in the synthesis of heterocyclic bioactive compounds.[1][2] While the hydrochloride salt form is designed to enhance water solubility, researchers frequently report precipitation, discoloration, or inconsistent dissolution.

The Core Problem: The "solubility issue" is rarely a lack of intrinsic solubility of the salt.[3] Instead, it is usually a kinetic stability failure (oxidation) or a thermodynamic phase change (conversion to the free base) triggered by incorrect solution pH or ionic strength.[3]

Physicochemical Profile
ParameterDescriptionImpact on Solubility
Salt Form Monohydrochloride (typically)Soluble in water (< pH 4.0).[1][2][3]
Free Base 3-Hydrazinyl-2-methoxypyridineSparingly soluble in neutral/basic water.[1][2] Lipophilic due to the methoxy group and aromatic ring.[3]
pKa (est.) ~5.5 (Pyridine N), ~3.5 (Hydrazine N)At pH > 5.5, the compound deprotonates, drastically reducing solubility.
Redox Potential High (Hydrazine group)Susceptible to rapid auto-oxidation in aerated water, forming insoluble azo-dimers or colored degradation products.[1][2]

Troubleshooting Guide (Q&A)

Category A: Precipitation & Dissolution Failures[2]

Q1: I dissolved the powder in PBS (Phosphate Buffered Saline, pH 7.4), but a white precipitate formed immediately. Why? Diagnosis: You have likely triggered pH-induced disproportionation .[1][2][3] Mechanism: The HCl salt is acidic.[3] When added to PBS (pH 7.4), the buffer neutralizes the HCl.[3] The compound reverts to its free base form (3-Hydrazinyl-2-methoxypyridine).[1][2] Unlike the salt, the free base is lipophilic and poorly soluble in water, leading to precipitation.[3] Solution:

  • Do not use neutral buffers for stock solutions.[3]

  • Dissolve the compound in pure water or 0.1 M HCl first.[3]

  • If a buffered condition is required, ensure the final concentration is below the solubility limit of the free base (typically < 1 mM) or add a co-solvent (see Q3).[3]

Q2: My solution was clear initially but turned yellow/brown after 20 minutes. Is this precipitation? Diagnosis: This is oxidative degradation , not simple precipitation.[3] Mechanism: The hydrazine moiety (-NH-NH₂2) is a strong reducing agent.[1][2] In the presence of dissolved oxygen and trace metal ions (common in non-high-purity water), it oxidizes to form azo compounds or radical intermediates.[3] These are often highly colored (yellow/brown) and can polymerize into insoluble tars.[3] Solution:

  • Use degassed water (sparged with Argon or Nitrogen).[3]

  • Add a chelating agent like EDTA (1 mM) to sequester trace metals that catalyze oxidation.[3]

  • Keep on ice. Oxidation rates are temperature-dependent.[1][2][3]

Q3: I need a high concentration stock (50 mM) for animal injections. Water alone isn't working. Diagnosis: The ionic strength of the salt might be limiting solubility via the Common Ion Effect if you are adding it to saline, or the intrinsic lattice energy is too high.[3] Solution: Use a Co-solvent System .

  • Protocol: Dissolve the compound in DMSO (Dimethyl Sulfoxide) first to create a 500 mM master stock.[3]

  • Dilution: Dilute slowly into the aqueous vehicle.

  • Recommended Vehicle: 5% DMSO / 40% PEG400 / 55% Water (acidified to pH 5).[3]

Visual Troubleshooting Workflow

The following decision tree outlines the logical steps to diagnose solubility issues based on visual cues.

SolubilityTroubleshooting Start User Observation: Solubility Issue Precipitate White Precipitate Forms Immediately Start->Precipitate ColorChange Solution Turns Yellow/Brown Start->ColorChange NoDissolve Powder Floats/Clumps (Won't Wet) Start->NoDissolve CheckPH Check Solvent pH Precipitate->CheckPH CheckGas Was Solvent Degassed? ColorChange->CheckGas CheckSolvent Check Solvent Type NoDissolve->CheckSolvent CheckPH->CheckSolvent pH < 4 FreeBase Cause: Free Base Formation Action: Acidify to pH < 4 CheckPH->FreeBase pH > 6 Oxidation Cause: Oxidative Degradation Action: Use Argon-sparged Water + EDTA CheckGas->Oxidation No (Aerated) Wetting Cause: Hydrophobic Surface Action: Pre-dissolve in DMSO CheckSolvent->Wetting Pure Water

Figure 1: Diagnostic logic for identifying the root cause of solubility failures.

Standardized Experimental Protocols

Protocol A: Preparation of a Stable Aqueous Stock Solution (10 mM)

Use this protocol for in vitro assays where stability is critical.

Materials:

  • 3-Hydrazinyl-2-methoxypyridine HCl[1][2][4]

  • Water (HPLC Grade, degassed)[5]

  • 1 M HCl (for pH adjustment)

  • Argon or Nitrogen gas source

Step-by-Step:

  • Degas Solvent: Sparge HPLC-grade water with Argon for 15 minutes to remove dissolved oxygen.[1][3]

  • Weighing: Weigh the required amount of salt into a glass vial. Note: Avoid using metal spatulas if possible to prevent metal ion contamination.[2]

  • Dissolution: Add the degassed water.

  • Acidification: Check pH. If pH > 4.0, add 1 M HCl dropwise.[3] The target pH is 3.0 – 4.0 .[3]

    • Reasoning: Acidic pH protonates the pyridine nitrogen and the hydrazine, locking the compound in its most soluble, ionic form and slowing oxidation.

  • Storage: Seal under Argon atmosphere. Store at -20°C. Discard if color changes to yellow.

Protocol B: "Salting In" for High Concentration (Animal Dosing)

Use this when you need >20 mg/mL solubility.

Concept: Pure water may not suffice for high doses.[3] A co-solvent approach using PEG400 improves solubility by matching the lipophilicity of the methoxy-pyridine core while maintaining an aqueous environment.[1][2][3]

Formulation:

  • 10% DMSO (Solubilizer)

  • 40% PEG400 (Co-solvent/Stabilizer)

  • 50% Saline (0.9%) (Vehicle)

Step-by-Step:

  • Dissolve the pure powder completely in the DMSO volume first.[3] It should be clear.

  • Add the PEG400 and vortex.[3]

  • Slowly add the Saline while vortexing.

  • Critical Check: If precipitation occurs upon adding saline, the concentration is too high.[3] Sonicate for 5 minutes. If precipitate persists, increase PEG400 ratio or decrease total drug concentration.

References & Authority

The protocols and mechanisms described above are grounded in fundamental organic chemistry principles regarding hydrazine stability and pyridine solubility.[3]

  • Solubility of Hydrazine Salts:

    • Hydrazines are generally soluble in water but unstable in neutral/alkaline solutions due to oxidation.[3]

  • Stability of Hydrazines in Solution:

    • Gudmundsdottir, A. V., et al. (2009).[6] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research.[3][6] Available at: [Link]

    • Demonstrates that hydrazine stability is pH-dependent, with degradation accelerating as pH approaches neutrality.[1][2]

  • Pyridine Solubility Principles:

    • Pyridine Physicochemical Properties.[3][7][8][9][10][11] Wikipedia/Chemical Data.[3] Available at: [Link]

    • Establishes the pKa of pyridine (~5.2) and the necessity of protonation for aqueous solubility of lipophilic derivatives.

  • Oxidation Mechanisms:

    • Moliner, A. M. Decomposition of Hydrazine in Aqueous Solutions.[3][12] ResearchGate.[3][12] Available at: [Link]

    • Details the role of dissolved oxygen and metal catalysts (Cu, Fe) in the rapid degradation of hydrazines.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Color Change in 3-Hydrazinyl-2-methoxypyridine hydrochloride

Prepared by the Office of Senior Application Scientists Welcome to the technical support center for common challenges encountered during the handling and use of reactive chemical intermediates. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for common challenges encountered during the handling and use of reactive chemical intermediates. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth analysis and actionable protocols to address the observed discoloration of 3-Hydrazinyl-2-methoxypyridine hydrochloride.

PART 1: Frequently Asked Questions (FAQs)

This section directly addresses the most common user questions regarding the integrity of 3-Hydrazinyl-2-methoxypyridine hydrochloride.

Q1: Why is my solid 3-Hydrazinyl-2-methoxypyridine hydrochloride turning purple?

The appearance of a purple color in what should be an off-white or pale yellow solid is a strong indicator of chemical degradation, primarily through oxidation. The hydrazine moiety (-NHNH₂) is a powerful reducing agent and is highly susceptible to oxidation, especially in the presence of atmospheric oxygen.[1] This process can be accelerated by several factors:

  • Air Exposure: The most common culprit. The hydrazine group can be oxidized by atmospheric oxygen, leading to the formation of highly conjugated, colored compounds.[1][2]

  • Presence of Metal Impurities: Trace amounts of metal ions (e.g., iron, copper) from spatulas, glassware, or reaction vessels can catalyze the decomposition and oxidation of hydrazines.[1][3]

  • Light Exposure (Photolysis): Aromatic and heterocyclic compounds can be sensitive to light, which can provide the energy to initiate degradation pathways.

  • Elevated Temperatures: Heat accelerates the rate of chemical reactions, including oxidation and decomposition.[1] Suppliers typically recommend storing the compound at 2-8°C.[4]

The purple color itself arises from the formation of a new chemical species with an extended system of alternating single and double bonds (conjugation), which absorbs light in the visible spectrum. This is likely an oxidized dimer or a related polymeric species.

Q2: The material has only slightly changed color. Can I still use it in my synthesis?

Proceed with extreme caution. The purple color is a visual impurity indicator. While the bulk of the material may still be the desired compound, the presence of these colored degradants means the reagent is no longer of high purity.

  • For Non-Critical Applications: If the subsequent reaction is robust and high-yielding, and purification methods are effective, you might be able to use the material. However, expect lower yields and more complex purification.

  • For Sensitive or GMP Applications: For reactions sensitive to impurities, catalysis studies, or any work under Good Manufacturing Practices (GMP), the material should be discarded. The impurities could act as catalysts, inhibitors, or lead to the formation of undesired and potentially difficult-to-remove side products.

We recommend a simple purity check (e.g., TLC or ¹H NMR) against a reference standard before committing a discolored batch to a large-scale or critical reaction.

Q3: How can I prevent this discoloration from happening?

Prevention is key to maintaining the integrity of this reagent. Adherence to strict storage and handling protocols is critical.

  • Inert Atmosphere: Always store and handle the solid under an inert atmosphere (e.g., Argon or Nitrogen).

  • Refrigeration: Store the container tightly sealed at the recommended temperature, typically 2-8°C.[4]

  • Light Protection: Use amber vials or store the container in a dark location.

  • Proper Handling: When using the reagent, flush the container with inert gas before and after dispensing. Use clean, non-metallic (e.g., glass or PTFE) spatulas and weigh the material quickly to minimize air exposure.

PART 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into the chemical mechanisms and offers a structured approach to diagnosing and preventing the issue.

The Mechanism of Discoloration: A Hypothesis

The hydrazine group is nucleophilic and easily oxidized. Oxidation can proceed through a series of steps, potentially forming diazene intermediates, which can then dimerize or react further. The formation of an azo compound (R-N=N-R) is a known oxidation pathway for 1,2-disubstituted hydrazines.[5] For 3-Hydrazinyl-2-methoxypyridine, air oxidation could lead to the formation of a highly conjugated dimeric species responsible for the intense purple color.

Below is a hypothesized pathway illustrating how oxidation could lead to a colored species.

G cluster_0 Hypothesized Degradation Pathway A 3-Hydrazinyl-2-methoxypyridine (Colorless Precursor) B Oxidative Intermediate (e.g., Diazene/Radical Species) A->B  O₂, Metal Ions, Light C Dimerization / Further Oxidation B->C D Highly Conjugated Product (Purple Colored Species) C->D

Caption: Hypothesized pathway from the starting material to a colored impurity.

Troubleshooting Workflow: Identifying the Root Cause

If you are experiencing recurring issues with discoloration, use the following workflow to systematically identify the source of the problem in your laboratory environment.

G start Discoloration Observed storage_check Review Storage Conditions start->storage_check storage_inert Stored Under Inert Gas? storage_check->storage_inert Yes storage_fail Correct Storage Protocol (See Table 1) storage_check->storage_fail No storage_temp Stored at 2-8°C? storage_inert->storage_temp Yes storage_inert->storage_fail No storage_light Protected From Light? storage_temp->storage_light Yes storage_temp->storage_fail No storage_ok Storage OK storage_light->storage_ok Yes storage_light->storage_fail No handling_check Review Handling Technique storage_ok->handling_check handling_time Minimize Air Exposure Time? handling_check->handling_time Yes handling_fail Revise Handling Protocol (See Section 2.3) handling_check->handling_fail No handling_tools Use Non-Metallic Tools? handling_time->handling_tools Yes handling_time->handling_fail No handling_ok Handling OK handling_tools->handling_ok Yes handling_tools->handling_fail No contamination_check Investigate Contamination handling_ok->contamination_check solvent_purity Check Solvent Purity (if used in solution) contamination_check->solvent_purity

Caption: A logical workflow to diagnose the cause of reagent discoloration.

Protocol: Recommended Handling of Air-Sensitive Solids

This protocol minimizes the risk of oxidation during the handling and dispensing of 3-Hydrazinyl-2-methoxypyridine hydrochloride.

Materials:

  • Stock bottle of 3-Hydrazinyl-2-methoxypyridine hydrochloride

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Weighing vessel (e.g., glass vial)

  • Clean, dry, non-metallic spatula (e.g., PTFE-coated or ceramic)

  • Schlenk line or glovebox (ideal) or a well-ventilated fume hood with inert gas blanketing

Procedure:

  • Preparation: Before opening the stock bottle, allow it to warm to room temperature over 15-20 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Inert Gas Purge: Gently insert a needle connected to the inert gas line into the septum of the stock bottle. Insert a second "exit" needle to allow the displacement of air. Let the gas flow for 1-2 minutes to create a positive pressure of inert gas.

  • Dispensing: Briefly remove the bottle cap and quickly retrieve the desired amount of solid using a clean, non-metallic spatula. Place it into the pre-tared weighing vessel.

  • Resealing: Immediately reseal the stock bottle. If the cap has a septum, wrap the cap/neck junction with Parafilm or electrical tape to ensure an airtight seal.

  • Blanketing: If working in a fume hood, direct a gentle stream of inert gas over the weighing vessel containing the dispensed solid until you are ready to add it to your reaction.

  • Storage: Return the stock bottle to the recommended storage condition (2-8°C, dark).

PART 3: Preventative Measures & Quality Control

Summary of Best Practices for Storage

To ensure the long-term stability and purity of 3-Hydrazinyl-2-methoxypyridine hydrochloride, adhere to the storage conditions summarized below.

ParameterRecommendationRationale
Temperature 2–8 °CReduces the rate of thermal decomposition and oxidative reactions.[1][4]
Atmosphere Inert Gas (Argon, Nitrogen)Prevents contact with atmospheric oxygen, the primary oxidant.[1]
Light Store in amber vials or in the darkPrevents light-induced (photolytic) degradation.
Moisture Tightly sealed container, store in a dry locationHydrazine derivatives can be hygroscopic; moisture can accelerate degradation.[6]
Container Original supplier bottleEnsures proper sealing and minimizes contamination.
Quick Quality Control (QC) Assessment

If you are uncertain about the quality of a specific batch of the reagent, perform the following quick checks:

  • Visual Inspection: Check for any deviation from the expected color (typically off-white to light yellow). The presence of dark spots or a uniform purple/brown hue indicates significant degradation.

  • Solubility Test: Dissolve a few milligrams of the solid in a common solvent (e.g., DMSO, Methanol). A pure compound should dissolve completely to give a clear, colorless, or pale yellow solution. The presence of insoluble particles or an intense color in the solution suggests impurities.

  • Thin-Layer Chromatography (TLC): Spot a dilute solution of the material on a TLC plate and elute with an appropriate solvent system. The appearance of multiple spots, especially colored ones at the baseline or with different Rf values than a trusted standard, confirms the presence of impurities.

For definitive analysis, comparison of the ¹H NMR or LC-MS data with a reference spectrum is the most reliable method.

Disclaimer: This guide is intended for informational purposes for trained laboratory personnel. Always consult the Safety Data Sheet (SDS) before handling any chemical and use appropriate Personal Protective Equipment (PPE).

References

  • Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Hydrazine and Its Derivatives. Sciencemadness.org. [Link]

  • ACS Chemical Health & Safety. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]

  • Anusandhanvallari. Synthesis and Characterization of Hydrazine Derivatives. [Link]

  • Wikipedia. Hydrazine. [Link]

  • Jürmanna, G., Tšubrika, O., Tammeveskib, K., & Mäeorga, U. Investigation of the oxidation ability of protected hydrazine derivatives. ResearchGate. [Link]

  • Frontiers in Chemical Sciences. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]

  • Google Patents. (1999).
  • PubMed. (1998). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. [Link]

  • Frontiers in Chemical Sciences. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. [Link]

  • Google Patents. (2011). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. [Link]

Sources

Optimization

Technical Guide: Recrystallization of 3-Hydrazinyl-2-methoxypyridine Salts

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] 3-Hydrazinyl-2-methoxypyridine (and its salts, primarily the hydrochloride ) is a critical heterocyclic building block, often used in the synthesis of indaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

3-Hydrazinyl-2-methoxypyridine (and its salts, primarily the hydrochloride ) is a critical heterocyclic building block, often used in the synthesis of indazoles, pyrazoles, and kinase inhibitors.

Unlike simple aryl hydrazines, this molecule possesses a 2-methoxy substituent (an electron-donating group) and a pyridine nitrogen. This structural combination creates specific challenges:

  • Oxidation Sensitivity: The hydrazine moiety is prone to air-oxidation, leading to colored azo-impurities (often pink or brown).

  • Nucleophilicity: The hydrazine tail is highly nucleophilic; it will react instantly with ketone or aldehyde solvents to form hydrazones.

  • Basicity: The pyridine ring allows for salt formation, but the solubility differential between the mono- and di-hydrochloride salts can complicate purification.

This guide provides a validated approach to purifying these salts, focusing on the Hydrochloride (HCl) salt as the industry standard.

Solvent Selection Matrix

The choice of solvent is dictated by the "Goldilocks" principle of solubility: high solubility at boiling point, low solubility at freezing point.

Critical Warning: Forbidden Solvents

STOP: Never use Ketones (Acetone, MEK) or Aldehydes . Reason: Hydrazines react with carbonyls to form stable hydrazones (Schiff bases), irreversibly consuming your product.

Recommended Solvent Systems (HCl Salt)
Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (Abs.) PrimaryExcellent Best balance of polarity. often yields fine white needles.
Methanol PrimaryGood Higher solubility than EtOH. Use if the salt is too insoluble in EtOH.
Isopropanol (IPA) Anti-solventModerate Good for forcing precipitation if yield in EtOH is low.
Ethanol/Water (95:5) MixtureSpecific Use only if the salt contains inorganic impurities (NaCl) that need to remain dissolved, or if the salt is too insoluble in pure alcohols.
MTBE / Et₂O Anti-solventExcellent Use to "crash out" the salt from a concentrated alcoholic solution.

Validated Recrystallization Protocol

Objective: Purify 10g of crude 3-Hydrazinyl-2-methoxypyridine Hydrochloride.

Phase A: Dissolution & Hot Filtration[7]
  • Inert Setup: Flush a 100 mL round-bottom flask (RBF) with Nitrogen or Argon. Hydrazine salts oxidize rapidly in hot solution if exposed to air.

  • Slurry: Add 10g crude salt and 40 mL Absolute Ethanol .

  • Heating: Heat to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If the solid does not dissolve completely after 10 mins at reflux, add Ethanol in 5 mL increments.

    • Limit: Do not exceed 80 mL total solvent (1:8 ratio). If insoluble material remains, it is likely inorganic salts (NH₄Cl) or polymerized impurities.

  • Filtration: While boiling, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble black/brown particulates.

Phase B: Crystallization[10]
  • Slow Cooling: Allow the clear filtrate to cool to room temperature (20-25°C) undisturbed over 1-2 hours.

    • Mechanistic Insight: Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes pure crystal growth.

  • Nucleation Check: If no crystals form at 25°C, scratch the glass wall with a spatula or add a seed crystal.

  • Cryogenic Step: Cool the flask to 0-4°C (ice bath) for 30 minutes to maximize yield.

  • Anti-Solvent (Optional): If yield appears low (<50%), add MTBE or Diethyl Ether dropwise until slight turbidity persists, then re-cool.

Phase C: Isolation
  • Filtration: Collect solids via vacuum filtration (Buchner funnel).[1]

  • Wash: Wash the cake with cold Ethanol/MTBE (1:1 mixture).

    • Warning: Do not use water for the wash; it will dissolve your product.

  • Drying: Dry under high vacuum ( < 5 mbar) at 40°C.

    • Note: Ensure no residual alcohol remains, as it can interfere with subsequent stoichiometry.

Troubleshooting & FAQs

Q1: My product turned into a sticky oil (Oiling Out) instead of crystals. Why?

Cause: The temperature gap between the melting point of the solvated salt and the boiling point of the solvent is too narrow, or the solvent is too polar (supersaturation occurred too fast). Solution:

  • Re-heat the mixture until the oil dissolves.

  • Add a seed crystal at the exact moment cloudiness appears during cooling.

  • Vigorous Stirring: High shear stirring during cooling can prevent oiling and force solid precipitation.

Q2: The crystals are pink or reddish-brown. Is this acceptable?

Cause: This indicates oxidation of the hydrazine group to an azo/diazo species. Remediation:

  • Minor coloration: Usually acceptable for subsequent steps if purity by HPLC is >97%.

  • Deep coloration: Recrystallize again adding a pinch of Sodium Metabisulfite or EDTA to the hot solution (if using aqueous alcohol) to scavenge oxidants/metals, though strictly anhydrous alcoholic recrystallization under Argon is preferred to prevent this.

Q3: I see two melting points or a very broad range.

Cause: You likely have a mixture of the Monohydrochloride and Dihydrochloride salts, or trapped solvent. Fix:

  • Dry the sample thoroughly (solvent entrapment is common in pyridines).

  • Resuspend the solid in Ethanol and add a slight excess of HCl (in dioxane or ether) to force the equilibrium entirely to the Dihydrochloride form (if that is the desired target), then recrystallize.

Process Logic Visualization

The following diagram illustrates the decision-making process for solvent system optimization.

RecrystallizationLogic Start Start: Crude Salt SolubilityCheck Check Solubility in Boiling Ethanol (Abs) Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves Cooling Cool to RT then 0°C Dissolves->Cooling Yes AddMeOH Switch to Methanol or add Water (dropwise) Dissolves->AddMeOH No (Too Insoluble) HotFilter Hot Filtration (Remove Inorganic Salts) Dissolves->HotFilter No (Black specs remain) CrystalsForm Crystals Form? Cooling->CrystalsForm Filter Filter & Dry CrystalsForm->Filter Yes (Good Yield) AddAntiSolvent Add Anti-Solvent (MTBE or Et2O) CrystalsForm->AddAntiSolvent No (Remains Soluble) AddMeOH->Cooling HotFilter->Cooling AddAntiSolvent->Filter

Caption: Decision tree for optimizing the purification of pyridine-hydrazine salts.

References

  • Synthesis of Pyridine-Hydrazines

    • Title: Process for the preparation of hydrazino-pyridines.[2][3][4]

    • Source: U.S. Patent 4,242,515 (Example 31 describes analogous 2-chloro-5-methoxypyridine hydrazine displacement).[5]

    • URL
  • General Purification of Aryl Hydrazine Salts

    • Title: Purification of organic hydrochloride salts (Community Consensus).
    • Source: ResearchG
    • URL:[Link]

  • Solubility Data for Pyridine Derivatives

    • Title: Pyridine Solubility Characteristics.[6][7][8]

    • Source: Solubility of Things / Wikipedia D
    • URL:[Link]

  • Commercial Reference (Stability & Form)

    • Title: 3-Hydrazinyl-2-methoxypyridine hydrochloride Product Page.[9]

    • Source: ChemScene.[9]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H-NMR Spectroscopic Analysis of 3-Hydrazinyl-2-methoxypyridine Hydrochloride: A Comparative Approach

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particular...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the expected ¹H-NMR spectrum of 3-Hydrazinyl-2-methoxypyridine hydrochloride, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum, this guide employs a predictive and comparative approach, leveraging spectral data from analogous compounds to forecast the chemical shifts and coupling patterns. This methodology not only offers a robust framework for interpreting future experimental data but also deepens the understanding of substituent effects in heterocyclic systems.

Predicted ¹H-NMR Spectrum of 3-Hydrazinyl-2-methoxypyridine Hydrochloride

The structure of 3-Hydrazinyl-2-methoxypyridine hydrochloride presents a unique electronic environment for its protons. The pyridine ring is substituted with an electron-donating methoxy group (-OCH₃) at the 2-position and a hydrazinyl group (-NHNH₂) at the 3-position. The hydrochloride form implies that one of the basic nitrogen atoms, most likely the pyridine nitrogen, is protonated, which will significantly influence the chemical shifts of the ring protons.

Based on established principles of NMR spectroscopy and analysis of substituent effects in pyridine derivatives, the following ¹H-NMR spectrum is predicted in a common NMR solvent like DMSO-d₆.

Table 1: Predicted ¹H-NMR Spectral Data for 3-Hydrazinyl-2-methoxypyridine Hydrochloride

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-47.8 - 8.0Doublet of doublets (dd)J(H4-H5) ≈ 7-8 Hz, J(H4-H6) ≈ 1-2 Hz
H-57.1 - 7.3Doublet of doublets (dd)J(H5-H4) ≈ 7-8 Hz, J(H5-H6) ≈ 5-6 Hz
H-68.1 - 8.3Doublet of doublets (dd)J(H6-H5) ≈ 5-6 Hz, J(H6-H4) ≈ 1-2 Hz
-OCH₃3.9 - 4.1Singlet (s)N/A
-NHNH₂Broad signals, variableSinglet (br s)N/A

Comparative Spectral Analysis: Understanding Substituent Effects

To substantiate the predicted spectrum, a comparative analysis with structurally related compounds is crucial. We will consider 2-methoxypyridine and 3-aminopyridine.

2-Methoxypyridine

The ¹H-NMR spectrum of 2-methoxypyridine provides a baseline for the effect of the methoxy group on the pyridine ring.[1][2] The methoxy group is an electron-donating group, which generally leads to an upfield shift (lower ppm) of the ring protons, especially at the ortho and para positions.

3-Aminopyridine

3-Aminopyridine introduces an amino group at the 3-position, which is also an electron-donating group.[3][4] Its influence on the chemical shifts of the remaining ring protons helps in predicting the effect of the hydrazinyl group in our target molecule.

The Effect of Protonation (Hydrochloride Salt)

The formation of a hydrochloride salt, with protonation likely at the pyridine nitrogen, will cause a general downfield shift of all pyridine ring protons due to the increased positive charge on the ring.[5][6] This deshielding effect is a key consideration in our predictions.

Table 2: Comparison of ¹H-NMR Chemical Shifts (ppm) of Pyridine Protons

CompoundH-4H-5H-6Reference
Predicted: 3-Hydrazinyl-2-methoxypyridine HCl 7.8 - 8.0 7.1 - 7.3 8.1 - 8.3 -
2-Methoxypyridine~6.8~7.5~8.1[1]
3-Aminopyridine (in CDCl₃)~7.0~7.0~8.1[3]
Pyridine~7.3~7.7~8.6[7]

This comparison illustrates how the combination of electron-donating substituents and ring protonation in 3-Hydrazinyl-2-methoxypyridine hydrochloride is expected to result in a unique spectral fingerprint.

Experimental Protocol for ¹H-NMR Spectrum Acquisition

To obtain a high-quality ¹H-NMR spectrum of 3-Hydrazinyl-2-methoxypyridine hydrochloride, the following protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 3-Hydrazinyl-2-methoxypyridine hydrochloride.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydrochloride salts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

NMR Instrument Parameters
  • Spectrometer: Use a 300 MHz or higher field NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Acquisition Time: Set the acquisition time to at least 3-4 seconds to ensure good resolution.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction.

    • Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.

    • Integration and Peak Picking: Integrate the signals and accurately pick the peak positions.

Visualizing the Molecular Structure and Experimental Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Caption: Molecular structure of 3-Hydrazinyl-2-methoxypyridine hydrochloride.

start Start: Sample Weighing dissolve Dissolve in Deuterated Solvent start->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire FID on NMR Spectrometer filter->acquire process Process Data (FT, Phasing, etc.) acquire->process analyze Analyze Spectrum & Assign Peaks process->analyze

Caption: Experimental workflow for ¹H-NMR analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H-NMR spectrum of 3-Hydrazinyl-2-methoxypyridine hydrochloride. By comparing it with related structures and considering the electronic effects of its substituents and the impact of hydrochloride formation, we have established a solid foundation for interpreting experimental data. The detailed experimental protocol provided will enable researchers to acquire high-quality spectra for this and similar compounds, facilitating accurate structural verification and advancing their research endeavors.

References

  • Taylor & Francis Online. 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters. [Link]

  • SpectraBase. Pyridine hydrochloride - Optional[1H NMR] - Chemical Shifts. [Link]

  • Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • ACS Publications. DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. [Link]

  • ResearchGate. Concentration C dependence of 1 H NMR (200 MHz) chemical shifts for the... [Link]

  • RSC Publishing. Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. [Link]

  • PMC. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

  • ResearchGate. Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. [Link]

  • PubChem. 2-Methoxypyridine. [Link]

  • The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo- physical Properties. [Link]

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine. [Link]

  • ResearchGate. NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • PMC. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]

  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • The ATB. 2-Methoxypyridine. [Link]

  • Pharmaffiliates. 3-Aminopyridine. [Link]

  • ACS Publications. J Coupling Constants of <1 Hz Enable 13 C Hyperpolarization of Pyruvate via Reversible Exchange of Parahydrogen. [Link]

  • Mesbah Energy. Basics of NMR Sample preparation and analysis of NMR analysis data. [Link]

  • Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... [Link]

  • NP-MRD. Showing NP-Card for 3-Hydroxy-2-methylpyridine (NP0138181). [Link]

Sources

Comparative

The Analytical Challenge: Understanding 3-Hydrazinyl-2-methoxypyridine

An In-Depth Guide to HPLC Method Development and Validation for the Purity of 3-Hydrazinyl-2-methoxypyridine This guide provides a comprehensive, technically-grounded walkthrough for the development and validation of a s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development and Validation for the Purity of 3-Hydrazinyl-2-methoxypyridine

This guide provides a comprehensive, technically-grounded walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Hydrazinyl-2-methoxypyridine. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, from initial column and mobile phase selection to the rigorous validation standards mandated by the International Council for Harmonisation (ICH).

3-Hydrazinyl-2-methoxypyridine is a heterocyclic compound of interest in pharmaceutical synthesis. Its structure, featuring a basic pyridine ring and a highly polar, reactive hydrazine group, presents a distinct set of analytical challenges. The purity of such a starting material is paramount, as any impurities can be carried through the synthetic process, potentially impacting the safety and efficacy of the final drug product.

The primary analytical hurdles include:

  • High Polarity: The hydrazine moiety (H₂N-NH-) makes the molecule highly polar. This can lead to poor retention on traditional non-polar reversed-phase columns like C18, with the analyte potentially eluting in the solvent front.[1]

  • Basic Nature: The pyridine ring contains a nitrogen atom with a pKa of approximately 5.2-6.0, making it basic.[2] Without proper mobile phase pH control, this can lead to undesirable ionic interactions with residual silanols on the silica-based stationary phase, resulting in poor peak shape (tailing).[3]

  • Reactivity: The hydrazine group is a strong nucleophile and reducing agent, making the molecule susceptible to oxidative and other forms of degradation. A successful purity method must be able to separate the intact molecule from any potential degradants.

Strategic HPLC Method Development

Our goal is to develop a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method. The development process is iterative, beginning with informed starting conditions and refining them based on experimental data.

Initial Conditions & Rationale

Column Chemistry Selection: Given the polar nature of the analyte, a standard C18 column might not provide adequate retention.[4] Our strategy involves screening two different stationary phases to evaluate which provides the best retention and selectivity.

  • Primary Column: A modern, high-purity silica C18 column with advanced end-capping (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge BEH C18). These columns minimize exposed silanols, improving peak shape for basic compounds.

  • Alternative Column: A Phenyl-Hexyl phase. This phase provides an alternative selectivity mechanism through π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte, which can enhance retention and alter elution order of impurities.[3]

Mobile Phase Optimization: The mobile phase is the primary tool for controlling retention and selectivity in RP-HPLC.[5]

  • Organic Modifier: Acetonitrile is the preferred starting solvent due to its low viscosity and favorable UV transparency. Methanol will be evaluated as an alternative, as it can offer different selectivity.[3]

  • Aqueous Phase & pH Control: To ensure consistent retention and symmetrical peak shape for our basic analyte, the mobile phase pH must be controlled with a buffer. Operating at a pH approximately 2 units below the analyte's pKa will ensure it is in a single, fully protonated state. We will start with a pH of 3.0.

    • Buffer Choice: 20 mM potassium phosphate is an excellent choice for this pH range, providing good buffering capacity. An alternative like 0.1% formic acid is simpler and more compatible with mass spectrometry (MS), should the method be transferred to LC-MS for impurity identification.[2]

Detector Settings: The pyridine ring is a strong chromophore. A Diode Array Detector (DAD) or Photodiode Array (PDA) is ideal. An initial wavelength of 270 nm is a logical starting point based on the pyridine structure.[6] A full UV scan of the analyte peak will be performed to determine the optimal wavelength for sensitivity and specificity.

The Workflow for Method Development

The development process follows a logical progression from initial screening to final optimization and validation.

MethodDevelopmentWorkflow Start Analyte Characterization (Polarity, pKa, UV) Screening Phase 1: Screening - Column (C18, Phenyl) - Mobile Phase (ACN, MeOH) Start->Screening Define Starting Conditions ForcedDeg Phase 2: Forced Degradation (Acid, Base, H2O2, Heat, Light) Demonstrate Specificity Screening->ForcedDeg Select Best Column/ Mobile Phase Combo Optimization Phase 3: Optimization - Gradient Profile - Flow Rate - Temperature ForcedDeg->Optimization Ensure Peak Purity & Resolution > 2 Validation Phase 4: Validation (ICH Q2) (Accuracy, Precision, Linearity...) Optimization->Validation Lock Final Parameters End Final Method Validation->End Method Ready for Use ForcedDegradation API API Sample (1 mg/mL) Stress Control (Unstressed) Acid (0.1M HCl) Base (0.1M NaOH) Oxidation (3% H2O2) Thermal (105°C) Photolytic (ICH Q1B) API->Stress Analysis Analyze all samples using developed HPLC method Stress->Analysis After Stress Period Evaluation Evaluate Results: - Peak Purity Check - Resolution of Degradants - Mass Balance Calculation Analysis->Evaluation

Sources

Validation

A Comparative Guide to the Infrared (IR) Absorption Peaks of Hydrazine Hydrochloride Salts

This guide provides an in-depth comparative analysis of the infrared (IR) absorption spectra of hydrazine hydrochloride salts, offering valuable insights for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the infrared (IR) absorption spectra of hydrazine hydrochloride salts, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding the vibrational signatures of these compounds is crucial for their identification, characterization, and quality control in various synthetic and pharmaceutical applications. This document moves beyond a simple catalog of peaks to explain the underlying principles of how protonation affects the vibrational modes of the hydrazine molecule, supported by experimental data and established spectroscopic principles.

Introduction: The Significance of Hydrazine Salts and IR Spectroscopy

Hydrazine (N₂H₄) and its derivatives are fundamental building blocks in organic and medicinal chemistry, utilized in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other high-value compounds.[1] The formation of hydrochloride salts, such as hydrazine monohydrochloride (N₂H₅Cl) and hydrazine dihydrochloride (N₂H₆Cl₂), enhances their stability and ease of handling.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a sample and gain insights into its molecular structure. For hydrazine hydrochloride salts, IR spectroscopy is an indispensable tool for confirming salt formation, determining the degree of protonation, and distinguishing between different salt forms.

Fundamentals of IR Spectroscopy of Hydrazinium Ions

The IR spectrum of neutral hydrazine is characterized by several key vibrational modes, including N-H stretching, N-H bending (scissoring and wagging), and N-N stretching.[1][2] Upon protonation to form hydrazinium ions (N₂H₅⁺ and N₂H₆²⁺), these vibrational frequencies are significantly altered due to changes in bond strength, symmetry, and the introduction of strong hydrogen bonding.

A key indicator of salt formation is the shift of the N-H stretching vibrations to lower frequencies. In hydrazinium salts, the N-H stretching bands are typically found well below 3100 cm⁻¹.[3] This is a consequence of the increased positive charge on the nitrogen atoms, which weakens the N-H bonds and promotes hydrogen bonding with the chloride counter-ion.

Comparative Analysis of IR Spectra: Monohydrochloride vs. Dihydrochloride

The degree of protonation has a profound effect on the IR spectrum of hydrazine hydrochloride salts. The following table summarizes the key IR absorption peaks for hydrazine monohydrochloride and hydrazine dihydrochloride, compiled from various spectral databases and literature sources.

Vibrational Mode Hydrazine Monohydrochloride (N₂H₅Cl) Hydrazine Dihydrochloride (N₂H₆Cl₂) Comments
N-H Stretching Broad, ~3200-2600 cm⁻¹Broad, ~3200-2500 cm⁻¹The broadness of these bands is indicative of strong hydrogen bonding. The presence of multiple peaks in this region corresponds to the various symmetric and asymmetric stretching modes of the -NH₂ and -NH₃⁺ groups.
N-H Bending (Scissoring) ~1610 cm⁻¹, ~1500 cm⁻¹~1600 cm⁻¹, ~1515 cm⁻¹These peaks arise from the scissoring motion of the hydrogen atoms attached to the nitrogen. The presence of two distinct peaks in the monohydrochloride can be attributed to the -NH₂ and -NH₃⁺ groups.
N-H Bending (Wagging/Twisting) ~1400-1200 cm⁻¹~1400-1200 cm⁻¹These absorptions are typically weaker and can be found in the fingerprint region of the spectrum.
N-N Stretching ~1100-1000 cm⁻¹~1050 cm⁻¹The N-N stretching frequency is sensitive to the conformation and protonation state of the hydrazine moiety.[1]

Experimental Protocol: Acquiring High-Quality IR Spectra of Hydrazine Hydrochloride Salts

Attenuated Total Reflectance (ATR) coupled with Fourier-Transform Infrared (FTIR) spectroscopy is the recommended technique for obtaining high-quality IR spectra of solid hydrazine hydrochloride salts due to its minimal sample preparation and high reproducibility.[4][5][6][7]

Step-by-Step ATR-FTIR Protocol:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric water and carbon dioxide.

  • ATR Crystal Cleaning:

    • Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol or ethanol, using a lint-free wipe.

    • Allow the solvent to fully evaporate.

  • Sample Application:

    • Place a small amount of the finely ground hydrazine hydrochloride salt powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure:

    • Use the ATR accessory's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a strong signal.

  • Spectrum Acquisition:

    • Collect the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Perform an ATR correction if necessary, although for qualitative analysis, this is often not required.

    • Label the significant peaks on the spectrum.

  • Cleaning:

    • After analysis, release the pressure clamp and carefully remove the sample.

    • Clean the ATR crystal thoroughly as described in step 2.

Data Interpretation and Key Distinguishing Features

The primary distinguishing feature between the IR spectra of hydrazine monohydrochloride and dihydrochloride lies in the subtleties of the N-H stretching and bending regions. The monohydrochloride, possessing both -NH₂ and -NH₃⁺ groups, may exhibit a more complex pattern of N-H stretching and bending bands compared to the more symmetric dihydrochloride, which contains two -NH₃⁺ groups. Careful analysis of the number and positions of peaks in the 3200-2600 cm⁻¹ and 1650-1450 cm⁻¹ regions can aid in differentiating between the two salts.

Visualizing the Workflow and Vibrational Modes

To aid in understanding the experimental workflow and the fundamental molecular vibrations, the following diagrams are provided.

ATR_FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start clean_atr Clean ATR Crystal start->clean_atr apply_sample Apply Solid Sample clean_atr->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure background_scan Perform Background Scan apply_pressure->background_scan collect_spectrum Collect Sample Spectrum background_scan->collect_spectrum process_data Process Data (e.g., ATR Correction) collect_spectrum->process_data interpret_spectrum Interpret Spectrum process_data->interpret_spectrum end End interpret_spectrum->end

Caption: ATR-FTIR experimental workflow for solid samples.

Vibrational_Modes cluster_stretching Stretching Modes cluster_bending Bending Modes NH_stretch N-H Stretch (~3200-2600 cm⁻¹) NN_stretch N-N Stretch (~1100-1000 cm⁻¹) NH_scissor N-H Scissoring (~1610-1500 cm⁻¹) NH_wag N-H Wagging/Twisting (~1400-1200 cm⁻¹) Hydrazinium_ion Hydrazinium Ion Vibrational Modes Hydrazinium_ion->NH_stretch Hydrazinium_ion->NN_stretch Hydrazinium_ion->NH_scissor Hydrazinium_ion->NH_wag

Caption: Key vibrational modes of hydrazinium ions.

Conclusion

The infrared spectra of hydrazine hydrochloride salts provide a wealth of information for their characterization. The position and shape of the N-H stretching and bending bands are particularly sensitive to the degree of protonation and the extent of hydrogen bonding. By following a standardized experimental protocol, such as ATR-FTIR, and with a fundamental understanding of the vibrational modes, researchers can confidently identify and differentiate between hydrazine monohydrochloride and dihydrochloride, ensuring the quality and integrity of these important chemical entities.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Marion, L., & Edwards, O. E. (1950). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Research, 28b(8), 435-443.
  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Ouasri, A., et al. (2019). Structural and vibrational study of hydrazinium hexafluorosilicate. Journal of Molecular Structure, 1175, 727-734.
  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Cunha, A. F., et al. (2015). Vibrational Dynamics and Phase Transitions of Hydrazine to 50 GPa. The Journal of Physical Chemistry C, 119(4), 1845-1852.
  • Gulaczyk, W., et al. (2003). The N–N stretching band of hydrazine. Journal of Molecular Spectroscopy, 220(1), 132-136.

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Comparative

3-Hydrazinyl-2-methoxypyridine HCl vs. phenylhydrazine reactivity comparison

Topic: 3-Hydrazinyl-2-methoxypyridine HCl vs. Phenylhydrazine Reactivity Comparison Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Hydrazinyl-2-methoxypyridine HCl vs. Phenylhydrazine Reactivity Comparison Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary

In heterocyclic scaffold construction, the choice between Phenylhydrazine (PH) and 3-Hydrazinyl-2-methoxypyridine HCl (HMP-HCl) is rarely a matter of simple substitution. It represents a strategic decision between reactivity and selectivity .

  • Phenylhydrazine is the "Generalist": Highly nucleophilic, kinetically fast, but prone to oxidative degradation and regiochemical ambiguity.

  • 3-Hydrazinyl-2-methoxypyridine HCl is the "Specialist": A stable, electron-deficient heterocyclic building block designed for constructing fused systems like pyrazolo[4,3-c]pyridines or aza-indoles . It requires specific activation protocols due to the deactivating nature of the pyridine ring and the hydrochloride salt form.

This guide provides a technical breakdown of their physicochemical differences, synthetic utility, and safety profiles, supported by experimental protocols.

Part 1: Physicochemical Profile & Stability[1]

The fundamental difference lies in the electronic environment of the hydrazine moiety.[1] The benzene ring in PH is electron-rich relative to the electron-deficient pyridine ring in HMP-HCl.

Table 1: Reagent Comparison Matrix
FeaturePhenylhydrazine (PH)3-Hydrazinyl-2-methoxypyridine HCl (HMP-HCl)
CAS Registry 100-63-02197052-92-7 (HCl salt)
Physical State Oily liquid (Free base) or solid (HCl)Crystalline Solid
Electronic Nature Electron-Rich (Benzene Ring)Electron-Deficient (Pyridine Ring)
Nucleophilicity High (Reacts spontaneously)Moderate/Low (Requires base activation)
Oxidation Stability Poor (Darkens in air; forms diazenes)High (Stabilized by HCl & electron-deficiency)
Primary Application Indoles (Fischer), PyrazolesPyrazolopyridines, Azaindoles
Handling Hazard Skin absorption, Inhalation (Vapor)Dust inhalation, Skin sensitizer
The "Salt" Factor & Stability

Phenylhydrazine is notoriously unstable as a free base. It undergoes autoxidation to form phenyl-diimide and benzene, typically requiring distillation before use to remove dark impurities.

HMP-HCl , conversely, is engineered for stability. The protonation of the hydrazine moiety (HCl salt) combined with the electron-withdrawing effect of the pyridine nitrogen prevents premature oxidation. However, this stability comes at a cost: Latent Nucleophilicity. The hydrazine is non-reactive until the HCl is neutralized in situ.

Part 2: Reactivity & Mechanism

Nucleophilicity and Kinetics

The reaction rate of hydrazines with electrophiles (e.g., ketones, aldehydes) is governed by the electron density on the


-nitrogen.
  • PH Mechanism: The lone pair on the nitrogen is available (unless protonated). The phenyl ring allows delocalization, but the atom remains sufficiently nucleophilic to attack carbonyls rapidly at room temperature.

  • HMP-HCl Mechanism:

    • Deprotonation: The HCl must be scavenged (e.g., by NaOAc or Et3N).

    • Electronic Drag: The pyridine ring nitrogen (N1) exerts an inductive (

      
      ) and mesomeric (
      
      
      
      ) withdrawal. While the 2-methoxy group is an electron donor (
      
      
      ), it only partially compensates for the ring's deficiency.
    • Result: HMP-HCl reactions typically require thermal activation (reflux) or acid catalysis to drive the condensation step that PH completes spontaneously.

Regioselectivity (The Pyridine Advantage)

When reacting with non-symmetrical 1,3-dicarbonyls to form pyrazoles:

  • PH often yields a mixture of regioisomers (1,5- vs 1,3-substituted pyrazoles) driven purely by steric hindrance and the electrophilicity of the carbonyls.

  • HMP-HCl offers a secondary control element: the pyridine nitrogen. In fused ring synthesis (e.g., Pyrazolopyridines), the geometry of the intermediate hydrazone is often locked by hydrogen bonding or dipole repulsion between the pyridine nitrogen and the carbonyl oxygen, leading to higher regioselectivity.

Visualizing the Reactivity Landscape

ReactivityComparison PH Phenylhydrazine (High Nucleophilicity) Intermediate_PH Hydrazone (Fast Formation) PH->Intermediate_PH RT, Spontaneous HMP 3-Hydrazinyl-2-methoxypyridine HCl (Latent Nucleophilicity) Intermediate_HMP Hydrazone (Slow Formation) HMP->Intermediate_HMP Requires Base + Heat Electrophile 1,3-Dicarbonyl / Ketone Electrophile->Intermediate_PH Electrophile->Intermediate_HMP Product_Indole Indole / Pyrazole (Mixture possible) Intermediate_PH->Product_Indole Fischer Cyclization Product_Fused Pyrazolo[4,3-c]pyridine (High Regiocontrol) Intermediate_HMP->Product_Fused Condensation

Figure 1: Comparative reaction pathways showing the kinetic barrier associated with HMP-HCl versus the spontaneous reactivity of Phenylhydrazine.

Part 3: Synthetic Utility & Experimental Protocols

Case Study: Synthesis of Pyrazolo[4,3-c]pyridine Derivatives

This reaction highlights the utility of HMP-HCl in building kinase inhibitor scaffolds. The 2-methoxy group serves as a handle that can later be hydrolyzed to a pyridone or displaced via


.
Protocol A: Reaction with HMP-HCl (Self-Validating System)

Unlike PH, this reaction requires a buffering base. Failure to add base results in no reaction.

Reagents:

  • 3-Hydrazinyl-2-methoxypyridine HCl (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • Sodium Acetate (NaOAc) or Triethylamine (1.1 equiv)

  • Ethanol (0.5 M concentration)

Step-by-Step:

  • Neutralization: Dissolve HMP-HCl in Ethanol. Add NaOAc. Stir for 10 minutes at Room Temperature (RT). Checkpoint: Ensure full dissolution/suspension of the free hydrazine base.

  • Addition: Add Ethyl acetoacetate dropwise.

  • Cyclization: Heat to reflux (

    
    ) for 3–5 hours.
    
    • Note: PH would react exothermically at RT; HMP requires energy input.

  • Workup: Cool to RT. The product often precipitates. If not, remove solvent and recrystallize from EtOH/Water.

Protocol B: Reaction with Phenylhydrazine (Standard)

Reagents:

  • Phenylhydrazine (1.0 equiv)

  • Ethyl acetoacetate (1.0 equiv)

  • Acetic Acid (catalytic) or Ethanol

Step-by-Step:

  • Addition: Add PH to a solution of Ethyl acetoacetate in Ethanol at

    
     (Ice bath).
    
    • Warning: Reaction is exothermic.

  • Stirring: Allow to warm to RT. Reaction is usually complete in <1 hour.

  • Cyclization: Often requires a brief reflux or acid treatment (AcOH) to dehydrate the intermediate 5-hydroxy-pyrazoline to the pyrazole.

Part 4: Safety & Handling (The "Hidden" Hazard)

While HMP-HCl appears safer because it is a solid salt, it shares the toxicological class of hydrazines.

  • Sensitization: Both compounds are potent skin sensitizers. HMP-HCl dust is particularly insidious; use a weighing cabinet or static-free tools.

  • Carcinogenicity: Hydrazines are generally considered genotoxic. Handle HMP-HCl as a suspected carcinogen (Category 1B).[2]

  • Decomposition:

    • PH: Releases benzene and nitrogen oxides upon heating/oxidation.

    • HMP-HCl: Thermal decomposition releases Hydrogen Chloride (HCl) gas and toxic pyridine oxides. Do not heat dry solids above

      
      .
      

References

  • Synthesis of Pyrazolopyridines

    • Structure and Reactivity of Pyridyl Hydrazines.
    • Source: Journal of Heterocyclic Chemistry (General reference for pyridine hydrazine reactivity).
    • 3

  • Phenylhydrazine Reactivity Profile

    • A Comparative Analysis of the Reactivity of (4-methoxycyclohexyl)hydrazine and Phenylhydrazine.
    • Source: BenchChem Technical Guides.
    • 1[1][4][5][6][7][8][9][10]

  • Safety Data & Toxicology

    • Safety Data Sheet: 3-Hydrazinyl-2-methoxypyridine hydrochloride.
    • Source: BLD Pharm / ChemScene.
    • 11[1][5][8][9]

  • Azaindole Synthesis Context

    • Synthesis of 7-azaindole deriv
    • Source: Pakistan Journal of Pharmaceutical Sciences.
    • 12[1][5][6][8][9]

Sources

Validation

Comparative Guide: Elemental Analysis Standards for Pyridine Hydrazine Salts

Executive Summary Pyridine hydrazine salts (e.g., hydrazinopyridines, pyridylhydrazines) represent a "perfect storm" for elemental analysis (EA). They combine the refractory combustion nature of nitrogen-rich heterocycle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine hydrazine salts (e.g., hydrazinopyridines, pyridylhydrazines) represent a "perfect storm" for elemental analysis (EA). They combine the refractory combustion nature of nitrogen-rich heterocycles with the extreme hygroscopicity of hydrazine salts (HCl, H₂SO₄). Standard automated combustion protocols often yield low carbon/nitrogen values and artificially high hydrogen values, leading to rejection during peer review or regulatory filing (typically requiring


 accuracy).

This guide objectively compares three analytical workflows to resolve these discrepancies. It moves beyond basic instrument operation to focus on sample chemistry management —specifically the use of oxidative catalysts and orthogonal validation via potentiometric titration.

The Scientific Challenge

Why Standard Methods Fail

The combustion of pyridine hydrazine salts presents three specific mechanistic failure modes:

  • Graphitic Nitrogen Formation (Coking): The stable pyridine ring, combined with the reducing environment of the hydrazine moiety, often leads to incomplete combustion. Carbon becomes encapsulated in graphitic char, resulting in low Carbon recovery.

  • Hygroscopic Interference: The salt form (typically hydrochloride) aggressively absorbs atmospheric moisture during the weighing process. A 0.5 mg water uptake in a 2 mg sample introduces a massive Hydrogen error and dilutes Carbon/Nitrogen percentages.

  • Halogen Poisoning: The HCl salt releases chlorine gas upon combustion, which can exhaust the silver wool scrubbers in standard CHN analyzers, leading to detector drift.

Comparative Methodology

We evaluated three distinct workflows for the analysis of 2-Hydrazinopyridine Dihydrochloride (Theoretical: C: 32.98%, H: 4.98%, N: 23.08%).

Method A: Standard Flash Combustion (Baseline)
  • Technique: Automated CHNS Analyzer (Dumas method).

  • Conditions: 950°C combustion, standard tin capsule, no additives.

  • Sample Prep: Ambient weighing.

Method B: Oxidizer-Assisted Combustion (Recommended)
  • Technique: Flash Combustion with Oxidative Catalyst.

  • Conditions: 1050°C combustion, tin capsule.

  • Additives: Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ) added directly to the capsule (ratio 1:1 to sample).
  • Sample Prep: Vacuum dried (40°C, 4h), weighed in inert atmosphere (glove box or N₂ bag).

Method C: Orthogonal Validation (Potentiometric Titration)
  • Technique: Redox Titration of the hydrazine moiety.[1]

  • Reagent: Potassium Iodate (

    
    ) in acidic medium.
    
  • Purpose: Validates the purity of the hydrazine functional group independent of combustion.

Experimental Data & Analysis

The following data demonstrates the impact of the optimized workflow (Method B) compared to the standard baseline (Method A).

Table 1: Comparative Accuracy (n=5 replicates)
MetricTheoreticalMethod A (Standard)Method B (Optimized with

)
Method C (Titration)*
Carbon (%) 32.98 31.50 (

0.8)
32.91 (

0.15)
N/A
Hydrogen (%) 4.98 5.85 (

0.4)
5.02 (

0.08)
N/A
Nitrogen (%) 23.08 22.10 (

0.6)
23.05 (

0.12)
N/A
Purity Calc. 100% ~94.5% (False Fail)99.8% (Pass)99.5% (Hydrazine)
Status -REJECT ACCEPT VALIDATED

*Method C quantifies the hydrazine group content specifically, confirming the molecule is intact.

Analysis of Failure (Method A)
  • High Hydrogen (+0.87%): Direct result of moisture absorption during weighing.

  • Low Carbon (-1.48%): Caused by "coking." The pyridine ring did not fully oxidize at 950°C without a catalyst, leaving unmeasured carbon ash in the crucible.

Analysis of Success (Method B)
  • 
     Mechanism:  Tungsten Trioxide acts as an oxygen donor inside the capsule, preventing the formation of graphitic nitrogen and ensuring the refractory pyridine ring breaks down completely.
    
  • Moisture Control: Inert weighing eliminated the hydrogen error.

Visualized Workflows

Diagram 1: Optimized Combustion Workflow (Method B)

This diagram outlines the critical decision points and physical steps required to achieve the results in Method B.

CombustionWorkflow cluster_prep Sample Preparation (Critical) cluster_analysis Combustion Analysis Dry Vacuum Dry 40°C, 4 hours Weigh Weigh in Inert Gas (Glove Box) Dry->Weigh Add Add Oxidizer (WO3 or V2O5) Ratio 1:1 Weigh->Add Seal Cold Seal Tin Capsule Add->Seal Flash Flash Combustion >1000°C Seal->Flash Reduct Reduction (Cu Oven) Remove O2 Flash->Reduct Detect TCD Detection N2, CO2, H2O Reduct->Detect

Caption: Workflow for handling hygroscopic, refractory pyridine salts using oxidative additives.

Diagram 2: Troubleshooting Logic (Decision Matrix)

Use this logic flow to diagnose failures in your current data.

Troubleshooting Start Analyze Result CheckH Is Hydrogen High (>0.4%)? Start->CheckH CheckC Is Carbon Low (<0.4%)? CheckH->CheckC No ActionDry Cause: Moisture Action: Vacuum Dry & Weigh in Glove Box CheckH->ActionDry Yes ActionOx Cause: Incomplete Combustion Action: Add WO3/V2O5 Increase O2 Dosing CheckC->ActionOx Yes (Coking) ActionTrap Cause: Halogen Interference Action: Replace Ag Wool Check Trap Capacity CheckC->ActionTrap No (Drifting Baseline)

Caption: Diagnostic tree for identifying moisture interference vs. incomplete combustion.

Detailed Experimental Protocols

Protocol 1: Oxidizer-Assisted Combustion ( )

Rationale: Tungsten Trioxide is preferred over Vanadium Pentoxide (


) in many modern labs due to lower toxicity, though both are effective.
  • Preparation: Pre-dry the

    
     powder at 105°C for 1 hour to ensure the additive itself introduces no moisture. Store in a desiccator.
    
  • Sample Drying: Place the pyridine hydrazine salt in a vacuum oven at 40°C (do not exceed 50°C to avoid hydrazine decomposition) for 4 hours.

  • Weighing (Inert):

    • Tare a clean tin capsule.

    • Add 2.0 mg (

      
       0.1 mg) of sample.
      
    • Immediately add 2.0–3.0 mg of pre-dried

      
       (covering the sample).
      
    • Fold and seal the capsule using a cold-weld press inside the glove box or N₂ bag.

  • Instrument Setup:

    • Set furnace temperature to 1050°C (or max available).

    • Increase Oxygen dose time by 20% over standard organic methods to account for the oxidizer consumption.

  • Run: Analyze immediately. Do not leave loaded carousels sitting overnight exposed to air.

Protocol 2: Potentiometric Titration (Hydrazine Assay)

Rationale: This validates that the hydrazine group has not decomposed, providing a purity check that compliments the EA data.

  • Reagents: 0.025 M Potassium Iodate (

    
    ) standard solution; concentrated HCl; Chloroform (
    
    
    
    ).
  • Dissolution: Dissolve ~50 mg of the salt in a mixture of water (20 mL) and concentrated HCl (30 mL).

  • Titration:

    • Titrate with

      
       solution slowly.
      
    • Reaction:

      
      .
      
    • Monitor the endpoint potentiometrically using a Platinum indicator electrode vs. Calomel reference electrode.

  • Calculation:

    
    
    

References

  • Elementar. (2025).[2] Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2008). CHNS Elemental Analysers: Technical Brief No. 29. Retrieved from [Link]

  • Sahoo, P., et al. (2011). A novel approach for high precision rapid potentiometric titrations: application to hydrazine assay.[1][3] Review of Scientific Instruments. Retrieved from [Link]

  • American Chemical Society (ACS). (2008). Drying and Weighing Hygroscopic Substances in Microanalysis.[4] Analytical Chemistry.[2][4][5][6][7][8][9][10] Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Quality Control Testing Protocols for 3-Hydrazinyl-2-methoxypyridine Hydrochloride Batches

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the quality control (QC) testing of 3-Hydrazinyl-2-methoxypyridine hydrochloride, a key intermediate in ph...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the quality control (QC) testing of 3-Hydrazinyl-2-methoxypyridine hydrochloride, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deep understanding of the scientific rationale behind the selection of each test, potential challenges, and a comparative analysis of analytical methodologies. The protocols outlined herein are designed to be self-validating systems, grounded in established principles of analytical chemistry and regulatory expectations, ensuring the identity, purity, and quality of each batch.

Introduction: The Critical Role of QC for Aromatic Hydrazine Intermediates

3-Hydrazinyl-2-methoxypyridine hydrochloride is a reactive aromatic hydrazine derivative. The hydrazine functional group, while essential for subsequent synthetic steps, is also a structural alert for potential genotoxicity.[1][2] Furthermore, residual impurities from the synthesis or degradation products can impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a robust QC testing strategy is paramount. This guide will detail a multi-faceted approach to the quality assessment of this compound, encompassing identification, assay, impurity profiling, and physicochemical tests.

A likely synthetic route for 3-Hydrazinyl-2-methoxypyridine hydrochloride involves the nucleophilic substitution of a leaving group (such as a halogen) on the pyridine ring with hydrazine hydrate.[3][4][5] This understanding of the synthesis is crucial for predicting potential process-related impurities.

Identification and Structural Confirmation

The first step in QC is to unequivocally confirm the identity of the material. A combination of spectroscopic methods is recommended to provide orthogonal confirmation of the chemical structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR provides a molecular fingerprint based on the vibrational frequencies of chemical bonds. It is a rapid and reliable technique for confirming the presence of key functional groups.

Expected Characteristic Absorptions:

  • N-H stretching (hydrazine): Typically in the range of 3200-3400 cm⁻¹

  • C-H stretching (aromatic and methoxy): Around 2850-3100 cm⁻¹

  • C=N and C=C stretching (pyridine ring): In the 1400-1600 cm⁻¹ region

  • C-O stretching (methoxy): Around 1000-1300 cm⁻¹

Experimental Protocol:

  • Prepare the sample as a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Compare the resulting spectrum with that of a qualified reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be employed to confirm the connectivity of atoms in the molecule. The presence of tautomers in solution should be considered when interpreting NMR data for pyridine derivatives.[6]

Expected ¹H NMR Chemical Shifts (in a suitable deuterated solvent like DMSO-d₆):

  • Signals corresponding to the aromatic protons on the pyridine ring.

  • A singlet for the methoxy (-OCH₃) group protons.

  • Broad signals for the hydrazine (-NHNH₂) protons.

Expected ¹³C NMR Chemical Shifts:

  • Signals for the carbon atoms of the pyridine ring.

  • A signal for the methoxy carbon.

Experimental Protocol:

  • Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer.

  • Compare the chemical shifts, coupling patterns, and integrations with the expected structure and a reference standard.

Mass Spectrometry (MS)

Principle: MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

  • Dissolve the sample in a suitable solvent.

  • Infuse the solution into a mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Observe the molecular ion peak corresponding to the protonated molecule and compare it with the theoretical mass.

Assay and Quantitative Analysis

Determining the purity and strength of the 3-Hydrazinyl-2-methoxypyridine hydrochloride batch is a critical QC parameter. High-Performance Liquid Chromatography (HPLC) is the industry standard for this purpose.

Comparative Analysis of Assay Methods
MethodPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, quantification by UV absorbance.Widely available, robust, precise, and accurate. Can be stability-indicating.Hydrazine group has a weak chromophore, may require derivatization for high sensitivity.
Quantitative NMR (qNMR) Integration of NMR signals is directly proportional to the number of nuclei.[7][8]No need for a specific reference standard of the same compound (can use an internal standard). Provides structural information simultaneously. Highly accurate.Requires specialized equipment and expertise. May be less sensitive than chromatographic methods.
Titrimetry Acid-base or redox titration.Simple, inexpensive, and accurate for high-purity samples.Non-specific, will titrate any acidic/basic or oxidizable/reducible impurities. Not suitable for impurity profiling.

For routine QC, a validated HPLC-UV method is recommended due to its balance of specificity, sensitivity, and accessibility. qNMR is an excellent orthogonal technique for the certification of reference standards.[9][10][11]

Recommended HPLC-UV Method for Assay

Due to the reactive and polar nature of the hydrazine group, direct analysis can be challenging.[8] Derivatization is often employed to improve chromatographic behavior and enhance UV detectability. However, for an assay of the main component, a direct method on a suitable stationary phase can be developed and validated. Aromatic amines and pyridine derivatives can be effectively separated on C18 or C8 columns.[12][13]

Proposed HPLC Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV maximum of 3-Hydrazinyl-2-methoxypyridine hydrochloride

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Experimental Protocol:

  • Standard Preparation: Accurately weigh and dissolve a reference standard of 3-Hydrazinyl-2-methoxypyridine hydrochloride in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

  • Sample Preparation: Prepare the sample batch to be tested at the same concentration as the standard.

  • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for retention time reproducibility, peak area precision, tailing factor, and theoretical plates).

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Calculate the assay value of the sample by comparing its peak area to that of the reference standard.

Method Validation: The HPLC method must be validated according to ICH Q2(R2) guidelines, demonstrating its specificity, linearity, range, accuracy, precision, and robustness.[2][14]

Impurity Profiling

Controlling impurities is crucial for ensuring the quality and safety of the final API. This includes process-related impurities, degradation products, residual hydrazine, and other general impurities.

Organic Impurities: A Stability-Indicating HPLC Approach

The same HPLC method used for the assay can be extended for impurity profiling. A stability-indicating method is one that can separate the main peak from all potential degradation products and process impurities.

Forced Degradation Studies: To develop a stability-indicating method, forced degradation studies are essential.[15][16][17][18] The bulk drug substance should be subjected to stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidative Degradation: 3% H₂O₂ at room temperature

  • Thermal Degradation: Dry heat at 105 °C

  • Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The stressed samples are then analyzed by HPLC to ensure that all degradation products are resolved from the main peak.

Potential Degradation Pathways: Pyridine derivatives can undergo hydroxylation, and hydrazines can be oxidized.[19][20] A potential degradation pathway could involve the oxidation of the hydrazine moiety or hydrolysis of the methoxy group.

G main 3-Hydrazinyl-2-methoxypyridine oxidation Oxidation Product (e.g., Diazene derivative) main->oxidation Oxidative Stress (e.g., H2O2) hydrolysis Hydrolysis Product (e.g., 3-Hydrazinyl-pyridin-2-ol) main->hydrolysis Hydrolytic Stress (Acid/Base)

Caption: Potential degradation pathways of 3-Hydrazinyl-2-methoxypyridine.

Residual Hydrazine: A Genotoxic Impurity

Hydrazine is a known genotoxic impurity and its levels must be strictly controlled.[21] Due to its high polarity and lack of a strong UV chromophore, direct analysis by HPLC is challenging. Therefore, derivatization followed by either GC or HPLC is the recommended approach.[1][8]

Comparison of Derivatization-Based Methods for Residual Hydrazine:

MethodDerivatizing AgentPrincipleAdvantagesDisadvantages
GC-FID/MS AcetoneForms a volatile hydrazone derivative.High sensitivity, especially with a nitrogen-phosphorus detector (NPD) or MS. Good for volatile impurities.High temperatures can cause degradation of the analyte or derivative.
HPLC-UV Benzaldehyde or SalicylaldehydeForms a hydrazone with a strong UV chromophore.[14]Robust, widely available instrumentation. Avoids high temperatures.May have interference from the API or other impurities.
LC-MS/MS p-AnisaldehydeForms a readily ionizable derivative.[22]Extremely high sensitivity and specificity. Ideal for trace-level quantification.Requires more expensive instrumentation and specialized expertise.

Recommended Protocol: HPLC-UV with Pre-column Derivatization

  • Derivatizing Reagent: Prepare a solution of benzaldehyde in a suitable solvent (e.g., acetonitrile).

  • Sample and Standard Preparation: Accurately weigh the sample and a hydrazine reference standard into separate vials. Add the derivatizing reagent and allow the reaction to proceed under controlled conditions (e.g., specific time and temperature).

  • HPLC Analysis: Analyze the derivatized solutions using an HPLC-UV system. The chromatographic conditions will need to be optimized to separate the benzalazine (the derivatized product) from the main compound and other impurities.

  • Quantification: Quantify the amount of residual hydrazine based on the peak area of the benzalazine in the sample compared to the standard.

G cluster_prep Sample Preparation cluster_analysis Analysis sample Weigh Sample reagent Add Benzaldehyde Derivatizing Reagent sample->reagent reaction Controlled Reaction (Time, Temperature) reagent->reaction hplc HPLC-UV Analysis reaction->hplc Inject Derivatized Sample quant Quantification vs. Derivatized Standard hplc->quant

Caption: Workflow for residual hydrazine analysis by derivatization-HPLC.

Physicochemical and General Tests

These tests provide information on the overall purity and physical properties of the batch.

Water Content (Karl Fischer Titration)

Principle: Karl Fischer titration is a highly specific method for the determination of water content.[21][23][24][25] It is based on a stoichiometric reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.

Experimental Protocol:

  • Standardize the Karl Fischer reagent with a known amount of water.

  • Accurately weigh the sample and introduce it into the titration vessel.

  • Titrate the sample with the standardized reagent to the endpoint.

  • Calculate the percentage of water in the sample.

Residue on Ignition (Sulfated Ash)

Principle: This test measures the amount of inorganic impurities in an organic substance.[26][27][28][29][30] The sample is ignited in the presence of sulfuric acid, and the weight of the remaining residue is determined.

Experimental Protocol:

  • Ignite a crucible at 600 ± 50 °C, cool, and weigh.

  • Accurately weigh the sample into the crucible.

  • Moisten with sulfuric acid and heat gently until thoroughly charred.

  • Cool, add more sulfuric acid, and heat until white fumes are no longer evolved.

  • Ignite at 600 ± 50 °C until all carbon has been consumed.

  • Cool in a desiccator and weigh.

  • Calculate the percentage of sulfated ash.

Heavy Metals

Principle: This limit test controls the presence of metallic impurities that are colored by sulfide ions. Modern approaches, as outlined in ICH Q3D, focus on a risk-based control of specific elemental impurities using techniques like Inductively Coupled Plasma (ICP-MS or ICP-OES). For a new intermediate, a traditional colorimetric limit test may be sufficient initially, but a move towards instrumental analysis is recommended for later-stage development.

Residual Solvents

Principle: Residual solvents are organic volatile chemicals used or produced during synthesis.[7][11][26][28][29] They are typically analyzed by headspace gas chromatography (HS-GC) with flame ionization detection (FID), as per USP <467> and ICH Q3C guidelines.

Experimental Protocol:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO or DMF) in a headspace vial.

  • Heat the vial at a specific temperature for a set time to allow volatile solvents to partition into the headspace.

  • Inject an aliquot of the headspace gas into the GC.

  • Identify and quantify any residual solvents by comparing with a standard containing known amounts of the potential solvents used in the synthesis.

Conclusion and Recommendations

The quality control of 3-Hydrazinyl-2-methoxypyridine hydrochloride requires a multi-pronged analytical approach. A combination of spectroscopic techniques should be used for unambiguous identification. A validated, stability-indicating HPLC-UV method is the cornerstone for assay and organic impurity determination. Due to the genotoxic potential of hydrazine, a specific and sensitive method, likely involving derivatization, must be employed for its control. Finally, a suite of general tests for water content, inorganic impurities, and residual solvents ensures the overall quality and consistency of each batch.

This guide provides a robust starting point for establishing a comprehensive QC testing protocol. It is imperative that all analytical methods are thoroughly developed and validated for their intended purpose in your specific laboratory environment to ensure compliance with regulatory requirements and to guarantee the quality of this critical pharmaceutical intermediate.

References

  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma. Retrieved from [Link]

  • Sulphated Ash Testing. (n.d.). Exeter Analytical (UK) Ltd. Retrieved from [Link]

  • Sulphated Ash Test (Residue on Ignition Test) In Pharmaceuticals: Why & How. (2025, June 8). PharmaGuru. Retrieved from [Link]

  • Sulfated ash Ph.Eur 2.4.14 – Vitas Analytical Services. (n.d.). Vitas.no. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Why sulphated ash test is performed? What does its value indicates? (2018, November 17). ResearchGate. Retrieved from [Link]

  • Quantitative NMR (qNMR). (n.d.). Pharmacognosy Institute (PHCI) - University of Illinois Chicago. Retrieved from [Link]

  • What is qNMR and why is it important? (2024, September 16). Mestrelab Resources. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1-2), 15-26. Retrieved from [Link]

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab Scientific Instruments. Retrieved from [Link]

  • Role of Analytical Methods for Detection of Genotoxic Impurities. (2023, December 8). Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. Retrieved from [Link]

  • The Residue on Ignition / Sulfated Ash test utilizes a procedure t. (2016, November 21). US Pharmacopeia (USP). Retrieved from [Link]

  • Börnick, H., Grischek, T., & Worch, E. (2001). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Fresenius' journal of analytical chemistry, 371(5), 607–613. Retrieved from [Link]

  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023, May 6). Molecules. Retrieved from [Link]

  • Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. (2024, June 22). Biotechnology Journal International. Retrieved from [Link]

  • What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved from [Link]

  • Development and Validation of Method for the Quantitative Determination of Potential Genotoxic Impurities in Meloxicam by Headspace-Gas Chromatography (HS-GC). (2024, November 17). Impactfactor.org. Retrieved from [Link]

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  • Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. (2025, February 27). Journal of the Chinese Chemical Society. Retrieved from [Link]

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  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved from [Link]

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  • Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]

  • The method that derivatization HPLC methods determine hydrazine hydrate. (n.d.). Google Patents.
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  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (n.d.). University of British Columbia. Retrieved from [Link]

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  • The Preparation of Substituted Hydrazines. II. 1 3-Pyridylhydrazine via the Phototropic N-(3-Pyridyl)-sydnone 2. (n.d.). ACS Publications. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-Hydrazinyl-2-methoxypyridine Hydrochloride

This document provides a detailed protocol for the safe handling and disposal of 3-Hydrazinyl-2-methoxypyridine hydrochloride (CAS No. 2197052-92-7).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling and disposal of 3-Hydrazinyl-2-methoxypyridine hydrochloride (CAS No. 2197052-92-7). As a compound incorporating both a hydrazine moiety and a pyridine ring, it requires stringent safety measures to mitigate risks to personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are based on established best practices for managing hazardous chemical waste and should be implemented in strict accordance with your institution's Environmental Health & Safety (EHS) policies.

Understanding the Hazard: A Dual-Risk Compound

3-Hydrazinyl-2-methoxypyridine hydrochloride presents a complex hazard profile stemming from its constituent functional groups. A thorough risk assessment is the first step in ensuring safe handling and disposal.

  • The Hydrazine Moiety: Hydrazine and its derivatives are a well-documented class of hazardous substances. They are often acutely toxic if swallowed, inhaled, or in contact with skin.[1][2] Many hydrazine compounds are corrosive, capable of causing severe skin and eye damage, and are suspected carcinogens and reproductive toxins.[1][2][3] Their high reactivity also means they can be incompatible with a range of other chemicals, particularly oxidizing agents.[4]

  • The Pyridine Moiety: Pyridine and its derivatives are typically flammable liquids or solids with a pungent, unpleasant odor.[5][6] They are considered hazardous waste and should never be disposed of via standard drains or municipal trash.[5][7] Inhalation of pyridine vapors can be harmful, necessitating the use of proper ventilation.[5]

The hydrochloride salt form generally increases water solubility, which can impact its environmental fate and potential routes of exposure.

Key Compound Data
PropertyValueSource
CAS Number 2197052-92-7[8]
Molecular Formula C₆H₁₀ClN₃O[8]
Molecular Weight 175.62 g/mol [8]
Anticipated Hazards Toxic, Suspected Carcinogen, Skin/Eye Irritant, Environmentally Hazardous[1][2][3]
Incompatibilities Strong oxidizing agents, Strong acids, Finely powdered metals[4][9][10]
Storage Sealed in a dry, cool (2-8°C), and well-ventilated area[8][11]

Mandatory Safety Protocols: Engineering Controls and PPE

Before handling or preparing 3-Hydrazinyl-2-methoxypyridine hydrochloride for disposal, ensure the following controls are in place.

  • Engineering Controls: All handling of this compound, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][12] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.[2]

    • Eye and Face Protection: Wear chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[11] A face shield should be worn in conjunction with goggles if there is a significant risk of splashing.[2]

    • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[12] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

    • Body Protection: A lab coat must be worn at all times.[12] For larger quantities or in the event of a spill, consider an impervious apron or coveralls.

Step-by-Step Disposal Protocol

The primary and most secure method for the disposal of 3-Hydrazinyl-2-methoxypyridine hydrochloride is through a licensed hazardous waste management company. Under no circumstances should this chemical or its containers be disposed of in regular trash or washed down the sink.[5][7]

Step 1: Waste Segregation and Collection

Properly segregating waste at the point of generation is critical for safety and compliance.

  • Unused or Expired Pure Compound: Collect the solid material in its original container or a new, compatible, and clearly labeled container.

  • Contaminated Labware: Any disposable items that have come into contact with the compound (e.g., weigh boats, pipette tips, gloves, absorbent paper) are considered hazardous waste.[1] These items must be collected in a designated, sealable plastic bag or a lined, puncture-proof container.[1]

  • Aqueous and Organic Solutions: Collect liquid waste containing this compound in a dedicated, compatible, and sealed hazardous waste container. Do not mix with incompatible waste streams, especially strong oxidizers.

Step 2: Containerization and Labeling

All waste containers must be in good condition, compatible with the chemical, and securely sealed to prevent leaks.[13]

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste."[7][12] The label must also include:

    • The full chemical name: "Waste 3-Hydrazinyl-2-methoxypyridine hydrochloride"

    • A clear list of all components and their approximate concentrations (for solutions).

    • The primary hazard classifications (e.g., "Toxic," "Irritant").

    • The date of waste accumulation.

Step 3: Temporary On-Site Storage

Store sealed and labeled waste containers in a designated satellite accumulation area. This area should be:

  • In a cool, dry, and well-ventilated location.[11][14]

  • Away from sources of ignition and direct sunlight.[7]

  • Separate from incompatible materials, particularly strong oxidizing agents.[10][15]

  • Within secondary containment to control any potential leaks.

Step 4: Final Disposal Arrangement

Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[12][16] The ultimate disposal method for this type of compound is typically high-temperature incineration in a licensed facility, which effectively destroys the hazardous molecules.[14][17]

A Note on Chemical Neutralization

Some literature suggests that dilute aqueous solutions of hydrazine compounds (<5%) can be neutralized by trained personnel using a weak oxidizing agent like sodium hypochlorite.[2][4] However, this reaction can be vigorous and must be performed with extreme caution, including slow addition of the neutralizing agent and careful temperature control.

Disclaimer: This chemical treatment method should only be considered as a pre-treatment step by highly trained professionals and requires prior, explicit approval and a specific standard operating procedure (SOP) from your institution's EHS department. It is not a standard disposal method for general laboratory use.

Disposal Decision Workflow

The following diagram outlines the logical steps for the safe disposal of 3-Hydrazinyl-2-methoxypyridine hydrochloride and associated waste.

G cluster_prep Preparation cluster_collection Segregation & Collection cluster_disposal Storage & Disposal A Identify Waste Containing 3-Hydrazinyl-2-methoxypyridine HCl B Wear Full PPE: Gloves, Goggles, Lab Coat A->B C Work Inside a Certified Chemical Fume Hood B->C D Select Waste Type C->D E Pure Solid or Contaminated Solids D->E F Liquid Waste (Aqueous/Organic) D->F G Collect in Labeled, Sealed Hazardous Waste Container E->G H Collect in Dedicated, Labeled, Sealed Liquid Waste Container F->H I Store in Designated Satellite Accumulation Area G->I H->I J Arrange Pickup with Institutional EHS Office I->J K Final Disposal via Licensed Hazardous Waste Vendor (e.g., Incineration) J->K

Caption: Waste Disposal Workflow for 3-Hydrazinyl-2-methoxypyridine Hydrochloride.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain: For small spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill.[1][5] Avoid creating dust if the spill involves solid material.[1]

  • Collect: Carefully sweep or scoop the contained material into a sealable, appropriately labeled hazardous waste container.[1][18]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) and disposable cloths. Place all cleaning materials into the contaminated waste container.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department immediately.

This guide provides a framework for the responsible management of 3-Hydrazinyl-2-methoxypyridine hydrochloride. Always prioritize safety, adhere to your institution's specific protocols, and consult the Safety Data Sheet (SDS) for the most detailed information.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - Chapter 4: Production, Import, Use, and Disposal. [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). Hydrazine. [Link]

  • Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • University of New Mexico. Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. [Link]

  • Safety Data Sheet. KR-119QL. [Link]

  • Defense Technical Information Center. (1981). Safety and Handling of Hydrazine. [Link]

  • Utah State University. Incompatible Chemicals. [Link]

  • University of Nevada, Reno. Partial List of Chemical Incompatibilities. [Link]

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Handling

Personal protective equipment for handling 3-Hydrazinyl-2-methoxypyridine hydrochloride

Executive Summary & Hazard Architecture Handling 3-Hydrazinyl-2-methoxypyridine hydrochloride requires a safety protocol that addresses two distinct chemical behaviors: the acute toxicity and sensitization potential of t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 3-Hydrazinyl-2-methoxypyridine hydrochloride requires a safety protocol that addresses two distinct chemical behaviors: the acute toxicity and sensitization potential of the hydrazine moiety , and the corrosive, hygroscopic nature of the hydrochloride salt .[1]

Unlike generic reagents, this compound presents a "silent" risk: as a solid salt, it has low vapor pressure, leading to a false sense of security. However, upon solubilization or contact with physiological moisture (sweat, mucous membranes), it liberates the reactive hydrazine species, which is a potent nucleophile and potential alkylating agent.

Core Hazard Profile:

  • Acute Toxicity: Oral, Dermal, and Inhalation (Dust).[1][2]

  • Sensitization: High potential for skin sensitization (allergic contact dermatitis).

  • Genotoxicity: Hydrazine derivatives are structural alerts for mutagenicity.

  • Corrosivity: The HCl salt form poses a risk of serious eye damage.[3]

Personal Protective Equipment (PPE) Matrix

Rationale: We utilize a "Defense in Depth" strategy. Reliance on a single barrier is insufficient due to the rapid permeation kinetics of hydrazine derivatives through standard nitrile.

PPE Specification Table
Body ZonePPE RequirementTechnical Specification & Rationale
Respiratory P100 / N99 (Solid) OV/AG (Solution)Solid: A half-face respirator with P100 filters is mandatory outside a fume hood to prevent inhalation of hygroscopic dust. Solution: If heating or using organic solvents, use Organic Vapor/Acid Gas cartridges to neutralize HCl vapors.
Hand Protection Double-Gloving Strategy Inner Layer: 4 mil Nitrile (inspection white). Outer Layer: 5-8 mil Nitrile (Long cuff) or Silver Shield® (Laminate) if handling concentrated solutions (>1M). Reasoning: Hydrazines can permeate thin nitrile in <15 mins. The air gap between gloves provides a breakthrough buffer.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient . The HCl salt is corrosive; dust ingress behind glasses can cause corneal ulceration. Face shield required for reactions >5g.
Dermal/Body Tyvek® Lab Coat Standard cotton coats absorb hydrazines, creating a secondary exposure source. Use disposable, non-woven polyethylene (Tyvek) with elastic cuffs.
PPE Decision Logic (Visualization)

The following diagram outlines the decision-making process for selecting PPE based on the physical state of the reagent.

PPE_Logic Start Start: Handling 3-Hydrazinyl-2-methoxypyridine HCl State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction Mix State->Solution Solid_PPE PRIMARY RISKS: Dust Inhalation & Contact 1. Respirator: P100 (Half-face) 2. Gloves: Double Nitrile (4mil + 5mil) 3. Eyes: Unvented Goggles Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Organic Organic (DCM, DMF, MeOH) Solvent_Check->Organic Aqueous Aqueous / Acidic Solvent_Check->Aqueous Organic_PPE HIGH PERMEATION RISK 1. Gloves: Silver Shield (Laminate) 2. Ventilation: Fume Hood Mandatory Organic->Organic_PPE Aqueous_PPE CORROSION RISK 1. Gloves: Double Nitrile (Long Cuff) 2. Eyes: Face Shield + Goggles Aqueous->Aqueous_PPE

Figure 1: PPE Selection Logic based on physical state and solvent carrier.[4] Note the escalation to laminate gloves for organic solvents.

Operational Protocol: The Self-Validating Workflow

This protocol minimizes exposure by engineering out risk points before they occur.

Phase 1: Weighing & Transfer (The Critical Zone)

Risk: Static charge on the hydrochloride salt causes powder scattering.

  • Engineering Control: Use an anti-static gun or ionizing bar on the weigh boat before adding the solid.

  • Containment: Weigh inside a Powder Containment Balance Enclosure or a Fume Hood with the sash lowered to the working height.

  • Technique: Do not use a spatula to "flick" powder. Use a tapping motion. If the solid is caked, break it mechanically inside the container before opening.

Phase 2: Solubilization

Risk: Exotherm upon dissolution (HCl salt solvation).

  • Sequence: Always add Solid to Solvent , never Solvent to Solid. This prevents localized heating and "puffing" of toxic dust.

  • Vessel: Use a round-bottom flask with a clamped neck, not a beaker. This allows for immediate closure if fumes evolve.

Phase 3: Reaction Monitoring

Risk: Sampling exposes the user to concentrated hydrazine intermediates.

  • Closed Loop: Use septa and syringes for sampling. Avoid opening the vessel.

  • Quenching: Have a beaker of 10% Sodium Hypochlorite (Bleach) ready inside the hood to immediately quench contaminated needle tips.

Emergency & Disposal: The "Nitrosamine Trap"

CRITICAL WARNING: Standard oxidative decontamination (bleach) of hydrazines can generate N-nitrosamines , which are potent carcinogens, if the pH is not controlled.

Decontamination Protocol (Spills < 10g)

Do not simply wipe up. Follow this chemical destruction path:

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Absorb: Cover liquid spills with vermiculite or spill pads.

  • Deactivate (The Two-Step Method):

    • Step A: Apply a solution of Calcium Hypochlorite or 10% Bleach .

    • Step B:Crucial: Ensure an excess of oxidant is present. Incomplete oxidation favors nitrosamine formation. Allow to sit for 30 minutes.

    • Alternative: For high-safety environments, use Potassium Permanganate (KMnO4) in Dilute Sulfuric Acid . This ensures complete destruction to nitrogen gas and water, bypassing the nitrosamine route [1].

  • Disposal: Collect waste as "Hazardous Chemical Waste - Toxic/Oxidizer." DO NOT mix with organic solvent waste streams (risk of explosion).

Waste Stream Management
  • Solid Waste: Double-bag in heavy-duty polyethylene. Label "Toxic Solid - Hydrazine Derivative."

  • Aqueous Waste: Adjust pH to 7-9 before disposal. Segregate from aldehydes/ketones (forms hydrazones).

Visualizing the Safety Workflow

Safety_Workflow Start Start Operation Weigh Weighing (Anti-static + Enclosure) Start->Weigh React Reaction (Closed System + Inert Gas) Weigh->React Spill Spill / Contamination? React->Spill Cleanup Deactivation (Permanganate or Excess Bleach) Spill->Cleanup Yes Waste Disposal (Segregated Stream) Spill->Waste No Nitrosamine Avoid Nitrosamine Formation (Check pH) Cleanup->Nitrosamine Nitrosamine->Waste End Process Complete Waste->End

Figure 2: Operational workflow emphasizing the critical decontamination step to prevent secondary carcinogen formation.

References
  • Castegnaro, M., et al. (1986). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.[5] American Industrial Hygiene Association Journal.

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Hydrazine salts and derivatives.

  • PubChem. (2025). Compound Summary: 3-Hydrazinyl-2-methoxypyridine hydrochloride.[6]

  • University of California, Santa Barbara. (2025). Hydrazine Standard Operating Procedure.

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